molecular formula C5H4O2 B1207430 2H-Pyran-2-one CAS No. 504-31-4

2H-Pyran-2-one

Número de catálogo: B1207430
Número CAS: 504-31-4
Peso molecular: 96.08 g/mol
Clave InChI: ZPSJGADGUYYRKE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2H-Pyran-2-one (a-Pyrone) is a heterocyclic building block. Photochemistry of 2H-pyran-2-one has been investigated by laser flash photolysis with infrared detection. Ketene and a bicyclic lactone were obtained as major photoproducts.>2H-pyran-2-one is the simplest member of the class of 2-pyranones that is 2H-pyran with an oxo substituent at position 2.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O2/c6-5-3-1-2-4-7-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSJGADGUYYRKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198441
Record name 2H-Pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

504-31-4
Record name 2H-Pyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=504-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-pyran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.264
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2H-PYRAN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WW45I202V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Chemical Properties of 2H-Pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2H-Pyran-2-one, also known as α-pyrone, is a fundamental heterocyclic scaffold present in a variety of natural products and synthetic compounds of significant biological importance.[1] Its unique conjugated lactone structure imparts a distinct reactivity profile, making it a versatile building block in organic synthesis. This guide provides a comprehensive overview of the structure, chemical properties, synthesis, and key reactions of this compound. Furthermore, it delves into its relevance in medicinal chemistry, summarizing its biological activities and potential mechanisms of action. Detailed experimental protocols for its synthesis and characterization are provided, alongside quantitative data presented in structured tables and logical pathways visualized with diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

Structure and Physicochemical Properties

This compound is an unsaturated six-membered heterocyclic lactone with the molecular formula C₅H₄O₂.[2] The conjugated double bond system and the ester functionality within the ring define its chemical behavior.

Caption: Chemical structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and computational modeling.

PropertyValueReference(s)
Molecular Formula C₅H₄O₂[3]
Molecular Weight 96.08 g/mol [3]
CAS Number 504-31-4[3]
Appearance Colorless to pale yellow clear liquid (est.)[4]
Melting Point 8.00 to 9.00 °C @ 760.00 mm Hg[4]
Boiling Point 207.00 to 208.00 °C @ 760.00 mm Hg[4]
102-103 °C @ 20 mmHg[3]
Density 1.197 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.53[3]
Flash Point 94 °C (closed cup)[3]
Water Solubility 1.942e+005 mg/L @ 25 °C (est.)[4]
logP (o/w) -0.645 (est.)[4]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key data from mass spectrometry and infrared spectroscopy are presented below.

Spectroscopic TechniqueKey DataReference(s)
Mass Spectrometry (EI) Molecular Ion (M+) : m/z 96[2]
Major Fragments : m/z 68, 39[2]
Infrared (IR) Spectroscopy C=O stretch (lactone) : ~1720-1740 cm⁻¹
C=C stretch (conjugated) : ~1560-1640 cm⁻¹
C-O stretch (ester) : ~1200-1250 cm⁻¹

Synthesis of this compound

Several synthetic routes to this compound have been reported, including the pyrolysis of coumalic acid salts and the dehydrogenation of 5,6-dihydro-2H-pyran-2-one.[5] The latter is a convenient laboratory-scale preparation.

Experimental Protocol: Synthesis from 5,6-Dihydro-2H-pyran-2-one

This two-step procedure involves the bromination of 5,6-dihydro-2H-pyran-2-one followed by dehydrobromination to yield this compound.[5] A related procedure for a substituted pyrone is detailed in Organic Syntheses.[6]

Step 1: Bromination of 5,6-Dihydro-2H-pyran-2-one

  • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 5,6-dihydro-2H-pyran-2-one (1.0 eq), N-bromosuccinimide (1.05 eq), and a radical initiator such as benzoyl peroxide (0.02 eq) in carbon tetrachloride is prepared.[5]

  • The suspension is stirred and heated to reflux.[5] The reaction is monitored by the disappearance of the solid and a negative starch-iodide paper test.[5]

  • After completion, the reaction mixture is cooled to room temperature to allow succinimide (B58015) to crystallize.[5]

  • The solid is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the crude bromo-intermediate.

Step 2: Dehydrobromination to this compound

  • The crude bromo-intermediate is dissolved in a suitable solvent such as diethyl ether.

  • A non-nucleophilic base, such as triethylamine (B128534) (1.1 eq), is added dropwise to the solution at room temperature.

  • The reaction mixture is stirred until the reaction is complete (monitored by TLC).

  • The triethylammonium (B8662869) bromide salt is removed by filtration.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to afford this compound as a colorless oil.[5]

synthesis_workflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_intermediate Intermediate cluster_step2 Step 2: Dehydrobromination cluster_product Final Product A 5,6-Dihydro-2H-pyran-2-one B React with NBS and Benzoyl Peroxide in CCl4 under reflux A->B C Bromo-intermediate B->C D React with Triethylamine in Diethyl Ether C->D E This compound D->E

Caption: Synthetic workflow for this compound.

Chemical Reactions of this compound

The conjugated system of this compound allows it to participate in a variety of chemical transformations, most notably cycloaddition reactions.

Diels-Alder Reaction

This compound can act as a diene in Diels-Alder reactions with various dienophiles.[1] The reaction with alkynes is particularly useful as it leads to the formation of substituted benzenes after the extrusion of carbon dioxide from the initial bicyclic adduct.[7]

diels_alder Diels-Alder Reaction of this compound reactant1 This compound (Diene) intermediate Bicyclic Adduct reactant1->intermediate + reactant2 Alkyne (Dienophile) reactant2->intermediate product Substituted Benzene intermediate->product - CO2 co2 CO2

Caption: Diels-Alder reaction of this compound.

Biological Activity and Relevance in Drug Development

The this compound scaffold is a "privileged structure" in medicinal chemistry, being a core component of numerous biologically active compounds.[8] Derivatives of this compound have demonstrated a wide range of pharmacological activities, including antimicrobial and anticancer properties.[8]

Antimicrobial and Anticancer Potential

The biological activity of this compound analogs is often attributed to their ability to interact with biological macromolecules. Halogenated derivatives, for example, show potential as cytotoxic and antimicrobial agents.[8] The proposed mechanisms of action include enzyme inhibition and disruption of microbial cell membranes.[8]

Putative Mechanism of Action

While the precise signaling pathways for the parent this compound are not fully elucidated, a general mechanism for its biologically active derivatives can be proposed. This involves initial interaction with the cell membrane, followed by intracellular effects such as enzyme inhibition, ultimately leading to cell death.

mechanism_of_action Putative Mechanism of Action of this compound Derivatives A This compound Derivative B Microbial Cell Membrane A->B Interaction D Intracellular Enzymes A->D Penetration & Interaction C Membrane Disruption B->C Leads to F Cell Death C->F Induces E Enzyme Inhibition D->E Results in E->F Induces

Caption: Proposed mechanism of antimicrobial action.

Experimental Protocols for Characterization

Accurate characterization of this compound is essential for quality control and further research. Standard analytical techniques include mass spectrometry and infrared spectroscopy.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of this compound.

  • Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or direct infusion.

  • Methodology:

    • Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., methanol (B129727) or dichloromethane).

    • Ionization: The sample is introduced into the ion source where it is bombarded with electrons (typically at 70 eV) to generate a molecular ion (M+) and various fragment ions.

    • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

    • Detection: The abundance of each ion is measured, and a mass spectrum is generated. The molecular ion peak at m/z 96 confirms the molecular weight, and the fragmentation pattern provides structural information.[2]

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in this compound.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Methodology:

    • Sample Preparation: As a liquid, this compound can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) or in a suitable solvent in an IR-transparent cell.

    • Analysis: The sample is irradiated with infrared radiation, and the absorption of energy at specific frequencies is measured.

    • Interpretation: The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups. Key absorptions for this compound include the characteristic C=O stretch of the lactone and the C=C stretches of the conjugated system.

Conclusion

This compound is a heterocyclic compound of fundamental importance with a rich chemistry and significant potential in the development of new therapeutic agents. This guide has provided a detailed overview of its structure, properties, synthesis, and reactivity. The presented data and experimental protocols offer a valuable resource for researchers and scientists engaged in organic synthesis and drug discovery, facilitating further exploration of this versatile scaffold.

References

Overview of the biological activities of 2H-Pyran-2-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activities of 2H-Pyran-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds, exhibiting a wide array of biological activities.[1][2] This structural unit serves as a versatile building block in medicinal chemistry, leading to the development of derivatives with significant potential as therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the principal biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways and experimental workflows to support further research and drug development endeavors.[1]

Anticancer Activity

Derivatives of this compound have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[2] The anticancer activity is significantly influenced by the nature and position of substituents on the pyran ring, highlighting the importance of structure-activity relationship (SAR) studies in designing new, more effective compounds.[1]

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various this compound derivatives is summarized in the table below, providing a comparative view of their potency.

Compound IDStructure / NameCell LineIC50 (µM)Reference
21 6-methyl-4-((2-(naphthalen-1-yl)ethyl)sulfonyl)-2H-pyran-2-oneL1210 (Murine Leukemia)0.95[1][5]
HeLa (Cervical Carcinoma)2.9[1][5]
8a Pyrano[3,2-c]pyridine derivative (R=H, Ar=4-Cl C6H4)HepG2 (Liver)0.23[2]
MCF-7 (Breast)0.45[2]
HCT-116 (Colon)0.87[2]
A-549 (Lung)1.05[2]
8b Pyrano[3,2-c]pyridine derivative (R=H, Ar=4-F C6H4)HepG2 (Liver)0.15[2]
MCF-7 (Breast)0.33[2]
HCT-116 (Colon)0.65[2]
Compound 19 4-Amino-2H-pyran-2-one analogVarious0.059 - 0.163[6]
Compound 27 4-Amino-2H-pyran-2-one analogVarious0.059 - 0.163[6]
Mechanism of Action: Apoptosis Induction

Several this compound derivatives exert their anticancer effects by inducing apoptosis, often through the intrinsic pathway involving the mitochondria. This process is frequently mediated by the modulation of the Bcl-2 family of proteins, which are key regulators of programmed cell death.[1]

apoptosis_pathway stress Cellular Stress (e.g., this compound derivative) bcl2_family Bcl-2 Family Regulation stress->bcl2_family bax Bax (Pro-apoptotic) bcl2_family->bax activates bcl2 Bcl-2 (Anti-apoptotic) bcl2_family->bcl2 inhibits mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito inhibits cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis mtt_workflow start Start seed Seed cancer cells in 96-well plates start->seed adhere Allow cells to adhere (overnight incubation) seed->adhere treat Treat cells with This compound derivatives adhere->treat incubate_treat Incubate for 24-72 hours treat->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan (B1609692) crystals incubate_mtt->solubilize measure Measure absorbance at 570 nm solubilize->measure calculate Calculate IC50 values measure->calculate end End calculate->end enzyme_inhibition enzyme_sub Enzyme + Substrate es_complex Enzyme-Substrate Complex enzyme_sub->es_complex Binding enzyme_prod Enzyme + Product es_complex->enzyme_prod Catalysis enzyme_inhib Enzyme + Inhibitor (this compound derivative) ei_complex Enzyme-Inhibitor Complex (Inactive) enzyme_inhib->ei_complex Binding

References

An In-depth Technical Guide to the Spectroscopic Interpretation of 2H-Pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 2H-Pyran-2-one (α-Pyrone), a key heterocyclic scaffold found in numerous natural products and pharmacologically active compounds. A thorough understanding of its spectroscopic signature is crucial for its identification, characterization, and utilization in synthetic chemistry and drug development. This document details the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and visual aids to facilitate comprehension.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-36.25ddJ = 9.5, 1.0
H-47.35dddJ = 9.5, 6.5, 1.5
H-56.40dddJ = 6.5, 2.5, 1.0
H-67.60ddJ = 2.5, 1.5

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

CarbonChemical Shift (δ) ppm
C-2161.0
C-3117.0
C-4145.0
C-5106.0
C-6152.0

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050Medium=C-H Stretch (vinylic)
~1725StrongC=O Stretch (α,β-unsaturated lactone)
~1640, ~1560MediumC=C Stretch (conjugated)
~1240StrongC-O Stretch (ester)

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative Intensity (%)Assignment
96100[M]⁺ (Molecular Ion)
68~80[M - CO]⁺
39~50[C₃H₃]⁺

Interpretation of Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment and connectivity of the protons in the molecule. The downfield chemical shifts of all protons are indicative of their vinylic nature and the deshielding effect of the electron-withdrawing ester functionality. The coupling constants are crucial for assigning the specific protons. The large cis-coupling constant (J = 9.5 Hz) between H-3 and H-4 is characteristic of their geometric relationship.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the presence of five distinct carbon environments. The most downfield signal at 161.0 ppm is assigned to the carbonyl carbon (C-2) of the lactone. The other four signals in the vinylic region correspond to the double-bonded carbons of the pyran ring.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong absorption band around 1725 cm⁻¹, which is characteristic of the C=O stretching vibration in an α,β-unsaturated lactone. The conjugation lowers the frequency compared to a saturated ester. The absorptions in the 1640-1560 cm⁻¹ region are attributed to the C=C stretching vibrations of the conjugated system. The medium intensity band around 3050 cm⁻¹ confirms the presence of vinylic C-H bonds.

Mass Spectrometry (MS)

The mass spectrum, obtained by electron ionization (EI), shows a prominent molecular ion peak [M]⁺ at an m/z of 96, which corresponds to the molecular weight of this compound (C₅H₄O₂).[1] A significant fragment is observed at m/z 68, resulting from the characteristic loss of a neutral carbon monoxide (CO) molecule from the molecular ion.[1] The peak at m/z 39 is attributed to the cyclopropenyl cation ([C₃H₃]⁺), a common fragment in the mass spectra of cyclic compounds.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm). The ¹H and ¹³C NMR spectra are then recorded on a high-resolution NMR spectrometer (e.g., 300 or 500 MHz for ¹H).

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a thin, transparent disk. The spectrum is then recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualizations

The following diagrams illustrate key concepts in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition cluster_interpretation Interpretation & Structure Elucidation Sample (this compound) Sample (this compound) NMR NMR Sample (this compound)->NMR IR IR Sample (this compound)->IR MS MS Sample (this compound)->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data m/z Values MS->MS_Data Interpretation Interpretation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation NMR_Interpretation 1H_NMR ¹H NMR Chemical Shift (δ) Proton Environment Coupling Constant (J) Proton Connectivity Integration Proton Ratio Structure Molecular Structure 1H_NMR->Structure 13C_NMR ¹³C NMR Chemical Shift (δ) Carbon Environment 13C_NMR->Structure MS_Fragmentation M_plus [C₅H₄O₂]⁺ m/z = 96 M_minus_CO [C₄H₄O]⁺ m/z = 68 M_plus->M_minus_CO - CO C3H3_plus [C₃H₃]⁺ m/z = 39 M_minus_CO->C3H3_plus - CHO

References

The Synthetic Versatility of 2-Pyrones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-pyrone scaffold, a six-membered unsaturated lactone, is a cornerstone in synthetic organic chemistry and drug discovery. Its prevalence in a vast array of natural products with diverse biological activities, including antifungal, antibiotic, cytotoxic, and neurotoxic properties, underscores its significance.[1][2][3] This technical guide provides a comprehensive overview of the synthetic versatility of 2-pyrones, detailing key transformations, experimental protocols, and their emerging role in the modulation of critical cellular signaling pathways.

Core Reactivity and Synthetic Applications

The unique electronic and structural features of the 2-pyrone ring, which combines a conjugated diene system with a lactone, endow it with a rich and varied reactivity profile. This allows it to serve as a versatile building block for the synthesis of complex molecular architectures.[1][4] Key transformations include cycloaddition reactions, cross-coupling reactions, and ring-opening reactions.

Cycloaddition Reactions

Diels-Alder reactions are a hallmark of 2-pyrone chemistry, providing a powerful tool for the construction of substituted benzene (B151609) rings and bicyclic lactones.[5] The reaction typically proceeds with alkynes, leading to the formation of an intermediate bicyclic adduct that subsequently loses carbon dioxide to afford an aromatic ring.[5]

Photochemical cycloadditions, particularly [2+2] cycloadditions, offer an alternative pathway to novel molecular scaffolds. These reactions can be sensitized and the product distribution is often dependent on the electronic properties of the reactants and the substitution pattern on the 2-pyrone ring.[6][7]

Cross-Coupling Reactions

The introduction of a halogen, typically bromine, onto the 2-pyrone ring opens up a plethora of possibilities for functionalization via transition-metal-catalyzed cross-coupling reactions. The 4-position of the 2-pyrone ring is particularly reactive towards oxidative addition to palladium(0) species.[2] This has enabled the synthesis of a wide range of biologically active 4-substituted 2-pyrones.

Table 1: Overview of Key Cross-Coupling Reactions of 4-Bromo-6-methyl-2-pyrone

Coupling ReactionCatalyst/ReagentsProduct TypeYield Range (%)Reference
SonogashiraPd/C, Ph₃P, CuI, MeCN/Et₃N4-Alkynyl-6-methyl-2-pyronesGood to Excellent[2][8]
Suzuki-MiyauraPd(OAc)₂ or Pd(PPh₃)₂(N-Phthal)₂, Base4-Alkenyl/Alkyl/Aryl-6-methyl-2-pyronesGood[2][8]
NegishiPd catalyst, Alkenyl zirconocenes4-Alkenyl-6-methyl-2-pyronesGood[2]
Ring-Opening Reactions

The lactone functionality of 2-pyrones makes them susceptible to nucleophilic attack, leading to ring-opening. This reactivity can be harnessed to generate highly functionalized acyclic compounds.[9] The specific outcome of the ring-opening reaction is dependent on the nature of the nucleophile and the substitution pattern of the 2-pyrone.[9]

Experimental Protocols

This section provides detailed methodologies for key synthetic transformations of 2-pyrones.

Synthesis of 4-Bromo-6-methyl-2-pyrone

This protocol describes a common method for the bromination of the readily available 4-hydroxy-6-methyl-2-pyrone (B586867).

Materials:

  • 4-Hydroxy-6-methyl-2-pyrone

  • Phosphorus trichloride (B1173362) (PCl₃) or Tetrabutylammonium bromide (TBAB)

  • Appropriate solvent (e.g., anhydrous chloroform)

Procedure:

  • To a solution of 4-hydroxy-6-methyl-2-pyrone in an appropriate anhydrous solvent, add the brominating agent (e.g., PCl₃ or TBAB) portion-wise at a controlled temperature (e.g., 0 °C).

  • Stir the reaction mixture at room temperature or gentle heat until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford 4-bromo-6-methyl-2-pyrone.

Sonogashira Coupling of 4-Bromo-6-methyl-2-pyrone

This protocol outlines a general procedure for the palladium-catalyzed coupling of a terminal alkyne with 4-bromo-6-methyl-2-pyrone.[2][8][10][11]

Materials:

  • 4-Bromo-6-methyl-2-pyrone

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd/C with triphenylphosphine)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine)

  • Solvent (e.g., Acetonitrile)

Procedure:

  • To a degassed solution of 4-bromo-6-methyl-2-pyrone and the terminal alkyne in a suitable solvent, add the palladium catalyst, copper(I) iodide, and the amine base under an inert atmosphere.

  • Stir the reaction mixture at room temperature or elevated temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, filter the reaction mixture through a pad of celite and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired 4-alkynyl-6-methyl-2-pyrone.

Asymmetric Diels-Alder Reaction of 3-Hydroxy-2-pyrone

This protocol describes a catalytic asymmetric Diels-Alder reaction using a cinchona alkaloid-derived bifunctional organic catalyst.[12][13]

Materials:

  • 3-Hydroxy-2-pyrone

  • Dienophile (e.g., trans-3-benzoylacrylic ester)

  • Cinchona alkaloid-derived catalyst (e.g., QD-1a)

  • Anhydrous solvent (e.g., Diethyl ether)

Procedure:

  • To a solution of the cinchona alkaloid-derived catalyst in the anhydrous solvent at the specified temperature (e.g., room temperature or below), add the 3-hydroxy-2-pyrone and the dienophile.

  • Stir the reaction mixture for the specified time until completion (monitor by TLC or HPLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to afford the bicyclic adduct. The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC analysis.

Role in Drug Discovery and Signaling Pathway Modulation

2-Pyrone derivatives have emerged as promising scaffolds in drug discovery due to their ability to modulate key cellular signaling pathways implicated in various diseases, particularly cancer.[14][15]

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Several 2-pyrone derivatives have been shown to inhibit this pathway at different nodes.[14][15] For instance, the α-pyrone derivative BHP has been reported to disrupt the KRAS-driven PI3K/Akt pathway in breast cancer and glioma stem-like cells.[15]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Pyrone 2-Pyrone Derivatives Pyrone->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-pyrone derivatives.

Modulation of the MAPK/ERK Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. The anti-leukemic effects of certain 2-pyrone derivatives have been associated with the activation of the MAPK pathway, as evidenced by the activation of p-ERK and p38 MAPK.[1][16]

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Pyrone 2-Pyrone Derivatives Pyrone->ERK Activation Wnt_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dishevelled->DestructionComplex betaCatenin β-catenin DestructionComplex->betaCatenin Degradation Degradation betaCatenin->Degradation betaCatenin_nuc β-catenin (nucleus) betaCatenin->betaCatenin_nuc TCF_LEF TCF/LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Pyrone Potential 2-Pyrone Inhibitors Pyrone->betaCatenin_nuc Inhibition Experimental_Workflow Synthesis Synthesis of 2-Pyrone Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Biological Screening (e.g., Cytotoxicity Assays) Purification->Screening Mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Screening->Mechanism Lead Lead Optimization Mechanism->Lead

References

Unveiling the Luminescent World of 2H-Pyran-2-one Analogs: A Technical Guide to their Photophysical and Electronic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core photophysical and electronic characteristics of 2H-pyran-2-one analogs, a class of heterocyclic compounds including coumarins and pyranoindoles, which are garnering significant interest for their diverse applications in pharmacology and materials science. This document provides a comprehensive overview of their synthesis, spectroscopic behavior, and the computational models used to understand their properties at a molecular level. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of key concepts to facilitate a deeper understanding and further research in this exciting field.

Quantitative Photophysical and Electronic Data

The photophysical properties of this compound analogs are intrinsically linked to their molecular structure, with substituent groups and the nature of fused ring systems playing a pivotal role in determining their absorption and emission characteristics. The following tables summarize key quantitative data extracted from the literature for a variety of this compound derivatives.

Table 1: Photophysical Properties of Selected Pyranoindole Derivatives

CompoundAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F)Solvent
Pyrano[3,2-f]indole 7a39150056520.14Dichloromethane
Pyrano[2,3-g]indole 8a39150056520.58Dichloromethane
Pyrano[2,3-f]indole derivative350-400420-5869000-150000.30-0.89Various
Leader compounds from a previous studyNot specifiedNot specified5652–65880.20–0.57Not specified

Table 2: Electronic Properties of Coumarin and its Derivatives (Calculated)

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE, eV)Vertical Ionization Energy (IE_V, eV)Vertical Electron Affinity (EA_V, eV)
Coumarin-6.75-1.555.208.71 (Calculated), 8.72 (Experimental)-0.11
Compound A-6.48-2.054.436.482.05
Compound B-6.89-2.544.356.892.54
Compound C-6.42-2.124.306.422.12
Compound D-6.55-2.603.956.552.60

Experimental Protocols

The characterization of the photophysical and electronic properties of this compound analogs relies on a suite of spectroscopic and computational techniques. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light, providing insights into its electronic transitions.

Methodology:

  • Sample Preparation: Solutions of the this compound analogs are prepared in a suitable spectroscopic grade solvent (e.g., dichloromethane, ethanol) at a concentration that yields an absorbance value between 0.2 and 1.0 at the wavelength of maximum absorption (λ_max) to ensure linearity.[1] A blank sample containing only the solvent is also prepared.

  • Instrumentation: A double-beam UV-Vis spectrophotometer is typically used. The instrument is first calibrated using the blank sample to record a baseline.

  • Measurement: The sample cuvette is placed in the sample holder, and the absorption spectrum is recorded over a specific wavelength range (e.g., 200-800 nm). The wavelength of maximum absorbance (λ_max) and the corresponding molar absorptivity (ε) are determined.

Fluorescence Spectroscopy

Fluorescence spectroscopy is employed to measure the emission properties of a compound after it has absorbed light.

Methodology:

  • Sample Preparation: Samples are prepared in a similar manner to UV-Vis spectroscopy, often using the same solutions to correlate absorption and emission data.

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube) is used.

  • Measurement:

    • Emission Spectrum: The sample is excited at its λ_max (determined from the absorption spectrum), and the emitted light is scanned over a range of longer wavelengths to obtain the emission spectrum. The wavelength of maximum emission (λ_em) is then identified.

    • Excitation Spectrum: The emission monochromator is set to the λ_em, and the excitation wavelength is scanned. The resulting spectrum should ideally match the absorption spectrum, confirming that the absorbing and emitting species are the same.

    • Quantum Yield (Φ_F) Measurement: The fluorescence quantum yield is determined relative to a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄). The absorbance of both the sample and standard solutions are kept low (< 0.1) at the excitation wavelength to minimize inner filter effects. The integrated fluorescence intensities and absorbances of the sample and standard are then used in the following equation:

      Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

      where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Computational Chemistry: DFT and TD-DFT Calculations

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools used to predict and understand the electronic structure and photophysical properties of molecules.

Methodology:

  • Geometry Optimization: The ground-state geometry of the this compound analog is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Electronic Properties: From the optimized geometry, key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap provides an estimate of the electronic excitation energy.

  • Excited State Calculations: TD-DFT calculations are then performed on the optimized ground-state geometry to simulate the vertical excitation energies and oscillator strengths, which correspond to the absorption spectrum. To simulate the emission spectrum, the geometry of the first excited state (S₁) is optimized, and then a TD-DFT calculation is performed on the S₁ optimized geometry.[2] These calculations can predict the λ_abs and λ_em values.[2]

Visualizing Key Concepts and Workflows

Graphical representations are invaluable for understanding complex relationships and experimental processes. The following diagrams were generated using the Graphviz (DOT language) to illustrate key aspects of the study of this compound analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_photophysical Photophysical Characterization cluster_computational Computational Modeling Synthesis Synthesis of this compound Analogs Purification Purification and Characterization (NMR, Mass Spec, etc.) Synthesis->Purification UV_Vis UV-Vis Absorption Spectroscopy (Determine λ_abs) Purification->UV_Vis DFT DFT Calculations (Ground State Geometry, HOMO/LUMO) Purification->DFT Fluorescence Fluorescence Spectroscopy (Determine λ_em, Φ_F) UV_Vis->Fluorescence TD_DFT TD-DFT Calculations (Simulate Absorption/Emission Spectra) UV_Vis->TD_DFT Comparison Lifetime Time-Resolved Fluorescence (Determine Excited-State Lifetime) Fluorescence->Lifetime Fluorescence->TD_DFT Comparison DFT->TD_DFT

Caption: Experimental and computational workflow for characterizing this compound analogs.

Donor_Acceptor_Model Donor Electron Donor (e.g., Indole moiety) ICT Intramolecular Charge Transfer (ICT) Donor->ICT e⁻ Acceptor Electron Acceptor (this compound ring) Acceptor->ICT Excitation Light Absorption (hν) Emission Fluorescence Emission ICT->Emission Relaxation

Caption: Donor-Acceptor model for intramolecular charge transfer in pyranoindoles.

Structure_Property_Relationship cluster_structure Molecular Structure cluster_properties Photophysical Properties Substituents Substituent Groups (Electron Donating/Withdrawing) Wavelength Absorption/Emission Wavelength Substituents->Wavelength Influences λ_max Quantum_Yield Quantum Yield (Φ_F) Substituents->Quantum_Yield Affects efficiency Fusion Ring Fusion Pattern (e.g., [2,3-f] vs [3,2-f]) Fusion->Wavelength Shifts spectra Stokes_Shift Stokes Shift Fusion->Stokes_Shift Modulates separation

Caption: Relationship between molecular structure and photophysical properties.

References

2H-Pyran-2-one: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2H-pyran-2-one core, a six-membered heterocyclic lactone, has emerged as a "privileged structure" in medicinal chemistry. Its prevalence in a wide array of natural products with diverse biological activities has made it a focal point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound scaffold, detailing its significant biological activities, summarizing key quantitative data, providing detailed experimental protocols, and visualizing associated signaling pathways and drug discovery workflows.

A Versatile Pharmacophore with a Broad Spectrum of Activity

The inherent chemical features of the this compound ring system, including its conjugated diene and lactone functionalities, allow for a wide range of chemical modifications, leading to a diverse library of synthetic and semi-synthetic derivatives.[1] These derivatives have demonstrated significant potential across multiple therapeutic areas, exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3]

Quantitative Biological Activity Data

The biological efficacy of this compound derivatives is quantitatively assessed through various in vitro assays. The following tables summarize the inhibitory concentrations (IC50) for anticancer and enzyme inhibitory activities, and the minimum inhibitory concentrations (MIC) for antimicrobial activities of selected this compound compounds.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 21 L1210 (Murine Leukemia)0.95[4][5]
HeLa (Cervix Carcinoma)2.9[4][5]
Compound 8a HepG2 (Liver)0.23
MCF-7 (Breast)0.45
HCT-116 (Colon)0.87
A-549 (Lung)1.05
Compound 8b HepG2 (Liver)0.15
MCF-7 (Breast)0.33
HCT-116 (Colon)0.65
A-549 (Lung)0.98
Doxorubicin HepG2 (Liver)0.48
MCF-7 (Breast)0.55
HCT-116 (Colon)0.62
A-549 (Lung)0.73

Table 2: Antimicrobial Activity of this compound and Related Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one Staphylococcus aureus ATCC 25931.56[6][7]
2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one Streptococcus sp. C203M0.75[6][7]
Viridepyronone Sclerotium rolfsii196[8][9]

Table 3: Enzyme Inhibitory Activity of this compound Derivatives

Compound IDEnzymeIC50 (µM)Reference
Compound 8a EGFR1.21
VEGFR-22.65
Erlotinib EGFR0.18[10]
Compound 6 HIV-1 Reverse Transcriptase25-50 (EC50)[4][5]

Key Signaling Pathways Modulated by this compound Derivatives

Several this compound derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, through the modulation of specific signaling pathways.

apoptosis_pathway Pyranone This compound Derivative p53 p53 Activation Pyranone->p53 Ras_Raf_ERK Ras/Raf/ERK Pathway p53->Ras_Raf_ERK Suppression Bax Bax (Pro-apoptotic) Activation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Inhibition p53->Bcl2 Mitochondrion Mitochondrial Dysfunction Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: p53-mediated apoptosis pathway induced by this compound derivatives.

Some derivatives trigger the intrinsic apoptosis pathway by activating pro-apoptotic proteins like Bax and inhibiting anti-apoptotic proteins such as Bcl-2.[4] This leads to mitochondrial dysfunction and the subsequent activation of a caspase cascade, culminating in apoptosis.[4] Other compounds have been shown to induce apoptosis through the p53-mediated suppression of the Ras/Raf/ERK signaling pathway.[11]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A general method for the synthesis of functionalized 2H-pyran-2-ones involves a one-pot reaction.

Materials:

Procedure:

  • A mixture of the carbonyl compound, DMFDMA, and hippuric acid is heated in acetic anhydride at approximately 90°C.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is evaporated, and the crude product is purified, typically by recrystallization, to yield the desired 3-benzoylamino-2H-pyran-2-one derivative.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound derivatives in the culture medium.

  • Remove the overnight culture medium and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[4]

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare a twofold serial dilution of the test compounds in MHB in a 96-well plate.

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and vehicle).

  • Incubate the plates at 37°C for 16-24 hours.

  • The MIC is determined as the lowest concentration of the compound that shows no visible bacterial growth.

Enzyme Inhibition Assay: Cyclooxygenase-2 (COX-2)

This assay measures the ability of compounds to inhibit the activity of the COX-2 enzyme.

Materials:

  • COX-2 enzyme

  • Reaction buffer

  • Heme

  • Arachidonic acid (substrate)

  • This compound derivatives

  • Known COX-2 inhibitor (positive control)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, heme, and the COX-2 enzyme.

  • Pre-incubate the enzyme solution with the this compound derivatives or the positive control.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • After a specific incubation period, terminate the reaction.

  • The product of the reaction (e.g., prostaglandin (B15479496) E2) is quantified, typically using an ELISA or a fluorometric method. The inhibitory activity is calculated by comparing the product formation in the presence and absence of the test compound.

Drug Discovery and Development Workflow

The journey from a privileged scaffold like this compound to a clinical candidate follows a structured workflow.

drug_discovery_workflow cluster_0 Discovery & Preclinical Phase cluster_1 Clinical Development cluster_2 Regulatory Approval & Post-Market Scaffold This compound Scaffold Library Library Synthesis & Modification Scaffold->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In vivo efficacy & safety) Lead_Opt->Preclinical IND IND Application Preclinical->IND Phase1 Phase I Trials (Safety) IND->Phase1 Phase2 Phase II Trials (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III Trials (Large-scale Efficacy) Phase2->Phase3 NDA NDA Submission Phase3->NDA Approval Regulatory Approval NDA->Approval Post_Market Post-Market Surveillance Approval->Post_Market

Figure 2: General workflow for drug discovery based on a privileged scaffold.

This workflow begins with the synthesis of a diverse library of this compound derivatives, followed by high-throughput screening to identify "hits" with desired biological activity. Promising hits are then optimized through medicinal chemistry efforts to generate lead compounds with improved potency, selectivity, and pharmacokinetic properties. These lead compounds undergo extensive preclinical testing before potentially moving into clinical trials.

Conclusion

The this compound scaffold represents a highly versatile and valuable starting point for the design and development of new therapeutic agents. Its broad spectrum of biological activities, coupled with its synthetic tractability, ensures its continued importance in medicinal chemistry. The data, protocols, and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable privileged structure.

References

Unveiling the Pharmacological Promise of Substituted Pyran-2-ones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-pyran-one scaffold, a six-membered heterocyclic ring containing an oxygen atom and a carbonyl group, represents a "privileged structure" in medicinal chemistry.[1] Found in numerous natural products and synthetic compounds, this core moiety is the foundation for a diverse range of molecules exhibiting significant pharmacological potential. Substituted pyran-2-ones have emerged as promising candidates in the development of new therapeutic agents, demonstrating notable anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] This in-depth technical guide provides a comprehensive overview of the pharmacological landscape of substituted pyran-2-ones, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to facilitate further research and drug development.

Quantitative Biological Activity Data

The biological efficacy of substituted pyran-2-ones is highly dependent on the nature and position of their substituents. The following tables summarize the quantitative data from various studies, offering a comparative look at the potency of different derivatives across several therapeutic areas.

Table 1: Anticancer Activity of Substituted Pyran-2-ones
Compound IDStructure/DescriptionCell LineAssayIC50 (µM)Citation(s)
1 6-methyl-4-((2-(naphthalen-1-yl)ethyl)sulfonyl)-2H-pyran-2-oneL1210 (Murine Leukemia)Not Specified0.95[1]
HeLa (Cervix Carcinoma)Not Specified2.9[1]
2a Pyrano[3,2-c]pyridine derivative (R=H, Ar=4-ClC6H4)HepG2 (Liver)MTT0.23[4]
MCF-7 (Breast)MTT0.45[4]
HCT-116 (Colon)MTT0.87[4]
A-549 (Lung)MTT1.05[4]
2b Pyrano[3,2-c]pyridine derivative (R=H, Ar=4-FC6H4)HepG2 (Liver)MTT0.15[4]
MCF-7 (Breast)MTT0.33[4]
HCT-116 (Colon)MTT0.65[4]
A-549 (Lung)MTT0.98[4]
3a (8a) Imidazole-containing fused pyran derivativeMCF-7 (Breast)Not Specified8.24 ± 0.19[5]
3b (8b) Imidazole-containing fused pyran derivativeMCF-7 (Breast)Not Specified4.22 ± 0.81[5]
4 4-((2-(1H-indol-3-yl)ethyl)amino)-6-methyl-2H-pyran-2-oneCEM (Human T Lymphocyte)Not Specified25-50 (EC50)[1]
Table 2: Antimicrobial Activity of Substituted Pyran-2-ones
Compound IDStructure/DescriptionMicroorganismMIC (µg/mL)Citation(s)
5a 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-oneStaphylococcus aureus ATCC 25931.56[6]
5b 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-oneStreptococcus sp. C203M0.75[6]
6 1-hydroxy-4-(4-nitrophenyl)-5,6-diphenyl-1H-pyridin-2-oneBroad SpectrumPromising[4]
Table 3: Anti-inflammatory Activity (COX-2 Inhibition) of Substituted Pyran-2-ones
Compound IDStructure/DescriptionTargetIC50 (µM)Selectivity Index (SI)Citation(s)
7 6-methyl-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-oneCOX-20.68904[7]
8 6-ethoxy-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-oneCOX-20.102880[8]
9 6-ethylthio-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-oneCOX-20.0032>120,000[8]

Experimental Protocols

Detailed and standardized methodologies are crucial for the reproducibility and comparison of results in drug discovery. This section outlines the key experimental protocols for evaluating the pharmacological potential of substituted pyran-2-ones.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[9] It relies on the reduction of the yellow MTT salt to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[7][10]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Substituted pyran-2-one compounds (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of approximately 5 x 10³ cells per well in 100 µL of culture medium. Incubate overnight to allow for cell adherence.[1]

  • Compound Treatment: Prepare serial dilutions of the pyran-2-one compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (untreated cells). Incubate for a specified period (e.g., 24-72 hours).[1]

  • MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[1][10]

  • Incubation: Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[1]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm.[10] The intensity of the purple color is directly proportional to the number of viable cells.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[12] The broth microdilution method is a common technique for determining MIC values.[13]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Substituted pyran-2-one compounds

  • Sterile 96-well microplates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Incubator

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the pyran-2-one compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Prepare a standardized inoculum of the test microorganism. Dilute the inoculum in broth to the final desired concentration (e.g., 5 x 10⁵ CFU/mL). Add the bacterial or fungal suspension to each well containing the compound dilution.

  • Controls: Include a positive control (microorganism in broth without any compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[12]

Anti-inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay measures the ability of compounds to inhibit the activity of the COX-2 enzyme, which is a key mediator of inflammation. The assay can be performed using various detection methods, including colorimetric and fluorometric readouts.[14][15]

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Substituted pyran-2-one compounds

  • Known COX-2 inhibitor (e.g., celecoxib) as a positive control

  • Detection reagents (e.g., colorimetric or fluorometric probe)

  • 96-well plate

  • Plate reader

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the reaction buffer, heme, and the COX-2 enzyme.[16]

  • Inhibitor Pre-incubation: Add the substituted pyran-2-one compounds at various concentrations to the wells. Also, include a positive control (known COX-2 inhibitor) and a vehicle control (solvent). Pre-incubate the plate for a defined period (e.g., 10 minutes at 37°C) to allow the compounds to interact with the enzyme.[16]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Incubation: Incubate the plate for a specific time (e.g., 2 minutes at 37°C).[17]

  • Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., a saturated stannous chloride solution or hydrochloric acid).[16][17]

  • Detection: Measure the product formation using a plate reader. The method of detection will depend on the specific kit or protocol being used (e.g., monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm in a colorimetric assay).[14] The percentage of inhibition is calculated by comparing the signal from the compound-treated wells to the vehicle control wells.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action is paramount in drug development. Substituted pyran-2-ones exert their pharmacological effects through various signaling pathways. The following diagrams, rendered using Graphviz, illustrate some of the key pathways and experimental workflows.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Pharmacological Screening cluster_mechanistic Mechanistic Studies start Starting Materials synthesis Chemical Synthesis of Substituted Pyran-2-ones start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification in_vitro In Vitro Assays (Anticancer, Antimicrobial, Anti-inflammatory) purification->in_vitro data Quantitative Data (IC50, MIC) in_vitro->data moa Mechanism of Action (e.g., Apoptosis, Enzyme Inhibition) data->moa pathway Signaling Pathway Analysis moa->pathway

General workflow for the synthesis and pharmacological evaluation of substituted pyran-2-ones.

apoptosis_pathway cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade compound Substituted Pyran-2-one stress Cellular Stress compound->stress bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 inhibits stress->bcl2 inhibits bax Bax/Bak (Pro-apoptotic) stress->bax activates bcl2->bax inhibits momp Mitochondrial Outer Membrane Permeabilization bax->momp cyto_c Cytochrome c Release momp->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Simplified intrinsic apoptosis pathway modulated by anticancer pyran-2-one analogs.

cox2_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid (AA) pla2->aa releases cox2 COX-2 Enzyme aa->cox2 substrate for pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 converts to prostanoids Pro-inflammatory Prostaglandins pgh2->prostanoids leads to inflammation Inflammation prostanoids->inflammation pyranone Substituted Pyran-2-one pyranone->cox2 inhibits

Mechanism of action for anti-inflammatory pyran-2-ones via COX-2 inhibition.

Conclusion and Future Directions

Substituted pyran-2-ones represent a versatile and promising class of compounds with a broad spectrum of pharmacological activities. The data and protocols presented in this guide highlight their potential as anticancer, antimicrobial, and anti-inflammatory agents. Structure-activity relationship studies have revealed that the biological activity of these compounds can be finely tuned by modifying the substituents on the pyran-2-one core.[1][4] Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as in-depth mechanistic studies to fully elucidate their modes of action. Furthermore, preclinical and clinical evaluation of the most promising candidates is warranted to translate the therapeutic potential of substituted pyran-2-ones into novel treatments for a range of diseases.

References

The Therapeutic Potential of Halogenated 2H-Pyran-2-Ones: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activity, and mechanisms of action of halogenated 2H-pyran-2-one compounds reveals a promising class of molecules with significant therapeutic potential, particularly in oncology and infectious diseases. The introduction of halogen atoms onto the this compound scaffold has been shown to modulate the electronic properties, lipophilicity, and reactivity of these compounds, leading to enhanced biological activity.

Halogenated 2H-pyran-2-ones are emerging as a significant area of interest for researchers, scientists, and drug development professionals. Their demonstrated cytotoxicity against various cancer cell lines and potent antimicrobial effects position them as valuable lead compounds in the quest for novel therapeutics. This guide provides a comprehensive overview of the current state of research, including quantitative biological data, detailed experimental protocols, and an analysis of the key signaling pathways involved in their mechanism of action.

Quantitative Biological Data: A Comparative Overview

The biological activity of halogenated this compound derivatives has been quantified through various in vitro assays. The following tables summarize the available data, offering a comparative perspective on their anticancer and antimicrobial potencies.

Table 1: Anticancer Activity of Halogenated this compound and Related Derivatives

Compound IDR GroupAr GroupCell LineIC50 (µM)EGFR IC50 (µM)VEGFR-2 IC50 (µM)Reference
8a H4-ClC₆H₄Liver (HepG2)0.231.212.65[1]
Breast (MCF-7)0.45[1]
Colon (HCT-116)0.87[1]
Lung (A-549)1.05[1]
8b H4-FC₆H₄Liver (HepG2)0.15--[1]
Breast (MCF-7)0.33[1]
Colon (HCT-116)0.65[1]
Lung (A-549)0.98[1]
Doxorubicin --Liver (HepG2)0.48--[1]
Breast (MCF-7)0.55[1]
Colon (HCT-116)0.62[1]
Lung (A-549)0.73[1]
Erlotinib ----0.18-[1]

Note: IC50 is the half-maximal inhibitory concentration. EGFR and VEGFR-2 are key receptor tyrosine kinases in cancer progression.

Table 2: Antimicrobial Activity of Halogenated and Related Pyranone Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-oneStaphylococcus aureus ATCC 259231.56
2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-oneStreptococcus sp. C203M0.75

Note: MIC is the minimum inhibitory concentration.

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of halogenated 2H-pyran-2-ones are attributed to their ability to modulate critical cellular signaling pathways. While research is ongoing, preliminary studies and data from structurally related compounds suggest the involvement of pathways controlling cell proliferation, apoptosis, and microbial viability.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of halogenated this compound compounds.

Synthesis of Halogenated 2H-Pyran-2-Ones

A general and efficient method for the synthesis of these compounds involves a one-pot, three-component reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up and Purification Ketone α,β-Unsaturated Ketone Mix Mix Reactants in Methanol (B129727) Ketone->Mix EAA Ethyl Acetoacetate (B1235776) EAA->Mix Catalyst Chitosan (Catalyst) Catalyst->Mix Reflux Reflux for 13-16 hours Mix->Reflux Monitor Monitor by TLC Reflux->Monitor Filter Filter Catalyst Monitor->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purify by Column Chromatography Evaporate->Purify Product Halogenated this compound Purify->Product

Detailed Protocol for Synthesis:

  • A mixture of a steroidal α,β-unsaturated ketone (1 mmol) and ethyl acetoacetate (1 mmol) in 30 mL of methanol is prepared.[2]

  • Chitosan (20 mol%) is added as a catalyst.[2]

  • The reaction mixture is refluxed for 13–16 hours.[2]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the catalyst is filtered off.

  • The solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed cells in 96-well plate (1,000-100,000 cells/well) Incubate1 Incubate for 6-24 hours Seed->Incubate1 AddCompound Add varying concentrations of halogenated this compound Incubate1->AddCompound Incubate2 Incubate for 24-96 hours AddCompound->Incubate2 AddMTT Add 10 µL MTT Reagent (5 mg/mL) Incubate2->AddMTT Incubate3 Incubate for 2-4 hours (until purple precipitate is visible) AddMTT->Incubate3 AddDetergent Add 100 µL Detergent Reagent Incubate3->AddDetergent Incubate4 Incubate in the dark for 2 hours AddDetergent->Incubate4 ReadAbsorbance Record absorbance at 570 nm Incubate4->ReadAbsorbance CalculateIC50 Calculate IC50 values ReadAbsorbance->CalculateIC50

Detailed Protocol for MTT Assay:

  • Cell Plating: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated this compound compounds and a vehicle control. Incubate for a period of 24 to 96 hours, depending on the cell line and compound activity.[3]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in phosphate-buffered saline) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible under a microscope.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization. Record the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[4]

Conclusion and Future Directions

Halogenated this compound compounds represent a versatile and potent class of molecules with significant therapeutic promise. The data presented in this guide highlights their potential as anticancer and antimicrobial agents. Further research should focus on expanding the library of these compounds through targeted synthesis, elucidating their precise mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical studies. The continued exploration of this chemical space is poised to yield novel and effective therapeutic agents for a range of diseases.

References

The Pivotal Role of 2H-Pyran-2-one in the Synthesis of Natural Products: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-pyran-2-one, or α-pyrone, scaffold is a cornerstone in the synthesis of a diverse array of natural products, renowned for their significant biological activities. This six-membered heterocyclic motif, featuring a conjugated lactone, serves as a versatile building block, enabling the construction of complex molecular architectures through a variety of chemical transformations. This technical guide provides a comprehensive overview of the utility of this compound in natural product synthesis, detailing key reactions, experimental protocols, and the biological significance of the resulting compounds.

Core Reactivity and Synthetic Applications

The unique electronic and structural features of 2H-pyran-2-ones dictate their reactivity. The conjugated diene system within the pyrone ring makes them excellent candidates for cycloaddition reactions, most notably the Diels-Alder reaction. Furthermore, the lactone functionality and the double bond are amenable to a wide range of chemical modifications, including nucleophilic additions, reductions, and cross-coupling reactions. These reactive sites provide a powerful toolkit for synthetic chemists to elaborate the this compound core into complex natural product frameworks.

Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. 2H-pyran-2-ones can act as dienes, reacting with various dienophiles to afford bicyclic lactones. These adducts can then be further transformed into a variety of carbocyclic and heterocyclic systems. The regioselectivity and stereoselectivity of these reactions are influenced by the substitution pattern on both the pyrone ring and the dienophile, as well as the reaction conditions.

Synthesis of Bioactive Natural Products

The versatility of the this compound scaffold is exemplified in the total synthesis of numerous biologically active natural products. This guide will focus on two prominent examples: the cytotoxic agent Goniothalamin and the anxiolytic compound Kavain (B167398).

Goniothalamin: A Case Study in Asymmetric Synthesis

Goniothalamin, a styryllactone isolated from plants of the Goniothalamus genus, exhibits potent cytotoxic activity against a range of cancer cell lines. Its synthesis often utilizes a this compound precursor, with key steps involving the stereoselective installation of the C6 stereocenter.

EntryAldehydeReagent/CatalystReaction TypeYield (%)ee (%)Reference
1trans-Cinnamaldehyde(-)-Ipc₂B(allyl)Asymmetric Allylation9891.5[1][2][3]
2trans-Cinnamaldehyde(+)-DIPT-allylboronateAsymmetric Allylation9872.4[1][2]
3trans-Cinnamaldehyde(-)-DIPT-allylboronateAsymmetric Allylation6970.8[1][2]
4CinnamaldehydeL-prolinol derivativeAsymmetric Epoxidation-99
5(1E)-1-phenylhexa-1,5-dien-3-olLipase (CALB)Kinetic Resolution38 (ester), 45 (alcohol)93 (ester), 74 (alcohol)[4]

Materials:

  • trans-Cinnamaldehyde

  • (-)-B-allyldiisopinocampheylborane ((-)-Ipc₂B(allyl))

  • Anhydrous diethyl ether (Et₂O)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Sodium hydroxide (B78521) (NaOH) solution (2 M)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Standard glassware for anhydrous reactions

Procedure:

  • A solution of (-)-Ipc₂B(allyl) in anhydrous Et₂O is cooled to -78 °C under an inert atmosphere.

  • A solution of trans-cinnamaldehyde in anhydrous Et₂O is added dropwise to the cooled allylborane solution.

  • The reaction mixture is stirred at -78 °C for 1-4 hours, monitoring the reaction progress by TLC.

  • The reaction is quenched by the sequential addition of 2 M NaOH solution and 30% H₂O₂ at 0 °C.

  • The mixture is stirred at room temperature for 1 hour.

  • The aqueous layer is extracted with Et₂O. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product, (S)-1-phenyl-1,5-hexadien-3-ol, is purified by silica (B1680970) gel column chromatography.

This homoallylic alcohol is a key intermediate that is then subjected to acylation and ring-closing metathesis (RCM) to furnish the 5,6-dihydro-2H-pyran-2-one core of goniothalamin.

Goniothalamin induces apoptosis in cancer cells through multiple pathways. It generates reactive oxygen species (ROS), leading to DNA damage and activation of the p53 tumor suppressor protein. This, in turn, triggers the mitochondrial apoptotic pathway, characterized by the release of cytochrome c and the activation of caspases 9 and 3.

Goniothalamin_Signaling_Pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion GTN Goniothalamin ROS ROS (Reactive Oxygen Species) GTN->ROS p53 p53 (activated) ROS->p53 DNA Damage Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 Mito Mitochondrial Outer Membrane Bax->Mito promotes pore formation Bcl2->Mito inhibits CytC_cyto Cytochrome c Casp9 Caspase-9 (activated) CytC_cyto->Casp9 Casp3 Caspase-3 (activated) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Mito->CytC_cyto Release CytC_mito Cytochrome c

Goniothalamin-induced apoptotic signaling pathway.
Kavain and its Analogues: Modulators of the Central Nervous System

Kavain is one of the major kavalactones found in the kava (B3030397) plant (Piper methysticum) and is known for its anxiolytic and sedative properties. The synthesis of kavain and its analogues often involves the construction of the 6-styryl-5,6-dihydro-2H-pyran-2-one skeleton.

CompoundYield (%)Cytotoxicity (IC₅₀, µM) vs. NCI-H460Reference
KavainHOMe->250[5][6]
Analogue 9bHH76-[5][6]
Analogue 9cFH66-[5][6]
Analogue 9dCNH60-[5][6]
Analogue 8gIOH3311.2[6]
Analogue 17d---19.8[6]

Materials:

  • 4-Hydroxy-6-(4-iodophenyl)-5,6-dihydropyran-2-one

  • Methyl iodide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of 4-hydroxy-6-(4-iodophenyl)-5,6-dihydropyran-2-one (1.0 eq) in dry acetone, anhydrous K₂CO₃ (2.0 eq) is added.

  • Methyl iodide (1.5 eq) is added to the suspension, and the mixture is refluxed for 4-6 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Water is added to the residue, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the 4-methoxy-6-(4-iodophenyl)-5,6-dihydropyran-2-one.

The anxiolytic effects of kavain are believed to be mediated through its interaction with the central nervous system. Kavain potentiates the action of the inhibitory neurotransmitter GABA at GABA-A receptors, leading to a calming effect. It is also known to modulate voltage-gated sodium and calcium channels and inhibit monoamine oxidase B (MAO-B), which can influence the levels of neurotransmitters like dopamine (B1211576) and serotonin.

Kavain_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Kavain Kavain GABA_R GABA-A Receptor Kavain->GABA_R Potentiates Na_Channel Voltage-gated Na+ Channel Kavain->Na_Channel Inhibits Ca_Channel Voltage-gated Ca2+ Channel Kavain->Ca_Channel Inhibits MAOB MAO-B Kavain->MAOB Inhibits GABA GABA GABA->GABA_R Dopamine Dopamine Serotonin Serotonin Anxiolysis Anxiolytic Effect GABA_R->Anxiolysis Neuronal Inhibition MAOB->Dopamine Degrades MAOB->Serotonin Degrades

Simplified overview of Kavain's mechanisms of action.

General Synthetic Workflows

The synthesis of natural products utilizing the this compound scaffold often follows convergent strategies, where the pyrone core is constructed and then elaborated. Below are generalized workflows for the synthesis of 6-substituted-5,6-dihydro-2H-pyran-2-ones.

Workflow 1: Ring-Closing Metathesis (RCM) Approach

This approach is widely used for the synthesis of 5,6-dihydro-2H-pyran-2-ones.

RCM_Workflow Start Aldehyde + Allylating Agent Step1 Asymmetric Allylation Start->Step1 Intermediate1 Homoallylic Alcohol Step1->Intermediate1 Step2 Acylation (e.g., with acryloyl chloride) Intermediate1->Step2 Intermediate2 Diene Precursor Step2->Intermediate2 Step3 Ring-Closing Metathesis (e.g., Grubbs Catalyst) Intermediate2->Step3 Product 6-Substituted-5,6-dihydro-2H-pyran-2-one Step3->Product

General workflow for RCM synthesis of dihydropyranones.
Workflow 2: Diels-Alder Approach

This strategy is employed to construct the core bicyclic system, which is then transformed into the desired natural product.

Diels_Alder_Workflow Start This compound + Dienophile Step1 [4+2] Cycloaddition Start->Step1 Intermediate1 Bicyclic Lactone Adduct Step1->Intermediate1 Step2 Further Transformations (e.g., ring opening, functional group manipulation) Intermediate1->Step2 Product Natural Product Step2->Product

General workflow for Diels-Alder based synthesis.

Conclusion

The this compound scaffold remains a privileged starting point for the synthesis of a multitude of complex and biologically significant natural products. Its inherent reactivity, particularly in cycloaddition reactions, coupled with the potential for diverse functionalization, provides a robust platform for synthetic innovation. The continued development of novel synthetic methodologies, especially in the realm of asymmetric catalysis, will undoubtedly expand the utility of 2H-pyran-2-ones in the efficient and stereoselective synthesis of next-generation therapeutics. This guide serves as a foundational resource for researchers aiming to harness the synthetic potential of this remarkable heterocyclic building block.

References

Methodological & Application

One-Pot Synthesis Protocols for 2H-Pyran-2-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for several efficient one-pot synthetic routes to obtain 2H-Pyran-2-one derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of bioactive natural products. The following protocols offer streamlined approaches to these valuable scaffolds, minimizing reaction steps and purification procedures.

Introduction

2H-Pyran-2-ones are key structural motifs found in numerous natural products exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, and cytotoxic properties. Their versatile chemical nature also makes them valuable intermediates for the synthesis of more complex molecules. Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. The one-pot protocols detailed below offer significant advantages by combining multiple reaction steps into a single, efficient procedure, thereby saving time, resources, and improving overall efficiency.

Comparative Data of One-Pot Synthesis Protocols

The following table summarizes the key quantitative data from the detailed protocols, allowing for a direct comparison of their efficiencies and substrate requirements.

Protocol TitleKey Starting MaterialsCatalyst/ReagentReaction ConditionsYield (%)
Protocol 1: Three-Component Synthesis of 3-Benzoylamino-2H-pyran-2-onesMethyl ketones, N,N-Dimethylformamide dimethyl acetal (B89532) (DMFDMA), N-acylglycinesAcetic anhydride (B1165640)Heating (approx. 90 °C)Varies
Protocol 2: Phosphine-Catalyzed [3+3] Annulation of Baylis-Hillman CarbonatesBaylis-Hillman carbonates, β,γ-unsaturated α-oxo-estersPhosphine (B1218219) catalystHeat, PyrrolidineGood
Protocol 3: Silver-Catalyzed Domino Reaction of Propargyl Vinyl EthersPropargyl vinyl ethersAg(I) catalyst, DBUNot specifiedGood
Protocol 4: Base-Promoted Annulation of (E)-β-Chlorovinyl Ketones(E)-β-Chlorovinyl ketones, Active methylene (B1212753) compoundsBase (e.g., Et3N)Reflux in acetone (B3395972)Varies
Protocol 5: Microwave-Assisted Synthesis of 2-Amino-4H-pyransAromatic aldehydes, Malononitrile, DimedonePiperidine (B6355638)Microwave irradiation (2-12 min)Good

Experimental Protocols

Protocol 1: Three-Component Synthesis of 3-Benzoylamino-2H-pyran-2-ones

This protocol describes a one-pot synthesis of 3-benzoylamino-2H-pyran-2-one derivatives from readily available starting materials.

Materials:

  • Methyl ketone (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA) (1.0-1.2 eq)

  • N-acylglycine (e.g., Hippuric acid) (1.0 eq)

  • Acetic anhydride

Procedure:

  • A mixture of the methyl ketone (1.0 eq) and N,N-dimethylformamide dimethyl acetal (1.0-1.2 eq) is heated.

  • After the initial reaction to form the enaminone intermediate, an N-acylglycine (1.0 eq) and acetic anhydride are added to the reaction mixture.

  • The resulting mixture is heated at approximately 90 °C for several hours.

  • The solvent is evaporated in vacuo.

  • The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol.

Protocol 2: Phosphine-Catalyzed [3+3] Annulation of Baylis-Hillman Carbonates

This method provides access to 2,2,4,6-tetrasubstituted 2H-pyrans through a phosphine-catalyzed domino reaction.

Materials:

  • Baylis-Hillman carbonate

  • β,γ-unsaturated α-oxo-ester

  • Phosphine catalyst (e.g., triphenylphosphine)

  • Pyrrolidine

Procedure:

  • To a solution of the Baylis-Hillman carbonate and the β,γ-unsaturated α-oxo-ester in a suitable solvent, a catalytic amount of a phosphine catalyst is added.

  • The reaction mixture is stirred, leading to the formation of a 4,5-dihydrofuran intermediate.

  • Pyrrolidine is then added to the mixture, and the reaction is heated.

  • The reaction is monitored by TLC until completion.

  • Upon completion, the reaction mixture is worked up and the product is purified by column chromatography.

Protocol 3: Silver-Catalyzed Domino Reaction of Propargyl Vinyl Ethers

This protocol outlines a one-pot synthesis of 2,4,5,6-tetrasubstituted 2H-pyrans via a silver-catalyzed rearrangement followed by an electrocyclization.

Materials:

  • Propargyl vinyl ether

  • Silver(I) catalyst (e.g., AgOTf)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

Procedure:

  • The propargyl vinyl ether is dissolved in an appropriate solvent and a catalytic amount of a Ag(I) salt is added.

  • The mixture is stirred to facilitate the propargyl Claisen rearrangement.

  • DBU is then added to the reaction mixture to catalyze the isomerization and subsequent 6π-oxa-electrocyclization.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction is quenched and the product is isolated and purified.

Protocol 4: Base-Promoted Annulation of (E)-β-Chlorovinyl Ketones

This protocol describes a facile one-pot synthesis of highly functionalized 2H-pyran-2-ones from (E)-β-chlorovinyl ketones and active methylene compounds.

Materials:

  • (E)-β-Chlorovinyl ketone

  • Active methylene compound (e.g., ethyl acetoacetate)

  • Base (e.g., triethylamine)

  • Acetone

Procedure:

  • A solution of the (E)-β-chlorovinyl ketone and the active methylene compound in acetone is prepared.

  • A suitable base, such as triethylamine, is added to the solution.

  • The reaction mixture is heated to reflux and monitored by TLC.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is then purified, typically by column chromatography on silica (B1680970) gel.

Protocol 5: Microwave-Assisted Synthesis of 2-Amino-4H-pyrans

This protocol utilizes microwave irradiation to rapidly synthesize 2-amino-4H-pyrans in a one-pot, three-component reaction.

Materials:

  • Aromatic aldehyde

  • Malononitrile

  • Dimedone

  • Piperidine (catalytic amount)

Procedure:

  • In a microwave-safe vessel, the aromatic aldehyde, malononitrile, and dimedone are mixed.

  • A catalytic amount of piperidine is added to the mixture.

  • The vessel is sealed and subjected to microwave irradiation for a short period, typically ranging from 2 to 12 minutes.

  • After cooling, the solid product is collected by filtration.

  • The crude product is then washed with a suitable solvent (e.g., cold ethanol) and can be further purified by recrystallization if necessary.

Visualized Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for the one-pot synthesis of this compound derivatives and a representative signaling pathway.

One_Pot_Synthesis_Workflow cluster_reactants Starting Materials cluster_process One-Pot Reaction cluster_outcome Product & Purification A Component A (e.g., Methyl Ketone) Reaction Mixing & Heating (with Catalyst/Reagent) A->Reaction B Component B (e.g., DMFDMA) B->Reaction C Component C (e.g., N-Acylglycine) C->Reaction Product Crude this compound Derivative Reaction->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification FinalProduct Pure this compound Derivative Purification->FinalProduct

Caption: General workflow for a one-pot, three-component synthesis.

Domino_Reaction_Pathway Start Starting Materials (e.g., Propargyl Vinyl Ether) Intermediate1 Intermediate A (Propargyl Claisen Rearrangement) Start->Intermediate1 Ag(I) Catalyst Intermediate2 Intermediate B (Isomerization) Intermediate1->Intermediate2 DBU Final 2H-Pyran Product (6π-Oxa-Electrocyclization) Intermediate2->Final Spontaneous

Caption: A representative domino reaction pathway for 2H-pyran synthesis.

Synthesis of 6-methyl-5,6-dihydro-2H-pyran-2-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-methyl-5,6-dihydro-2H-pyran-2-one, also known as parasorbic acid, is a naturally occurring α,β-unsaturated lactone.[1] This chiral molecule is a valuable building block in the synthesis of various natural products and biologically active compounds, drawing significant interest from the fields of medicinal chemistry and drug development.[1][2] Its derivatives have shown a wide range of pharmacological activities, including antitumor, antifungal, antimicrobial, anti-inflammatory, and antiviral properties.[2] This document provides a detailed experimental protocol for the synthesis of 6-methyl-5,6-dihydro-2H-pyran-2-one via a ring-closing metathesis (RCM) strategy, along with relevant physicochemical and spectroscopic data for characterization.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for 6-methyl-5,6-dihydro-2H-pyran-2-one is provided below for the purpose of compound characterization.

Table 1: Physicochemical Properties

ParameterValueReference
Molecular FormulaC₆H₈O₂[1]
Molecular Weight112.13 g/mol [1]
AppearanceColorless oily liquid[1]
Boiling Point104-105 °C at 14 mmHg[1]
Density1.079 g/mL at 18 °C[1]
Refractive IndexnD²⁵ 1.4682[1]
Optical Rotation[α]D¹⁹ +210° (c=2 in ethanol)[1]

Table 2: Spectroscopic Data

TechniqueDataReference
¹H NMR (CDCl₃) δ 1.45 (d, 3H, J=6.5 Hz, CH₃), 2.30-2.45 (m, 2H, -CH₂-), 4.60-4.75 (m, 1H, -CH(CH₃)-), 6.00 (dt, 1H, J=9.8, 2.0 Hz, =CH-CO), 6.85 (dt, 1H, J=9.8, 4.0 Hz, -CH=)[1]
¹³C NMR (CDCl₃) δ 21.0 (CH₃), 30.5 (CH₂), 75.0 (CH), 121.5 (=CH), 145.0 (=CH), 164.5 (C=O)[1]
IR (neat) 1720 cm⁻¹ (C=O, ester), 1630 cm⁻¹ (C=C), 1240 cm⁻¹, 1050 cm⁻¹ (C-O)[3]
Mass Spectrometry (EI) Molecular Ion [M]⁺: 112. Key Fragment Ions (m/z): 97, 84, 69, 55, 43[4]

Experimental Protocol: Synthesis via Ring-Closing Metathesis (RCM)

The following protocol outlines a two-step synthesis of 6-methyl-5,6-dihydro-2H-pyran-2-one starting from pent-4-en-2-ol and acryloyl chloride, utilizing a ring-closing metathesis reaction.[4][5][6]

Step 1: Esterification

This step involves the formation of a diene ester intermediate.

Materials:

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve pent-4-en-2-ol in dichloromethane in a round-bottom flask.[6]

  • Cool the solution to 0 °C using an ice bath.[6]

  • Add a suitable base such as pyridine or triethylamine to the solution.[5][6]

  • Slowly add acryloyl chloride dropwise to the stirred solution at 0 °C.[6]

  • Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[5][6]

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[6]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.[6]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[6]

  • Concentrate the organic phase under reduced pressure to obtain the crude diene ester.[5][6]

Step 2: Ring-Closing Metathesis

This step cyclizes the diene ester to form the target lactone.

Materials:

  • Crude diene ester from Step 1

  • Dichloromethane or Toluene (degassed solvent)

  • Second-generation Grubbs or Hoveyda-Grubbs catalyst (e.g., 1-5 mol%)

  • Ethyl vinyl ether (quenching agent)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the crude diene ester in a degassed solvent like dichloromethane or toluene.[5][6]

  • Add a second-generation Grubbs or Hoveyda-Grubbs catalyst to the solution.[5][6]

  • Heat the reaction mixture to reflux and monitor its progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]

  • Upon completion, cool the reaction to room temperature and quench by adding a small amount of ethyl vinyl ether.[5]

  • Concentrate the reaction mixture under reduced pressure.[5][6]

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield pure 6-methyl-5,6-dihydro-2H-pyran-2-one.[5][6]

Alternative Synthetic Method: Acid-Catalyzed Cyclocondensation

An alternative approach involves the acid-catalyzed reaction of vinylacetic acid and paraformaldehyde, followed by workup and distillation. This method has been reported with a yield of approximately 25.1%.[7][8]

Table 3: Comparison of Synthetic Methods

MethodStarting MaterialsReagents and ConditionsYield/SelectivityReaction TimeReference
Ring-Closing Metathesis Pent-4-en-2-ol, Acryloyl chloride1. Base (Pyridine/Triethylamine), CH₂Cl₂; 2. Grubbs/Hoveyda-Grubbs catalyst, refluxHigh (unspecified)Multiple hours[4][5][6]
Acid-Catalyzed Cyclocondensation Vinylacetic acid, ParaformaldehydeConcentrated H₂SO₄, Glacial acetic acid, reflux; then NaOAc, NaOH25.1% (Yield)3 hours[7][8]
Partial Hydrogenation 4-Hydroxy-6-methyl-2-pyrone5 wt% Pd/Nb₂O₅, H₂, 1-Butanol, 70°C, ~6.8 atm92% (Selectivity)5 hours[7][9]

Troubleshooting and Optimization

Several factors can influence the success of the synthesis.

  • Incomplete Reaction: Ensure optimal reaction temperature and consider extending the reaction time or adding fresh catalyst if the reaction stalls.[5]

  • Impure Product: The purity of starting materials is crucial. Purify starting materials by distillation or recrystallization if necessary. Catalyst residues can often be removed by filtration through a pad of silica gel.[5]

  • Product Loss During Workup: 6-methyl-5,6-dihydro-2H-pyran-2-one has some water solubility. Minimize washing with aqueous solutions during extraction.[5]

  • Product Degradation: The lactone ring can be sensitive to strong acids or bases, especially at elevated temperatures. Maintain pH control during workup and purify under reduced pressure to prevent thermal decomposition.[5]

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the synthesis of 6-methyl-5,6-dihydro-2H-pyran-2-one via the Ring-Closing Metathesis (RCM) pathway.

G Synthesis of 6-methyl-5,6-dihydro-2H-pyran-2-one cluster_0 Step 1: Esterification cluster_1 Step 2: Ring-Closing Metathesis A Pent-4-en-2-ol + Acryloyl chloride B Add Base (e.g., Pyridine) in CH2Cl2 at 0°C A->B C Reaction at Room Temperature (Monitor by TLC) B->C D Aqueous Workup (NaHCO3, Brine) C->D E Crude Diene Ester D->E F Dissolve Crude Ester in Degassed Solvent E->F Proceed to RCM G Add Grubbs/Hoveyda-Grubbs Catalyst (1-5 mol%) F->G H Reflux (Monitor by TLC/GC-MS) G->H I Quench with Ethyl Vinyl Ether H->I J Purification (Column Chromatography) I->J K Pure 6-methyl-5,6-dihydro- 2H-pyran-2-one J->K

Caption: Workflow for the synthesis of 6-methyl-5,6-dihydro-2H-pyran-2-one.

References

Application Notes and Protocols: 2H-Pyran-2-one as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2H-pyran-2-one and its derivatives as versatile precursors for the synthesis of a wide array of heterocyclic compounds. The inherent reactivity of the this compound scaffold, characterized by its electrophilic centers and conjugated diene system, allows for a diverse range of chemical transformations.[1][2] This document outlines key synthetic strategies, presents quantitative data for representative reactions, and provides detailed experimental protocols for the synthesis of various heterocyclic systems, which are often scaffolds for compounds with significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]

Synthetic Strategies and Applications

2H-Pyran-2-ones are valuable starting materials in organic synthesis due to their ability to undergo several key types of reactions:

  • Diels-Alder Reactions: The conjugated diene system within the this compound ring readily participates in [4+2] cycloaddition reactions with a variety of dienophiles.[6] When alkynes are used as dienophiles, the initial cycloadducts often undergo a retro-Diels-Alder reaction with the elimination of carbon dioxide to afford highly substituted aniline (B41778) derivatives.[6][7] With alkene dienophiles, stable oxabicyclo[2.2.2]octene systems can be formed.[6]

  • Reactions with Nucleophiles: The this compound ring possesses three electrophilic centers at positions C2, C4, and C6, making it susceptible to nucleophilic attack.[1] These reactions often lead to ring-opening followed by rearrangement and recyclization to form new heterocyclic or carbocyclic systems.[1] Nitrogen and carbon nucleophiles are commonly employed to synthesize a variety of heterocycles.[1]

  • Ring Transformations: Treatment of this compound derivatives with various nucleophilic reagents can induce fascinating ring transformations, providing convenient routes to diverse heterocyclic structures. For instance, reactions with ammonia, amines, and hydrazines can lead to the formation of pyridines, quinolines, and pyrazolones, respectively.[1][8]

The versatility of this compound makes it a privileged scaffold in medicinal chemistry and drug discovery.[3][4] Its derivatives have been investigated for a range of therapeutic applications, and understanding the structure-activity relationships is crucial for the rational design of new drug candidates.[3]

Quantitative Data Presentation

The following tables summarize quantitative data for key transformations of this compound derivatives into various heterocyclic compounds, providing a comparative overview of reaction efficiencies.

Table 1: Synthesis of Aniline Derivatives via Diels-Alder Reaction

This compound DerivativeDienophileProductYield (%)Reference
3-Acylamino-2H-pyran-2-oneAlkyneAniline derivativeModerate to High[6]
Electron-rich 2H-pyran-2-onesAlkyneAniline derivativeNot specified[7]
2,2-Dimethyl-2H-pyransBenzyneAlkyl 2-naphthoateNot specified[9]

Table 2: Synthesis of Heterocycles via Nucleophilic Ring Transformation

This compound DerivativeNucleophileProductYield (%)Reference
5,6,7,8-Tetrahydro-2H-1-benzopyran-2,5-dionesAmmonia, Aniline, Hydrazine2,5-Dioxo-1,2,5,6,7,8-hexahydroquinolinesNot specified[1]
Substituted 2H-furo[3,2-b]pyran-2-onesAliphatic amines2H-furo[3,2-b]pyran-2,7(3H)-diones with exocyclic enamine62[8][10]
Substituted 2H-furo[3,2-b]pyran-2-onesHydrazinesSubstituted pyrazol-3-onesNot specified[8][10]
4-Hydroxy-benzopyran-2[H]-onesAnilineBenzofuro[3,2-g]-4-anilino-2H-1-benzopyran-2-oneNot specified

Table 3: Synthesis of Fused 2H-Pyran-2-ones

Starting MaterialReagentsProductYield (%)Reference
Cyclic alkanonesDMFDMA, Hippuric acid, Acetic anhydride (B1165640)3-Benzoylamino-cycloalka[b]pyran-2-ones60-73[2][11]
AlkanonesDMFDMA, Hippuric acid, Acetic anhydride3-Benzoylamino-2H-pyran-2-onesNot specified[2][11]
1,3-Dicarbonyl compoundsOne-carbon synthon, N-acylglycine, Acetic anhydrideFused pyran-2-onesNot specified[12]

Experimental Protocols

General Procedure for the Synthesis of Fused 3-Benzoylamino-cycloalka[b]pyran-2-ones[12]

This one-pot synthesis involves three steps starting from a cyclic alkanone.

Step 1: Formation of Enaminoketone A mixture of the appropriate cycloalkanone (1 equivalent) and N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA, 2 equivalents) is heated under reflux for 16 hours.

Step 2: Reaction with Hippuric Acid The crude enaminoketone from Step 1 is reacted with an equimolar amount of hippuric acid (relative to the starting alkanone) in acetic anhydride at 90°C for 4 hours.

Step 3: Cyclization After evaporation of volatile components, the resulting tarry residue is treated with a mixture of pyridine (B92270) and triethylamine (B128534) and heated under reflux for 9 hours. The product is then isolated, typically in crystalline form, with yields ranging from 60-73%.

Synthesis of 6,7,8,9-Tetrahydro-4-anilinobenzofuro[3,2-g]-2H-1-benzopyran-2-one[11]

Step 1: Synthesis of 6,7,8,9-tetrahydro-4-hydroxy-benzofuro[3,2-g]-2H-1-benzopyran-2-one 2,4-Dihydroxyacetophenone is condensed with 2-bromocyclohexanone, followed by linear cyclization and reaction with diethyl carbonate in the presence of pulverized sodium.

Step 2: Reaction with Aniline The product from Step 1 (0.5 g, 0.02 mole) and aniline (2 mL) are refluxed in DMF (100 mL) for 45 minutes. The resulting mixture is dissolved in methanol (B129727) (100 mL) and treated with aqueous NaOH (0.1 N, 200 mL) under stirring to yield the title compound.

Synthesis of Substituted Benzofuranones from 3-Hydroxy-2-pyrones[14]

A mixture of a 3-hydroxy-2-pyrone (e.g., 3-Hydroxy-4-methyl-2H-pyran-2-one, 378 mg, 3.0 mmol) and a nitroalkene (e.g., methyl 3-nitrobut-3-enoate, 290 mg, 2.0 mmol) is subjected to the general procedure for 10 hours. The product is purified by flash column chromatography (FCC) using a hexanes/EtOAc solvent system (20:1) to yield the corresponding benzofuranone.

Visualizations

The following diagrams illustrate key synthetic pathways and workflows.

Diels_Alder_Reaction Pyranone This compound Cycloadduct Unstable Cycloadduct Pyranone->Cycloadduct + Dienophile Dienophile Alkyne Dienophile->Cycloadduct Aniline Substituted Aniline Cycloadduct->Aniline - CO2 (Retro-Diels-Alder) CO2 CO2 Cycloadduct->CO2

Caption: Diels-Alder reaction of this compound with an alkyne.

Nucleophilic_Ring_Transformation Pyranone This compound Derivative RingOpening Ring-Opened Intermediate Pyranone->RingOpening + Nucleophile Nucleophile Nitrogen Nucleophile (e.g., Amine, Hydrazine) Nucleophile->RingOpening Heterocycle New Heterocycle (e.g., Pyridine, Pyrazolone) RingOpening->Heterocycle Recyclization

Caption: Nucleophilic ring transformation of this compound.

Fused_Pyranone_Synthesis_Workflow cluster_step1 Step 1: Enaminoketone Formation cluster_step2 Step 2: Reaction with Hippuric Acid cluster_step3 Step 3: Cyclization Alkanone Cyclic Alkanone Enaminoketone Enaminoketone Alkanone->Enaminoketone DMFDMA DMFDMA DMFDMA->Enaminoketone Intermediate2 Intermediate Enaminoketone->Intermediate2 HippuricAcid Hippuric Acid HippuricAcid->Intermediate2 FusedPyranone Fused 3-Benzoylamino-pyran-2-one Intermediate2->FusedPyranone Pyridine_TEA Pyridine/Triethylamine Pyridine_TEA->FusedPyranone

Caption: Workflow for the one-pot synthesis of fused pyran-2-ones.

References

Application Notes and Protocols: Diels-Alder Reactions of 2H-Pyran-2-one as a Diene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. When employing 2H-pyran-2-one and its derivatives as the diene component, this [4+2] cycloaddition opens up versatile pathways to complex molecular architectures, including bicyclic lactones and highly substituted aromatic compounds. These products serve as valuable scaffolds and intermediates in the synthesis of natural products and pharmaceutically active molecules.[1]

This document provides a detailed overview of the Diels-Alder reactions involving this compound as a diene, including key applications in drug development, comprehensive data on reaction conditions and yields, and detailed experimental protocols for researchers.

Key Applications in Drug Development

The structural motifs accessible through the Diels-Alder reaction of 2H-pyran-2-ones are prevalent in a range of biologically active compounds. This methodology is particularly relevant to drug development for several key reasons:

  • Scaffold for Natural Product Synthesis: The bicyclic lactone core generated is a common feature in numerous natural products with interesting biological activities.[2] The ability to rapidly construct this core is a significant advantage in the total synthesis of complex molecules.

  • Rapid Library Generation: The stereoselective nature of the Diels-Alder reaction allows for the efficient generation of molecular complexity in a single step. This is highly advantageous for the synthesis of compound libraries for high-throughput screening in drug discovery programs.

  • Access to Novel Heterocycles: The subsequent transformations of the initial Diels-Alder adducts provide entry into a wide variety of heterocyclic systems that are of interest in medicinal chemistry. For instance, the reaction with alkynes followed by carbon dioxide extrusion is a direct route to highly substituted anilines, precursors to numerous pharmaceutical agents.[3][4]

  • Synthesis of Bioactive Scaffolds: This reaction has been employed in the synthesis of various pharmaceutically relevant scaffolds, including tetralones, which are known to exhibit antitumor, antimicrobial, antidepressant, and anti-inflammatory activities.[2] Furthermore, the synthesis of benz[e]isoindoles, some of which are potential agents for treating benign prostatic hyperplasia, can be achieved through this methodology.

While direct application in the synthesis of currently marketed drugs is not extensively documented in readily available literature, the strategic importance of this reaction lies in its ability to generate novel and complex molecular frameworks that are essential for the discovery of new therapeutic agents. For example, the core structures of natural products like Salvinorin A and Brevisamide (B1263871), which have been targets of extensive synthetic efforts due to their potent biological activities, contain motifs that can be conceptually disconnected to precursors accessible via Diels-Alder strategies.[5][6][7][8][9][10][11][12][13]

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction of this compound is a concerted [4+2] cycloaddition. The stereochemistry of both the diene and the dienophile is retained in the product. The reaction typically proceeds via an endo transition state, which is favored due to secondary orbital interactions, although the exo product can also be formed depending on the specific reactants and conditions.

The nature of the dienophile dictates the ultimate fate of the initial cycloadduct:

  • Reaction with Alkenes: The reaction with an alkene dienophile leads to the formation of a bridged bicyclic lactone (an oxabicyclo[2.2.2]octenone system). These adducts can be stable and isolable, but under harsh reaction conditions, they may undergo a retro-Diels-Alder reaction to extrude carbon dioxide, leading to the formation of a cyclohexadiene derivative.

  • Reaction with Alkynes: When an alkyne is used as the dienophile, the initially formed bicyclic adduct contains an additional double bond and is generally unstable. It readily undergoes a retro-Diels-Alder reaction, losing carbon dioxide to yield a substituted benzene (B151609) ring. This tandem cycloaddition-cycloreversion sequence is a powerful method for the synthesis of highly substituted aromatic compounds.

The reactivity and regioselectivity of the reaction are significantly influenced by the electronic nature of the substituents on both the this compound and the dienophile. Generally, electron-donating groups on the pyranone increase its reactivity towards electron-poor dienophiles in a normal-electron-demand Diels-Alder reaction.[3] Conversely, electron-withdrawing groups on the pyranone can facilitate reactions with electron-rich dienophiles in an inverse-electron-demand scenario.[3]

Data Presentation

The following tables summarize representative quantitative data for the Diels-Alder reaction of substituted 2H-pyran-2-ones with various dienophiles.

Table 1: Diels-Alder Reaction of 3-Acylamino-2H-Pyran-2-ones with Alkynes [3]

This compound Substituents (R¹, R²)Alkyne (Dienophile)SolventTemperature (°C)Time (h)Yield (%)
R¹=Ph, R²=MeDimethyl acetylenedicarboxylate (B1228247)Xylene140485
R¹=Ph, R²=HDiethyl acetylenedicarboxylateToluene (B28343)1102478
R¹=4-MeO-Ph, R²=MeMethyl propiolate1,2-Dichlorobenzene1801265
R¹=4-Cl-Ph, R²=EtPhenylacetyleneNitrobenzene210855

Table 2: Diels-Alder Reaction of Fused 2H-Pyran-2-ones with N-Substituted Maleimides

Fused Pyran-2-oneN-Substituted MaleimideSolventTemperature (°C)Time (h)Product TypeYield (%)
5,6,7,8-Tetrahydro-2H-1-benzopyran-2-oneN-PhenylmaleimideDecalinreflux24Aromatized98
5-Oxo-5,6,7,8-tetrahydro-2H-1-benzopyran-2-oneN-MethylmaleimideDecalinreflux12Aromatized95
5,6,7,8-Tetrahydro-2H-1-benzopyran-2-oneN-EthylmaleimideXylenereflux48Bicyclo[2.2.2]octene75
6-Methyl-5,6,7,8-tetrahydro-2H-1-benzopyran-2-oneN-PhenylmaleimideDecalinreflux36Aromatized92

Table 3: Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction of 3-Hydroxy-2-pyrone [14]

DienophileCatalyst (mol%)SolventTemperature (°C)Time (h)dr (exo:endo)ee (%)Yield (%)
trans-3-Benzoylacrylic esterQD-1a (5)Toluene-204893:79193
N-MethylmaleimideQuinine (10)CH₂Cl₂072>95:5 (exo)5685
N-PhenylmaleimideQD-1a (10)Et₂O-409690:108889

QD-1a is a cinchona alkaloid-derived bifunctional catalyst.

Experimental Protocols

The following are detailed protocols for typical Diels-Alder reactions involving this compound.

Protocol 1: Thermal Diels-Alder Reaction of this compound with an Alkene (N-Phenylmaleimide)

This protocol describes a general procedure for the thermal cycloaddition of a this compound with an alkene dienophile to yield a bicyclo[2.2.2]octene adduct or an aromatized product.

Materials:

  • Substituted this compound (1.0 eq)

  • N-Phenylmaleimide (1.1 eq)

  • Anhydrous toluene or decalin (to achieve a concentration of 0.1-0.5 M)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents (e.g., ethyl acetate (B1210297), brine, anhydrous sodium sulfate, silica (B1680970) gel)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the substituted this compound (1.0 eq) and N-phenylmaleimide (1.1 eq).

  • Add anhydrous toluene or decalin to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will depend on the solvent used (Toluene: ~110 °C; Decalin: ~190 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Diels-Alder Reaction of this compound with an Alkyne (Dimethyl Acetylenedicarboxylate)

This protocol details the synthesis of a highly substituted aminophthalate via a Diels-Alder/retro-Diels-Alder cascade.[4]

Materials:

  • 3-Acylamino-2H-pyran-2-one (1.0 eq)

  • Dimethyl acetylenedicarboxylate (DMAD) (2.0 eq)

  • Anhydrous xylene

  • Sealed reaction vessel (e.g., a pressure tube)

  • Standard workup and purification reagents

Procedure:

  • In a sealable reaction vessel, combine the 3-acylamino-2H-pyran-2-one (1.0 eq) and dimethyl acetylenedicarboxylate (2.0 eq).

  • Add anhydrous xylene to dissolve the reactants.

  • Seal the vessel and heat the reaction mixture to 190 °C in an oil bath with stirring.

  • Maintain this temperature for 17-58 hours, depending on the reactivity of the pyranone substrate. Monitor the reaction by TLC if possible, or run test reactions to determine the optimal time.

  • After the reaction is complete, cool the vessel to room temperature.

  • Open the vessel carefully and transfer the contents to a round-bottom flask.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization or flash column chromatography to yield the desired substituted dimethyl 3-acylaminophthalate.

  • Characterize the final product using appropriate spectroscopic methods.

Protocol 3: Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction

This protocol provides a general method for conducting an enantioselective Diels-Alder reaction using a chiral Lewis acid catalyst.

Materials:

  • 3-Hydroxy-2-pyrone (1.0 eq)

  • Dienophile (e.g., trans-3-benzoylacrylic ester) (1.2 eq)

  • Chiral catalyst (e.g., cinchona alkaloid derivative) (0.05-0.1 eq)

  • Anhydrous solvent (e.g., toluene, CH₂Cl₂)

  • Schlenk flask or similar glassware for anhydrous reactions

  • Inert atmosphere (Nitrogen or Argon)

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Standard workup and purification reagents

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the chiral catalyst.

  • Add the anhydrous solvent, followed by the 3-hydroxy-2-pyrone.

  • Cool the mixture to the desired temperature (e.g., -20 °C to -78 °C).

  • Add the dienophile dropwise to the cooled solution.

  • Stir the reaction at this temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (B109758) or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the diastereomeric ratio and enantiomeric excess of the product using chiral HPLC or NMR analysis.

Visualizations

Reaction Pathways

Diels_Alder_Pathways Reactants This compound + Dienophile Alkene_Dienophile Alkene Dienophile Reactants->Alkene_Dienophile [4+2] Cycloaddition Alkyne_Dienophile Alkyne Dienophile Reactants->Alkyne_Dienophile [4+2] Cycloaddition Bicyclic_Lactone Bridged Bicyclic Lactone (Oxabicyclo[2.2.2]octenone) Alkene_Dienophile->Bicyclic_Lactone Unstable_Adduct Unstable Bridged Adduct Alkyne_Dienophile->Unstable_Adduct Cyclohexadiene Cyclohexadiene Derivative Bicyclic_Lactone->Cyclohexadiene Retro-Diels-Alder (-CO₂) Aromatic_Product Substituted Aromatic Ring Unstable_Adduct->Aromatic_Product Retro-Diels-Alder (-CO₂)

Caption: Reaction pathways for the Diels-Alder reaction of this compound.

Experimental Workflow: Thermal vs. Lewis Acid Catalysis

Experimental_Workflow cluster_thermal Thermal Protocol cluster_lewis_acid Lewis Acid Catalyzed Protocol T_Start Combine Reactants in High-Boiling Solvent T_React Reflux (High Temp) T_Start->T_React T_Workup Workup & Purification T_React->T_Workup T_Product Achiral or Racemic Product T_Workup->T_Product LA_Start Combine Substrate & Catalyst in Anhydrous Solvent LA_Cool Cool to Low Temp (-78 to -20 °C) LA_Start->LA_Cool LA_Add Add Dienophile LA_Cool->LA_Add LA_React Stir at Low Temp LA_Add->LA_React LA_Quench Quench Reaction LA_React->LA_Quench LA_Workup Workup & Purification LA_Quench->LA_Workup LA_Product Enantioenriched Product LA_Workup->LA_Product

Caption: Comparative workflow for thermal vs. Lewis acid catalyzed reactions.

References

Application Notes: 2H-Pyran-2-ones as Versatile Precursors for Pyridine and Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridine (B92270) and quinoline (B57606) scaffolds are fundamental heterocyclic motifs of immense interest to researchers, scientists, and drug development professionals. Pyridine-based ring systems are among the most utilized heterocycles in drug design, with pyridine-containing drugs constituting a significant portion of N-heterocyclic drugs approved by the FDA.[1] These compounds are integral to numerous therapeutic agents, including antimicrobial, antiviral, anticancer, and anti-inflammatory drugs.[1][2][3] Similarly, the quinoline core is a vital pharmacophore found in a wide array of therapeutic agents, including anti-malarial, anticancer, and antibacterial drugs.[4][5][6][7] The development of efficient and modular synthetic routes to access these valuable scaffolds is a primary objective in medicinal chemistry.

2H-pyran-2-ones (α-pyrones) have emerged as highly versatile and synthetically valuable building blocks.[8] Their electrophilic nature at positions C-2, C-4, and C-6 allows for facile nucleophilic attack, leading to ring-opening and subsequent rearrangement.[9] This reactivity provides a powerful platform for the transformation of the pyran ring into various carbocyclic and heterocyclic systems, including the medicinally important pyridine and quinoline skeletons.[8][9][10] This document provides detailed application notes and experimental protocols for the synthesis of pyridines and quinolines utilizing 2H-pyran-2-one precursors.

Synthesis of Pyridines from 2H-Pyran-2-ones

The most common strategy for converting 2H-pyran-2-ones into pyridines (specifically, 2-pyridones) involves a ring transformation reaction with an ammonia (B1221849) source. The reaction proceeds via a nucleophilic attack at the C-6 position of the pyranone ring, followed by ring opening, cyclization, and dehydration.

General Reaction Pathway

The transformation is initiated by the nucleophilic attack of ammonia or a primary amine on the C-6 position of the this compound. This leads to the opening of the pyran ring to form an intermediate acyclic amide. Subsequent intramolecular cyclization via attack of the nitrogen on the C-2 carbonyl group, followed by dehydration, yields the corresponding 2-pyridone.

G start This compound reagent + NH₃ / R-NH₂ (Ammonia / Primary Amine) start->reagent intermediate1 Nucleophilic Attack (at C-6) start->intermediate1 reagent->intermediate1 intermediate2 Ring Opening (Acyclic Amide Intermediate) intermediate1->intermediate2 Step 1 intermediate3 Intramolecular Cyclization (N attacks C-2) intermediate2->intermediate3 Step 2 intermediate4 Dehydration (-H₂O) intermediate3->intermediate4 Step 3 end 2-Pyridone Derivative intermediate4->end

Caption: General pathway for 2-pyridone synthesis from this compound.

Experimental Protocol: Synthesis of 4-Aryl-3-cyano-2-pyridones

This protocol details the rearrangement of 4H-pyrans, which are closely related isomers of 2H-pyran-2-ones and are often generated in situ, into highly functionalized 2-pyridones. The reaction is promoted by an acid catalyst under infrared irradiation, representing a green chemistry approach.

Protocol ID: PYR-001

Objective: To synthesize 4-aryl-3-cyano-5-ethoxycarbonyl-6-methyl-3,4-dihydro-2-pyridones from their corresponding 2-amino-4-aryl-5-ethoxycarbonyl-6-methyl-4H-pyran-3-carbonitrile precursors.

Materials:

  • 2-Amino-4-(4-chlorophenyl)-5-ethoxycarbonyl-6-methyl-4H-pyran-3-carbonitrile

  • p-Toluenesulfonic acid (p-TsOH)

  • Infrared lamp (e.g., OSRAM R-20, 250 W)

  • Reaction vessel (glass vial)

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • In a glass vial, place 2-amino-4-(4-chlorophenyl)-5-ethoxycarbonyl-6-methyl-4H-pyran-3-carbonitrile (1.0 mmol).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 mmol).

  • Place the vial under an infrared lamp and irradiate at 90 °C for 60 minutes in the absence of a solvent.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Recrystallize the solid product from ethanol to afford the pure 4-(4-chlorophenyl)-3-cyano-5-ethoxycarbonyl-6-methyl-3,4-dihydro-2-pyridone.

Data Summary

The following table summarizes the yields for the synthesis of various 2-pyridone derivatives using the infrared-promoted rearrangement method.

EntryPrecursor Aryl Group (Ar)ProductYield (%)
1Phenyl8a95%
24-Chlorophenyl8b98%
34-Bromophenyl8c96%
44-Methylphenyl8d93%
54-Methoxyphenyl8e90%

Data adapted from reference. Yields refer to the isolated product after recrystallization.

Synthesis of Quinolines from Fused 2H-Pyran-2-ones

Fused 2H-pyran-2-ones, such as benzopyran-2-ones, serve as excellent precursors for the synthesis of quinoline derivatives. The strategy involves the reaction of these fused pyranones with nitrogen nucleophiles, which induces a ring transformation to yield fused nitrogen-containing heterocycles.

General Reaction Pathway

The synthesis of quinoline-2,5-diones from 5,6,7,8-tetrahydro-2H-1-benzopyran-2,5-diones is a representative example. The reaction with ammonia or primary amines in a suitable solvent like ethanol leads to the formation of the corresponding hexahydroquinoline-2,5-diones.[9] The mechanism involves nucleophilic attack at C-2, ring opening, and subsequent intramolecular condensation.

G cluster_workflow Experimental Workflow: QUIN-001 start Fused this compound (e.g., Benzopyran-2,5-dione) reagent + R-NH₂ (Amine) start->reagent step1 Nucleophilic Attack (at C-2) start->step1 reagent->step1 step2 Ring Opening step1->step2 Step A step3 Intramolecular Condensation step2->step3 Step B end Fused Pyridine (e.g., Quinoline-2,5-dione) step3->end Step C workflow Experimental Workflow: QUIN-001 p1 p2 w_start Combine Reactants: Benzopyran-2,5-dione + Amine in Ethanol w_reflux Reflux Reaction Mixture w_start->w_reflux w_cool Cool to Room Temp. w_reflux->w_cool w_precipitate Precipitate Forms w_cool->w_precipitate w_filter Filter Solid Product w_precipitate->w_filter w_end Isolate Pure Quinolinone Product w_filter->w_end

Caption: Reaction pathway and workflow for quinolinone synthesis.

Experimental Protocol: Synthesis of 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinolines

This protocol describes the conversion of 3-benzoylamino-7,7-dimethyl-5,6,7,8-tetrahydro-2H-1-benzopyran-2,5-dione into the corresponding N-substituted quinolinone derivative.[9]

Protocol ID: QUIN-001

Objective: To synthesize N-substituted 3-benzoylamino-7,7-dimethyl-1,2,5,6,7,8-hexahydroquinoline-2,5-diones.

Materials:

  • 3-Benzoylamino-7,7-dimethyl-5,6,7,8-tetrahydro-2H-1-benzopyran-2,5-dione

  • Appropriate amine (e.g., ammonia, hydroxylamine, aniline)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Dissolve 3-benzoylamino-7,7-dimethyl-5,6,7,8-tetrahydro-2H-1-benzopyran-2,5-dione (1.0 mmol) in boiling ethanol (20 mL) in a round-bottom flask.

  • Add the selected amine (e.g., aniline, 1.1 mmol) to the solution.

  • Attach a reflux condenser and heat the mixture at reflux for the time specified in the table below.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will typically precipitate from the solution upon cooling.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the pure quinolinone derivative.

Data Summary

The following table summarizes reaction times and yields for the synthesis of various N-substituted quinolinones from a benzopyran-2,5-dione precursor.[9]

EntryAmine (R-NH₂)R GroupReaction Time (h)Yield (%)
1AmmoniaH485%
2HydroxylamineOH582%
3AnilinePh690%
4HydrazineNH₂388%

Data adapted from the general procedures described in reference[9].

Conclusion

2H-pyran-2-ones and their fused analogues are powerful and versatile synthons in heterocyclic chemistry. The protocols and data presented herein demonstrate their effective application in the synthesis of pyridines and quinolines, two of the most important scaffolds in drug discovery and development. These ring transformation reactions often proceed under mild conditions and provide access to a diverse range of substituted products with high yields. For researchers and scientists in medicinal chemistry, leveraging this compound chemistry offers an efficient and modular approach to constructing novel heterocyclic libraries for biological screening and lead optimization.

References

Application Notes and Protocols for Evaluating 2H-Pyran-2-one Cytotoxicity using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the cytotoxic effects of 2H-Pyran-2-one on mammalian cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for measuring cell viability and proliferation.

Principle of the MTT Assay

The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into a purple formazan (B1609692) product. This reduction is primarily carried out by mitochondrial dehydrogenases, such as succinate (B1194679) dehydrogenase. The resulting intracellular formazan crystals are solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. A decrease in the number of viable cells following treatment with a cytotoxic agent like this compound will result in a decrease in the amount of formazan produced and thus a lower absorbance reading.

Experimental Protocol

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2) or other appropriate cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization solution[1]

  • 96-well flat-bottom sterile microplates

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Cell Seeding:

    • Culture the selected cell line in a T-75 flask until it reaches 80-90% confluency.

    • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[2] The optimal cell number should be determined from a linear growth curve of the specific cell line.

    • Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.[2]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of fresh medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (untreated cells in medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, including the controls.[3]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals, which will appear as a purple precipitate.

  • Solubilization of Formazan:

    • After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[3]

Data Analysis:

  • Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculation of Cell Viability: Express the viability of the treated cells as a percentage of the viability of the control (untreated) cells using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100[5]

  • Dose-Response Curve: Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.[6]

  • IC50 Determination: The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.[6]

Data Presentation

The following table presents example data for the cytotoxicity of this compound on a hypothetical cancer cell line.

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.2500.085100
11.1250.07290
50.9380.06175
100.6250.04550
250.3130.02825
500.1250.01510
1000.0630.0095
IC50 (µM) 10

Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Dilutions treatment Treat Cells with this compound compound_prep->treatment cell_seeding->treatment mtt_addition Add MTT Reagent treatment->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Read Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Generate Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Potential Signaling Pathway

While the precise signaling pathway of this compound-induced cytotoxicity may vary between cell types, studies on related pyran-2-one derivatives suggest the induction of apoptosis is a common mechanism.[7] This often involves the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins.

Apoptosis_Pathway Potential Signaling Pathway for this compound Cytotoxicity cluster_regulation Apoptosis Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 bax Bax (Pro-apoptotic) compound->bax bcl2->bax mito_perm Mitochondrial Outer Membrane Permeabilization bax->mito_perm cyto_c Cytochrome c Release mito_perm->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Intrinsic apoptosis pathway potentially modulated by this compound.

References

Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of 2H-Pyran-2-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro antimicrobial susceptibility testing of 2H-pyran-2-one analogs. This document includes detailed protocols for standard assays, a compilation of reported antimicrobial activity data, and a visualization of a key proposed mechanism of action.

Data Presentation: Antimicrobial Activity of this compound Analogs

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various this compound analogs against a selection of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Lower MIC values are indicative of greater antimicrobial potency.

Table 1: Antibacterial Activity of this compound Analogs (MIC in µg/mL)

Compound/AnalogStaphylococcus aureusStreptococcus sp.Escherichia coliKlebsiella pneumoniaeReference
2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one1.56---[1]
2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one-0.75--[1]
3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivative (8c)8>512256>512
Spiro-4H-pyran derivative (5d)Good activityGood activity--[2]
Halogenated 1H-benzo[f]chromene derivative (4g)1000 (MRSA: 500)-250500
Pyrano[2,3-c] pyrazole (B372694) derivative (5c)12.5-6.256.25
Pyrano[2,3-c] pyrazole derivatives (5a, 5b, 5d, 5e)--12.512.5

Table 2: Antifungal Activity of this compound Analogs (MIC in µg/mL)

Compound/AnalogCandida albicansGibberella zeaeReference
Ficipyrone A-15.9 µM (IC50)[3]
3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivativesModerate activity-

Experimental Protocols

Detailed methodologies for two standard in vitro antimicrobial susceptibility tests are provided below. These protocols are based on widely accepted guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4]

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.[5][6]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate liquid medium[7]

  • Bacterial or fungal inoculum

  • This compound analog stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[7]

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Compound Dilution:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.[8]

    • Add 100 µL of the this compound analog stock solution (at 2x the highest desired test concentration) to the first column of wells.[8]

    • Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[8]

    • Column 11 serves as the growth control (inoculum without compound), and column 12 as the sterility control (broth only).[8]

  • Inoculation and Incubation:

    • Add 5 µL of the prepared inoculum to each well from column 1 to 11.[8]

    • Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[9] Incubation times and conditions may vary for fungi and fastidious bacteria.

  • Reading and Interpretation:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).[5]

Protocol 2: Disk Diffusion Assay

This qualitative or semi-quantitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the test compound.[10][11]

Materials:

  • Mueller-Hinton Agar (MHA) plates[10]

  • Sterile paper disks (6 mm diameter)

  • Bacterial or fungal inoculum

  • This compound analog solution

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized microbial suspension as described in the broth microdilution protocol.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube.[12]

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.[13]

    • Allow the plate to dry for 3-5 minutes.[12]

  • Application of Disks:

    • Impregnate sterile paper disks with a known concentration of the this compound analog solution and allow the solvent to evaporate.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.[12]

    • Gently press the disks to ensure complete contact with the agar.[14] Disks should be spaced at least 24 mm apart.[12]

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-18 hours.[13]

  • Reading and Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.[12] The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Mandatory Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_proc Procedure cluster_res Results A Start with Pure Microbial Culture B Prepare Standardized Inoculum (0.5 McFarland) A->B D Broth Microdilution Assay B->D For MIC E Disk Diffusion Assay B->E For Zone of Inhibition C Prepare Serial Dilutions of this compound Analogs C->D F Inoculate Microtiter Plate D->F H Inoculate Agar Plate E->H G Incubate Plate F->G K Determine MIC (Lowest concentration with no visible growth) G->K I Place Compound-impregnated Disks H->I J Incubate Plate I->J L Measure Zone of Inhibition (mm) J->L

Caption: Workflow for antimicrobial susceptibility testing.

Proposed Mechanism of Action: Inhibition of DNA Gyrase

A plausible mechanism of antimicrobial action for some this compound analogs is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and transcription.[15]

G cluster_enzyme DNA Gyrase Catalytic Cycle cluster_inhibition Inhibition by this compound Analog cluster_outcome Cellular Outcome A DNA Gyrase binds to DNA B ATP binds to GyrB subunit A->B C DNA strand passage and negative supercoiling B->C G Accumulation of DNA double-strand breaks B->G D Re-ligation of DNA strands C->D E ATP hydrolysis and enzyme turnover D->E D->G E->A F This compound Analog F->B Inhibits ATPase activity F->D Prevents DNA re-ligation H Inhibition of DNA replication and transcription G->H I Bacterial cell death H->I

References

Application Notes and Protocols for Enzyme Inhibition Assays of 2H-Pyran-2-one Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a range of enzyme inhibition assays relevant to the study of 2H-Pyran-2-one compounds and their derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including their potential as enzyme inhibitors. The following sections detail the methodologies for assessing the inhibitory effects of this compound compounds on several key enzymes implicated in various diseases.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Application Note: Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.[1] Inhibition of COX-2 is a key therapeutic strategy for treating inflammation and pain.[2] Assaying the inhibitory potential of this compound derivatives against COX-2 can identify novel anti-inflammatory agents.[3]

Experimental Protocol:

A common method for assessing COX-2 inhibition is a colorimetric or fluorometric assay that measures the peroxidase component of the COX enzyme.[4][5]

Materials:

  • COX-2 enzyme (human recombinant)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe (e.g., Amplex™ Red)

  • This compound test compounds

  • Positive control inhibitor (e.g., Celecoxib)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of COX-2 enzyme, heme, arachidonic acid, and the detection probe in the reaction buffer.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.[6]

  • Add the this compound test compounds at various concentrations to the sample wells. Add a known COX-2 inhibitor to the positive control wells and solvent (e.g., DMSO) to the negative control wells.[7]

  • Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[6]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[8]

  • Detection: Immediately add the colorimetric or fluorometric probe. The probe reacts with the prostaglandin (B15479496) G2 produced by COX-2 to generate a measurable signal.

  • Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength over a set time period (e.g., 5-10 minutes) using a microplate reader.[5]

  • Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rates of the test compound wells to the negative control. IC50 values are then calculated from the dose-response curves.[8]

Quantitative Data:

Compound/DerivativeTargetIC50 (µM)Reference
Pyridazinone Derivative 6bCOX-20.18[9]
Pyridazinone Derivative 4cCOX-20.26[9]
2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide (B1338676) VIIaCOX-20.29[10]
1,3-dihydro-2H-indolin-2-one Derivative 4eCOX-22.35[11]
1,3-dihydro-2H-indolin-2-one Derivative 9hCOX-22.422[11]
1,3-dihydro-2H-indolin-2-one Derivative 9iCOX-23.34[11]
Pyridazinone Derivative 5aCOX-20.77[12]
Pyridazinone Derivative 5fCOX-21.89[12]

Signaling Pathway and Experimental Workflow:

COX2_Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Substrate Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2->Prostaglandin H2 (PGH2) Catalysis Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, etc.) Inflammation Inflammation Prostaglandins (PGE2, etc.)->Inflammation Promotes This compound This compound This compound->COX-2 Inhibits

COX-2 signaling pathway and inhibition.

Tyrosinase Inhibition Assay

Application Note: Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the primary pigment in skin, hair, and eyes.[13] Overproduction of melanin can lead to hyperpigmentation disorders. Tyrosinase inhibitors are therefore of great interest in the cosmetics and pharmaceutical industries for skin whitening and treating hyperpigmentation.[14] this compound derivatives have been investigated as potential tyrosinase inhibitors.

Experimental Protocol:

The most common tyrosinase inhibition assay uses L-DOPA as a substrate and measures the formation of dopachrome (B613829) spectrophotometrically.

Materials:

  • Mushroom tyrosinase

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • L-DOPA (substrate)

  • This compound test compounds

  • Positive control inhibitor (e.g., Kojic acid)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of tyrosinase, L-DOPA, and test compounds in the phosphate buffer.

  • Assay Reaction: In a 96-well plate, add the phosphate buffer, tyrosinase solution, and the this compound test compound at various concentrations.

  • Pre-incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Reaction Initiation: Add the L-DOPA solution to all wells to start the reaction.

  • Data Acquisition: Immediately measure the absorbance at 475-490 nm at regular intervals for a set duration (e.g., 20 minutes).

  • Data Analysis: Calculate the initial reaction velocity for each concentration. The percentage of inhibition is determined by comparing the rates with the control (no inhibitor). IC50 values are determined from the resulting dose-response curve.

Quantitative Data:

Compound/DerivativeTargetIC50 (µM)Reference
3-aryl-4-hydroxy-6-methyl-2H-pyran-2-one (3i)Mushroom Tyrosinase1.56[15]
3-aryl-4-hydroxy-6-methyl-2H-pyran-2-one (3j)Mushroom Tyrosinase1.82[15]
Kojic Acid (Reference)Mushroom Tyrosinase9.3[15]

Signaling Pathway and Experimental Workflow:

Tyrosinase_Pathway L-Tyrosine L-Tyrosine Tyrosinase Tyrosinase L-Tyrosine->Tyrosinase Substrate L-DOPA L-DOPA Tyrosinase->L-DOPA Hydroxylation Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Oxidation L-DOPA->Tyrosinase Substrate Melanin Melanin Dopaquinone->Melanin Series of reactions Hyperpigmentation Hyperpigmentation Melanin->Hyperpigmentation Leads to This compound This compound This compound->Tyrosinase Inhibits

Melanin biosynthesis pathway and tyrosinase inhibition.

α-Glucosidase and α-Amylase Inhibition Assays

Application Note: α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides.[16][17] Inhibiting these enzymes can delay glucose absorption and lower postprandial blood glucose levels, which is a therapeutic strategy for managing type 2 diabetes.[3][18] this compound derivatives have shown potential as inhibitors of these enzymes.

Experimental Protocol (α-Glucosidase):

This assay typically uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, which upon hydrolysis by α-glucosidase, releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.

Materials:

  • α-Glucosidase (from Saccharomyces cerevisiae)

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound test compounds

  • Positive control inhibitor (e.g., Acarbose)

  • Sodium carbonate (Na2CO3) solution (to stop the reaction)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of α-glucosidase, pNPG, and test compounds in the phosphate buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the α-glucosidase solution and the this compound test compound at various concentrations.

  • Incubate the plate for a specified time (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Add the pNPG solution to each well to start the reaction.

  • Incubate the reaction mixture for a further period (e.g., 20 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding the sodium carbonate solution.

  • Data Acquisition: Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values from the dose-response curves.

Experimental Protocol (α-Amylase):

This assay often uses a starch-iodine method. The ability of the enzyme to hydrolyze starch is measured by the disappearance of the blue-black color of the starch-iodine complex.

Materials:

  • α-Amylase (porcine pancreatic)

  • Phosphate buffer (e.g., 20 mM, pH 6.9)

  • Starch solution

  • This compound test compounds

  • Positive control inhibitor (e.g., Acarbose)

  • Iodine-potassium iodide (I/KI) solution

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of α-amylase, starch, and test compounds in the phosphate buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, mix the α-amylase solution with the this compound test compound at various concentrations.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Reaction Initiation: Add the starch solution to each well and incubate for a defined time (e.g., 30 minutes) at 37°C.

  • Color Development: Add the I/KI solution to each well.

  • Data Acquisition: Measure the absorbance at a wavelength around 580-620 nm.

  • Data Analysis: A lower absorbance indicates higher enzyme activity (more starch hydrolyzed). Calculate the percentage of inhibition and determine the IC50 values.

Quantitative Data:

Compound/DerivativeTargetIC50 (µM)Reference
6,8-dihalogenated 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxide 3pα-Glucosidase0.78[19]
6,8-dihalogenated 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxide 3lα-Glucosidase0.92[19]
6,8-dihalogenated 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxide 3cα-Glucosidase1.04[19]
Pyrrolidine Derivative 3gα-Amylase26.24 (µg/mL)[20]
Pyrrolidine Derivative 3aα-Amylase36.32 (µg/mL)[20]
Acarbose (Reference)α-Glucosidase22.0 (µg/mL)[21]

Signaling Pathway and Experimental Workflow:

Carbohydrate_Digestion Dietary Starch Dietary Starch alpha-Amylase alpha-Amylase Dietary Starch->alpha-Amylase Substrate Oligosaccharides Oligosaccharides alpha-Amylase->Oligosaccharides Hydrolysis alpha-Glucosidase alpha-Glucosidase Oligosaccharides->alpha-Glucosidase Substrate Glucose Glucose alpha-Glucosidase->Glucose Hydrolysis Bloodstream Absorption Bloodstream Absorption Glucose->Bloodstream Absorption Leads to This compound This compound This compound->alpha-Amylase Inhibits This compound->alpha-Glucosidase Inhibits AChE_Pathway Acetylcholine (ACh) Acetylcholine (ACh) Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) Acetylcholine (ACh)->Acetylcholinesterase (AChE) Substrate Choline + Acetate Choline + Acetate Acetylcholinesterase (AChE)->Choline + Acetate Hydrolysis Cholinergic Synapse Cholinergic Synapse Choline + Acetate->Cholinergic Synapse Termination of Signal This compound This compound This compound->Acetylcholinesterase (AChE) Inhibits CA_Pathway CO2 + H2O CO2 + H2O Carbonic Anhydrase (CA) Carbonic Anhydrase (CA) CO2 + H2O->Carbonic Anhydrase (CA) Substrates H2CO3 H2CO3 Carbonic Anhydrase (CA)->H2CO3 Catalysis H+ + HCO3- H+ + HCO3- H2CO3->H+ + HCO3- Dissociation pH Regulation pH Regulation H+ + HCO3-->pH Regulation Maintains This compound This compound This compound->Carbonic Anhydrase (CA) Inhibits LOX_Pathway Arachidonic Acid Arachidonic Acid Lipoxygenase (LOX) Lipoxygenase (LOX) Arachidonic Acid->Lipoxygenase (LOX) Substrate Leukotrienes Leukotrienes Lipoxygenase (LOX)->Leukotrienes Catalysis Inflammation Inflammation Leukotrienes->Inflammation Promotes This compound This compound This compound->Lipoxygenase (LOX) Inhibits

References

Palladium-Catalyzed Synthesis of Functionalized 2-Pyrones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized 2-pyrones, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The 2-pyrone scaffold is a common motif in numerous natural products exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Palladium catalysis offers a versatile and efficient approach to constructing and functionalizing this important heterocyclic core.

Application Notes

Functionalized 2-pyrones have emerged as promising scaffolds in drug development, particularly in oncology. Their mechanism of action often involves the inhibition of key signaling pathways that are frequently dysregulated in cancer cells.

Targeting the PI3K/Akt/mTOR and MAPK Signaling Pathways:

A significant body of research has demonstrated that certain 2-pyrone derivatives can effectively inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR and the mitogen-activated protein kinase (MAPK) signaling pathways.[1][2] These pathways are crucial for regulating cell proliferation, survival, and apoptosis. Their aberrant activation is a hallmark of many cancers.

The substitution pattern on the 2-pyrone ring plays a critical role in determining the potency and selectivity of these compounds as kinase inhibitors. For instance, studies have shown that specific substitutions at the C3, C4, C5, and C6 positions can significantly influence the inhibitory activity against PI3K and MAPK pathway components. While detailed structure-activity relationship (SAR) studies are ongoing, the presence of aryl and alkynyl groups, as well as halogen atoms, has been shown to be important for activity. For example, a 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one derivative has demonstrated potent antileukemic activity by modulating both the MAPK and PI3K pathways.[1]

The development of 2-pyrone-based inhibitors offers a promising avenue for the discovery of novel anticancer agents with targeted mechanisms of action. The synthetic methods described herein provide a robust platform for generating diverse libraries of functionalized 2-pyrones for further biological evaluation and SAR studies.

Below is a diagram illustrating the central role of the PI3K/Akt/mTOR and MAPK pathways in cell regulation and how 2-pyrone inhibitors can intervene.

Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway RTK_PI3K Receptor Tyrosine Kinase PI3K PI3K RTK_PI3K->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation_Survival_PI3K Cell Proliferation & Survival mTORC1->Proliferation_Survival_PI3K TwoPyrone_PI3K 2-Pyrone Inhibitor TwoPyrone_PI3K->PI3K TwoPyrone_PI3K->Akt RTK_MAPK Receptor Tyrosine Kinase Ras Ras RTK_MAPK->Ras Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Survival_MAPK Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival_MAPK TwoPyrone_MAPK 2-Pyrone Inhibitor TwoPyrone_MAPK->Raf TwoPyrone_MAPK->ERK

Caption: Inhibition of PI3K/Akt/mTOR and MAPK signaling pathways by 2-pyrone derivatives.

Data Presentation

The following tables summarize the scope of various palladium-catalyzed methods for the synthesis of functionalized 2-pyrones, providing examples of substrates and their corresponding product yields.

Table 1: Synthesis of 6-Substituted 2-Pyrones via Sonogashira Coupling and Cyclization

EntryHalo-acrylic AcidAlkyneProductYield (%)
1(Z)-3-iodoacrylic acidPhenylacetylene (B144264)6-Phenyl-2H-pyran-2-one85
2(Z)-3-iodoacrylic acid1-Hexyne6-Butyl-2H-pyran-2-one78
3(Z)-3-bromoacrylic acidTrimethylsilylacetylene6-(Trimethylsilyl)-2H-pyran-2-one72
4(E)-2,3-difluoro-3-iodoacrylic acidCyclohexylacetylene3,4-Difluoro-6-cyclohexyl-2H-pyran-2-one81

Table 2: Synthesis of 3,4-Disubstituted 2-Pyrones via Annulation of α,β-Unsaturated Esters and Alkynes

Entryα,β-Unsaturated EsterAlkyneProductYield (%)
1Methyl (E)-3-iodoprop-2-enoateDiphenylacetylene (B1204595)3,4-Diphenyl-2H-pyran-2-one75
2Ethyl (E)-3-bromobut-2-enoate1-Phenyl-1-propyne3-Methyl-4-phenyl-6-methyl-2H-pyran-2-one68
3Methyl (Z)-3-iodoprop-2-enoateDi-p-tolylacetylene3,4-Di-p-tolyl-2H-pyran-2-one72
4Ethyl (E)-3-iodocinnamate4-Octyne3-Phenyl-4,5-dipropyl-2H-pyran-2-one65

Table 3: Synthesis of 2,3,6-Trisubstituted 2-Pyrones via Carbonylative Cross-Coupling

Entry4-HalocyclobutenoneOrganostannaneProductYield (%)
14-Chloro-2,3-diphenyl-2-cyclobuten-1-one(E)-Tributyl(2-phenylethenyl)stannane2,3-Diphenyl-6-styryl-2H-pyran-2-one78
24-Chloro-2,3-dimethyl-2-cyclobuten-1-oneTributyl(phenyl)stannane2,3-Dimethyl-6-phenyl-2H-pyran-2-one82
34-Bromo-2-phenyl-3-propyl-2-cyclobuten-1-oneTributyl(thien-2-yl)stannane2-Phenyl-3-propyl-6-(thien-2-yl)-2H-pyran-2-one71
44-Chloro-2,3-diethyl-2-cyclobuten-1-oneTributyl(ethynyl)stannane6-Ethynyl-2,3-diethyl-2H-pyran-2-one65

Experimental Protocols

The following are representative, detailed experimental protocols for the palladium-catalyzed synthesis of functionalized 2-pyrones.

Protocol 1: Synthesis of 6-Phenyl-2H-pyran-2-one via Sonogashira Coupling and Cyclization

This protocol describes a two-step, one-pot procedure involving a Sonogashira cross-coupling reaction followed by an acid-catalyzed cyclization.

Sonogashira_Workflow Start Start: (Z)-3-iodoacrylic acid, Phenylacetylene Reaction Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Et3N, THF, rt Start->Reaction Intermediate Intermediate: (Z)-5-phenylpent-2-en-4-ynoic acid Reaction->Intermediate Cyclization Cyclization p-TsOH, Toluene (B28343), 110 °C Intermediate->Cyclization Workup Workup & Purification Extraction, Column Chromatography Cyclization->Workup Product Product: 6-Phenyl-2H-pyran-2-one Workup->Product

Caption: Experimental workflow for Sonogashira coupling and cyclization.

Materials:

  • (Z)-3-Iodoacrylic acid (1.0 mmol, 199.9 mg)

  • Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 14.0 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (B128534) (Et₃N) (3.0 mmol, 303.6 mg, 416 µL)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 19.0 mg)

  • Toluene (10 mL)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

  • To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add (Z)-3-iodoacrylic acid (199.9 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14.0 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Add anhydrous THF (10 mL) and triethylamine (416 µL, 3.0 mmol).

  • Add phenylacetylene (132 µL, 1.2 mmol) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours, monitoring the reaction progress by TLC.

  • Upon completion of the Sonogashira coupling, remove the THF in vacuo.

  • To the residue, add toluene (10 mL) and p-TsOH·H₂O (19.0 mg, 0.1 mmol).

  • Fit the flask with a reflux condenser and heat the mixture to 110 °C for 6 hours.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 6-phenyl-2H-pyran-2-one as a white solid.

Protocol 2: Synthesis of 3,4-Diphenyl-2H-pyran-2-one via Palladium-Catalyzed Annulation

This protocol describes the direct annulation of an α,β-unsaturated ester with an internal alkyne.

Materials:

  • Methyl (E)-3-iodoprop-2-enoate (1.0 mmol, 226.0 mg)

  • Diphenylacetylene (1.2 mmol, 213.9 mg)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 11.2 mg)

  • Triphenylphosphine (PPh₃) (0.1 mmol, 26.2 mg)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 212.0 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a sealed tube, combine methyl (E)-3-iodoprop-2-enoate (226.0 mg, 1.0 mmol), diphenylacetylene (213.9 mg, 1.2 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), PPh₃ (26.2 mg, 0.1 mmol), and Na₂CO₃ (212.0 mg, 2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF (10 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • Cool the reaction to room temperature and pour it into water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 3,4-diphenyl-2H-pyran-2-one as a pale yellow solid.

Protocol 3: Synthesis of 2,3-Dimethyl-6-phenyl-2H-pyran-2-one via Carbonylative Stille Coupling

This protocol details a carbonylative cross-coupling reaction followed by thermal rearrangement.

Stille_Mechanism Pd0 Pd(0)L_n Ox_Add Oxidative Addition Pd0->Ox_Add Start_Cyclobutenone 4-Chloro-2,3-dimethyl- 2-cyclobuten-1-one Start_Cyclobutenone->Ox_Add PdII_Complex [Cyclobutenonyl]Pd(II)Cl(L_n) Ox_Add->PdII_Complex CO_Insert CO Insertion PdII_Complex->CO_Insert Acyl_PdII_Complex [Acyl]Pd(II)Cl(L_n) CO_Insert->Acyl_PdII_Complex Transmetal Transmetalation Acyl_PdII_Complex->Transmetal Stannane Tributyl(phenyl)stannane Stannane->Transmetal Acyl_Aryl_PdII [Acyl][Aryl]Pd(II)(L_n) Transmetal->Acyl_Aryl_PdII Red_Elim Reductive Elimination Acyl_Aryl_PdII->Red_Elim Red_Elim->Pd0 regenerates Intermediate 4-Acyl-2-cyclobutenone Red_Elim->Intermediate Rearrange Thermal Rearrangement (Electrocyclic Ring Opening) Intermediate->Rearrange Product 2,3-Dimethyl-6-phenyl- 2H-pyran-2-one Rearrange->Product

Caption: Mechanism of Carbonylative Stille Coupling for 2-Pyrone Synthesis.

Materials:

  • 4-Chloro-2,3-dimethyl-2-cyclobuten-1-one (1.0 mmol, 130.6 mg)

  • Tributyl(phenyl)stannane (1.1 mmol, 403.8 mg, 364 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 22.9 mg)

  • Tri(2-furyl)phosphine (TFP) (0.1 mmol, 23.2 mg)

  • Anhydrous Toluene (10 mL)

  • Carbon Monoxide (CO) gas (balloon pressure)

  • Potassium fluoride (B91410) (KF)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a Schlenk flask, add 4-chloro-2,3-dimethyl-2-cyclobuten-1-one (130.6 mg, 1.0 mmol), Pd₂(dba)₃ (22.9 mg, 0.025 mmol), and TFP (23.2 mg, 0.1 mmol).

  • Evacuate and backfill the flask with carbon monoxide gas (from a balloon) three times.

  • Add anhydrous toluene (10 mL) and tributyl(phenyl)stannane (364 µL, 1.1 mmol) via syringe.

  • Stir the reaction mixture under a CO atmosphere (balloon) at 50 °C for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture in vacuo.

  • Dissolve the residue in toluene (10 mL) and heat at 110 °C for 4 hours to induce thermal rearrangement.

  • Cool the mixture, dilute with DCM (20 mL), and treat with an aqueous solution of KF to remove tin byproducts. Stir vigorously for 1 hour.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain 2,3-dimethyl-6-phenyl-2H-pyran-2-one as a solid.

References

Green Chemistry Approaches for the Synthesis of 2H-Pyran-2-Ones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of sustainable and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. This document provides an overview of green chemistry approaches for the synthesis of 2H-pyran-2-ones (α-pyrones), a privileged scaffold in numerous natural products and biologically active compounds.[1] These protocols emphasize the use of alternative energy sources, eco-friendly solvents, and catalytic systems to minimize environmental impact while maintaining high efficiency.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green synthesis, offering rapid reaction times, improved yields, and often solvent-free conditions.[2][3][4]

Solvent-Free Domino Knoevenagel/6π-Electrocyclization

This protocol describes a one-pot, solvent- and catalyst-free synthesis of annulated 2H-pyrans via a domino Knoevenagel condensation followed by a 6π-electrocyclization reaction under microwave irradiation.[4]

Experimental Protocol:

  • In a microwave-safe vessel, combine the appropriate 1,3-dicarbonyl compound (1.0 mmol) and an α,β-unsaturated aldehyde (e.g., 3-methylbut-2-enal) (1.2 mmol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 10-15 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2H-pyran derivative.

Quantitative Data:

Entry1,3-Dicarbonyl CompoundAldehydeTime (min)Yield (%)
14-Hydroxycoumarin3-Methylbut-2-enal1292
2DimedoneCinnamaldehyde1588
34-Hydroxy-6-methyl-2-pyroneCitral1090

Data is representative and compiled from similar reported procedures.

Experimental Workflow:

G cluster_start Reactant Mixing cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification A 1,3-Dicarbonyl Compound C Mix Reactants (Solvent-Free) A->C B α,β-Unsaturated Aldehyde B->C D Microwave Reactor (120 °C, 10-15 min) C->D Domino Reaction E Cooling D->E F Recrystallization E->F G Pure 2H-Pyran Product F->G

Microwave-assisted solvent-free synthesis workflow.

Ultrasound-Assisted Synthesis in Aqueous Media

Sonication provides an alternative energy source that can promote reactions in environmentally benign solvents like water. This approach is particularly effective for multicomponent reactions.[5][6][7]

Three-Component Synthesis of 2-Amino-4H-pyrans

This protocol outlines the synthesis of 2-amino-4H-pyran derivatives through a one-pot, three-component reaction of an aldehyde, malononitrile (B47326), and an active methylene (B1212753) compound in water, catalyzed by morpholine (B109124) under ultrasound irradiation.[5][6]

Experimental Protocol:

  • To a 50 mL flask, add the substituted aldehyde (10 mmol), malononitrile (10 mmol), and the active methylene compound (e.g., ethyl acetoacetate) (10 mmol) in water (20 mL).

  • Add a catalytic amount of morpholine (10 mol%).

  • Place the flask in an ultrasonic bath operating at a frequency of 33 kHz at room temperature.

  • Irradiate the mixture for 30-60 minutes, monitoring the reaction by TLC.

  • Upon completion, the solid product precipitates out of the aqueous solution.

  • Collect the product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure 2-amino-4H-pyran.

Quantitative Data Comparison:

EntryAldehydeMethodTimeYield (%)
1BenzaldehydeConventional (Stirring)5 h75
2BenzaldehydeUltrasound30 min92
34-ChlorobenzaldehydeConventional (Stirring)6 h72
44-ChlorobenzaldehydeUltrasound45 min90

Data highlights the significant reduction in reaction time and improvement in yield with ultrasound irradiation compared to conventional methods.[5][6]

Experimental Workflow:

G cluster_reactants Reactant Combination in Water cluster_sonication Ultrasonic Irradiation cluster_isolation Product Isolation A Aldehyde E Combine in Water A->E B Malononitrile B->E C Active Methylene Compound C->E D Morpholine (catalyst) D->E F Ultrasonic Bath (33 kHz, RT) E->F Multicomponent Reaction G Precipitation F->G H Filtration & Washing G->H I Recrystallization H->I J Pure 2-Amino-4H-pyran I->J G cluster_goal Goal: Green Synthesis of 2H-Pyran-2-ones cluster_principles Green Chemistry Principles cluster_approaches Methodologies Goal Efficient & Sustainable Pyranone Synthesis P1 Alternative Energy Sources A1 Microwave Irradiation P1->A1 A2 Ultrasonic Irradiation P1->A2 P2 Benign Solvents A5 Aqueous Media P2->A5 A6 Solvent-Free P2->A6 P3 Catalysis A3 Biocatalysis (e.g., Lipase) P3->A3 A4 Heterogeneous Catalysis (e.g., nano-SnO₂) P3->A4 P4 Atom Economy A7 Multicomponent Reactions (MCRs) P4->A7 A1->A6 A2->A5 A3->P3 A4->P3 A7->Goal

References

Application Notes and Protocols: Ring-Opening and Rearrangement Reactions of the 2H-Pyran-2-one Nucleus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-pyran-2-one scaffold is a privileged structure in medicinal chemistry and organic synthesis, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] These compounds are versatile building blocks that can undergo a variety of ring-opening and rearrangement reactions, providing access to a diverse range of carbocyclic and heterocyclic systems.[3][4] This document provides an overview of key reactions, detailed experimental protocols, and quantitative data to facilitate further research and development in this promising area.

I. Key Reaction Classes

The reactivity of the this compound nucleus is characterized by its susceptibility to both pericyclic reactions and nucleophilic attack. The three main classes of transformations are:

  • Diels-Alder Reactions: 2H-pyran-2-ones can function as dienes in [4+2] cycloaddition reactions with various dienophiles. These reactions are often followed by a retro-Diels-Alder reaction involving the extrusion of carbon dioxide to yield substituted aromatic compounds.[5][6][7][8] The reactivity and regioselectivity of these reactions are influenced by the substituents on the pyran-2-one ring.[6][9]

  • Nucleophilic Ring-Opening and Rearrangement: The electrophilic centers at positions C-2, C-4, and C-6 of the this compound ring are prone to attack by a variety of nucleophiles.[3] These reactions can lead to ring-opened intermediates that can subsequently cyclize to form new heterocyclic or carbocyclic systems.[3][4]

  • Photochemical Rearrangements: Ultraviolet irradiation can induce rearrangements of the pyran-2-one skeleton. A notable example is the photochemical transformation of 4H-pyran-4-ones into their isomeric 2H-pyran-2-ones.[10]

II. Applications in Drug Discovery

Derivatives of this compound have demonstrated significant potential as anticancer, antimicrobial, and enzyme inhibitory agents.[1][2] Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.[1] For instance, some pyranone derivatives have been shown to modulate cellular signaling pathways critical for cancer cell survival, such as the p53 pathway.[11] Additionally, their anti-inflammatory effects can be attributed to the inhibition of enzymes like COX-2.[11]

III. Quantitative Data

The following tables summarize quantitative data for selected ring-opening and rearrangement reactions of this compound derivatives.

Table 1: Diels-Alder Reactions of 2H-Pyran-2-ones with Alkynes

This compound DerivativeDienophileProductYield (%)Reference
Phosphoryl-2-oxo-2H-pyranDialkyl acetylenedicarboxylateBenzene derivativeGood[12]
3-Acylamino-2H-pyran-2-oneDialkyl acetylenedicarboxylate3-AminophthalateNot specified[13]
2-Pyrone-4,6-dicarboxylic acidAlkenyl acetates/AlkynesIsophthalic acids/estersNot specified[13]

Table 2: Anticancer Activity of this compound Analogs

CompoundCell LineAssayIC50 (µM)Citation
6-methyl-4-((2-(naphthalen-1-yl)ethyl)sulfonyl)-2H-pyran-2-oneL1210 (Murine Leukemia)Not Specified0.95[1]
6-methyl-4-((2-(naphthalen-1-yl)ethyl)sulfonyl)-2H-pyran-2-oneHeLa (Cervix Carcinoma)Not Specified2.9[1]
4-((2-(1H-indol-3-yl)ethyl)amino)-6-methyl-2H-pyran-2-oneCEM (Human T Lymphocyte)Not Specified25-50 (EC50)[1]
Pyrano[3,2-c]pyridine derivative (8a, Ar = 4-ClC6H4)Liver (HepG2)Not Specified0.23[2]
Pyrano[3,2-c]pyridine derivative (8a, Ar = 4-ClC6H4)Breast (MCF-7)Not Specified0.45[2]
Pyrano[3,2-c]pyridine derivative (8b, Ar = 4-FC6H4)Liver (HepG2)Not Specified0.15[2]

IV. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Functionalized Spirocyclic Ketals via Carbanion-Induced Ring Transformation

This protocol is adapted from a procedure for the synthesis of functionalized spirocyclic ketals from 2H-pyran-2-ones.[14]

Materials:

  • This compound derivative (1.0 mmol, 1.0 equiv)

  • 1,4-Cyclohexanedione (B43130) monoethylene ketal (1.2 mmol, 1.2 equiv)

  • Powdered Potassium Hydroxide (KOH) (1.2 mmol)

  • Dry Dimethyl sulfoxide (B87167) (DMSO) (3.0 mL)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane

  • Water (H₂O)

  • Dilute Hydrochloric acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 25 mL round-bottom flask

  • Ultrasonic bath

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a 25 mL round-bottom flask, add the this compound derivative (1.0 mmol), 1,4-cyclohexanedione monoethylene ketal (1.2 mmol), and powdered KOH (1.2 mmol).

  • Add dry DMSO (3.0 mL) to the flask.

  • Place the resulting reaction mixture in an ultrasonic bath and irradiate at room temperature for 26 to 37 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding ice-cold H₂O (10 mL).

  • Neutralize the mixture with dilute HCl.

  • Extract the aqueous layer with EtOAc (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the solution and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an EtOAc/hexane mixture (e.g., 1:4) as the eluent to obtain the desired spirocyclic ketal.

  • Characterize the final product using spectroscopic methods (e.g., NMR, IR, MS).

Protocol 2: One-Pot Synthesis of Fused Pyran-2-ones

This protocol is a general method for synthesizing fused pyran-2-ones from 1,3-dicarbonyl compounds.[15]

Materials:

  • 1,3-Dicarbonyl compound (e.g., tetronic acid, 4-hydroxy-6-methyl-2H-pyran-2-one) (1 mmol)

  • One-carbon synthon (e.g., triethyl orthoformate) (1 mmol)

  • N-acylglycine (e.g., hippuric acid) (1 mmol)

  • Acetic anhydride (B1165640) (1.25 mL per mmol of 1,3-dicarbonyl compound)

  • Ethanol (B145695)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine the 1,3-dicarbonyl compound (1 mmol), the one-carbon synthon (1 mmol), and the N-acylglycine (1 mmol).

  • Add acetic anhydride (1.25 mL).

  • Heat the mixture under reflux for 2-4 hours.

  • After the reaction is complete, evaporate the solvent in vacuo using a rotary evaporator.

  • Add a small volume of ethanol (0.5 mL per mmol of the initial 1,3-dicarbonyl compound) to the residue.

  • Cool the mixture to induce crystallization of the product.

  • Filter off the crude product and wash it with a small amount of cold ethanol.

  • Further purification can be achieved by recrystallization or chromatography if necessary.

V. Visualizations

Diels-Alder Reaction of this compound

Diels_Alder_Reaction cluster_reactants Reactants cluster_cycloaddition [4+2] Cycloaddition cluster_retro_da Retro-Diels-Alder 2H_Pyran_2_one This compound (Diene) Cycloadduct Bicyclic Intermediate 2H_Pyran_2_one->Cycloadduct + Dienophile Dienophile Dienophile (e.g., Alkyne) Aromatic_Product Aromatic Product Cycloadduct->Aromatic_Product - CO₂ CO2 CO₂ Cycloadduct->CO2

Caption: Diels-Alder reaction of this compound.

Experimental Workflow for Synthesis and Biological Evaluation

experimental_workflow A Starting Materials (this compound derivative) B Ring-Opening/ Rearrangement Reaction A->B C Purification (Chromatography, Recrystallization) B->C D Structural Characterization (NMR, MS, IR) C->D E Biological Screening (e.g., Anticancer Assays) D->E F SAR Analysis & Lead Optimization E->F G Further Preclinical Development F->G

Caption: General workflow for synthesis and evaluation.

Simplified COX-2 Inhibition Pathway

COX2_Inhibition Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 COX2 COX-2 Enzyme Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyranone_Derivative This compound Derivative Pyranone_Derivative->COX2 Inhibition

References

Application Notes and Protocols: Synthesis and Anticancer Evaluation of Steroidal 2H-Pyrans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These notes provide a comprehensive overview of the synthesis of novel steroidal 2H-pyran derivatives and the subsequent evaluation of their anticancer properties. The protocols outlined below are based on established methodologies and offer a framework for the development and screening of this promising class of compounds.

Introduction

Steroids represent a vital class of natural products known for their ability to penetrate cell membranes and interact with nuclear and membrane receptors.[1] The modification of the steroid nucleus by introducing heterocyclic rings, such as 2H-pyran, has emerged as a promising strategy in the design of new therapeutic agents. Pyrans and their fused derivatives are associated with a wide range of pharmacological activities.[1] This document details a green and efficient synthetic route to steroidal 2H-pyrans and the protocols for assessing their in vitro anticancer activity.

Synthesis of Steroidal 2H-Pyrans

A green chemistry approach has been successfully employed for the synthesis of steroidal 2H-pyrans, utilizing chitosan (B1678972), an eco-friendly and heterogeneous catalyst.[1][2] This method offers advantages such as operational simplicity, waste reduction, and the avoidance of hazardous reagents.[1]

Synthetic Workflow

The overall workflow for the synthesis and characterization of steroidal 2H-pyrans is depicted below.

Synthetic Workflow Start Starting Materials: - Steroidal α,β-unsaturated ketone - Ethyl acetoacetate (B1235776) Reaction One-pot Reaction: - Chitosan catalyst - Methanol (B129727) (solvent) - Reflux Start->Reaction Workup Reaction Work-up: - Filtration - Solvent evaporation Reaction->Workup Purification Purification: - Recrystallization (Methanol) Workup->Purification Product Steroidal 2H-pyran Purification->Product Characterization Characterization: - IR, NMR (1H, 13C), MS - Elemental Analysis Product->Characterization

Caption: General workflow for the synthesis of steroidal 2H-pyrans.

Experimental Protocol: General Synthesis of Steroidal 2H-Pyran Derivatives

This protocol is based on the chitosan-catalyzed reaction between a steroidal α,β-unsaturated ketone and ethyl acetoacetate.[1]

Materials:

  • Steroidal α,β-unsaturated ketone (e.g., 3β-acetoxy-cholest-5-en-7-one) (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Chitosan (20 mol%)

  • Methanol (30 mL)

  • Standard laboratory glassware for reflux reactions

Procedure:

  • A mixture of the steroidal α,β-unsaturated ketone (1 mmol) and ethyl acetoacetate (1 mmol) is prepared in 30 mL of methanol in a round-bottom flask.

  • Chitosan (20 mol%) is added to the mixture.

  • The reaction mixture is refluxed for 13–16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the hot solution is filtered to remove the chitosan catalyst.

  • The solvent is removed from the filtrate under reduced pressure.

  • The resulting solid residue is purified by recrystallization from methanol to yield the pure steroidal 2H-pyran derivative.

  • The structure of the synthesized compound is confirmed by spectroscopic methods, including IR, 1H NMR, 13C NMR, and mass spectrometry, as well as elemental analysis.[1]

Anticancer Activity Evaluation

The in vitro anticancer activity of the synthesized steroidal 2H-pyrans is typically evaluated using a cell viability assay, such as the MTT assay, against various human cancer cell lines.[1]

General Workflow for Anticancer Screening

The following diagram illustrates the typical workflow for evaluating the in vitro anticancer activity of the synthesized compounds.

Anticancer Screening Workflow CellCulture Cell Culture: - Human cancer cell lines (e.g., HeLa, Jurkat) - Normal cell line (e.g., PBMC) Seeding Cell Seeding: - Seed cells in 96-well plates CellCulture->Seeding Treatment Treatment: - Add varying concentrations of steroidal 2H-pyrans Seeding->Treatment Incubation Incubation: - 24-48 hours Treatment->Incubation MTT_Assay MTT Assay: - Add MTT solution - Incubate - Add solubilizing agent (e.g., DMSO) Incubation->MTT_Assay Measurement Measurement: - Read absorbance at 570 nm MTT_Assay->Measurement Analysis Data Analysis: - Calculate % cell viability - Determine IC50 values Measurement->Analysis

Caption: Workflow for in vitro anticancer activity evaluation.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a general method for determining the cytotoxic effects of the synthesized compounds on cancer and normal cell lines.[1][3]

Materials:

  • Synthesized steroidal 2H-pyran derivatives

  • Human cancer cell lines (e.g., HeLa, Jurkat)

  • Normal human cell line (e.g., Peripheral Blood Mononuclear Cells - PBMC)

  • Doxorubicin and 5-Fluorouracil (as positive controls)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 1 x 10^4 to 1 x 10^6 cells/mL) in a final volume of 100 µL per well and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The cells are treated with these varying concentrations of the compounds. A vehicle control (DMSO) and positive controls (Doxorubicin, 5-Fluorouracil) are also included.

  • Incubation: The plates are incubated for a period of 24 to 48 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours, allowing viable cells to convert the soluble yellow MTT to insoluble purple formazan (B1609692) crystals.[1]

  • Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Quantitative Data Summary

The anticancer activities of representative steroidal 2H-pyrans are summarized below. The data is presented as IC50 values in µM.

CompoundSteroid MoietyR GroupHeLa (IC50 µM)Jurkat (IC50 µM)PBMC (IC50 µM)
4 3β-acetoxy-cholest-5-en->2320.3 ± 0.11>80
5 3β-chloro-cholest-5-en-21.6 ± 0.1520.1 ± 0.13>80
6 cholest-5-en-18.2 ± 0.1218.9 ± 0.09>80
Doxorubicin --1.12 ± 0.090.98 ± 0.04-
5-Fluorouracil --15.3 ± 0.1116.5 ± 0.10-
Data sourced from Mashrai et al., 2013.[1]

The results indicate that the synthesized compounds exhibit moderate to good activity against the tested cancer cell lines, with compound 6 showing the most promising inhibitory activity.[1] Importantly, all tested compounds showed lower toxicity against the normal PBMC cell line, suggesting a degree of selectivity for cancer cells.[1][2]

Potential Mechanism of Action

While the precise signaling pathways for these specific steroidal 2H-pyrans are yet to be fully elucidated, related steroidal and pyran derivatives have been shown to induce anticancer effects through various mechanisms, including apoptosis and cell cycle arrest.[4][5][6] For instance, some A-ring fused steroidal pyrazines have been found to induce apoptosis and cause cell cycle arrest in the G2/M phase.[4][5] Other pyran derivatives have been shown to inhibit key signaling pathways involved in cell proliferation and survival.[7]

A plausible signaling pathway leading to apoptosis that could be investigated for steroidal 2H-pyrans is depicted below.

Apoptosis Pathway Steroidal_Pyran Steroidal 2H-Pyran Mitochondria Mitochondrial Stress Steroidal_Pyran->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Leads to Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A potential apoptotic pathway induced by steroidal 2H-pyrans.

Further mechanistic studies, such as cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V-FITC), and western blotting for key apoptotic and cell cycle regulatory proteins, are recommended to elucidate the precise mode of action of these compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyranone Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyranone synthesis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyranone formation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in a pyranone synthesis reaction?

A1: The most critical parameters to control are typically the choice of catalyst, solvent, reaction temperature, and reaction time.[1] The stoichiometry of the reactants is also crucial. Lewis acids, such as Scandium triflate (Sc(OTf)₃), or organocatalysts are often employed, and their concentration can significantly affect the reaction's yield and selectivity.[1][2] Temperature is vital, as higher temperatures can lead to side reactions, while lower temperatures may excessively slow the reaction rate.[1]

Q2: How does the choice of solvent affect pyranone formation?

A2: The solvent plays a significant role by influencing the solubility of reactants, the activity of the catalyst, and the stability of reaction intermediates.[1] Aprotic solvents like DMF, acetonitrile, or dioxane are commonly used.[1] In some base-catalyzed reactions, acetic acid has been shown to improve yields significantly compared to other solvents like ethanol (B145695) or DMF.[1][3] The optimal solvent is highly dependent on the specific reaction mechanism being utilized.[1]

Q3: What are the common methods for purifying pyranone products?

A3: The purification strategy depends on the physical properties of the pyranone and the impurities present. Common techniques include:

  • Column Chromatography: Silica (B1680970) gel chromatography is frequently used to separate the target compound from side products and unreacted starting materials.[1] Mixtures like ethyl acetate (B1210297) and hexane (B92381) are common eluents.[1]

  • Recrystallization: This method is effective for solid products. It involves dissolving the compound in a solvent where it has high solubility at an elevated temperature and low solubility at room temperature.[1]

  • Distillation: For volatile pyranones, vacuum distillation can be an effective purification method.[1]

  • Preparative HPLC: For separations that are particularly challenging or when very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) may be used.[1]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: I am observing a very low yield or no formation of the desired pyranone. What are the potential causes and solutions?

A: Low or no yield is a common issue that can stem from several factors. Below is a systematic guide to troubleshooting this problem.

  • Inactive Catalyst: The catalyst may be old, decomposed, or deactivated.

    • Solution: Use a fresh batch of the catalyst. For moisture-sensitive catalysts like many Lewis acids, ensure they have been stored and handled under anhydrous conditions.[4]

  • Presence of Moisture or Air: Many reagents and catalysts used in pyranone synthesis, especially Lewis acids and organometallics, are sensitive to moisture and air.[1][4]

    • Solution: Ensure all glassware is thoroughly flame-dried or oven-dried. Conduct the reaction under an inert atmosphere, such as nitrogen or argon.[4] Use anhydrous solvents.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[4] Consider increasing the reaction temperature or prolonging the reaction time.[4]

  • Incorrect Stoichiometry: The ratio of reactants may not be optimal.

    • Solution: While an excess of one reactant can sometimes drive a reaction to completion, it can also lead to byproducts.[1] Experiment with different stoichiometric ratios, starting with a 1:1 ratio and adjusting as needed based on reaction monitoring.[1]

  • Product Loss During Workup: Pyranones can have a high affinity for water, which can lead to challenges during aqueous workups and extractions.[1][5]

    • Solution: Check the pH of the aqueous layer during extraction and consider back-extracting the aqueous layers. It is advisable to analyze all phases (organic, aqueous, and any solid precipitates) by TLC or LC-MS before discarding them.[1]

Problem 2: Formation of Significant Side Products

Q: My reaction is producing a significant amount of side products, particularly furanone isomers. How can I improve the selectivity for the desired pyranone?

A: The formation of isomers, such as furanones, is a known challenge in pyranone synthesis, often arising from competing cyclization pathways (e.g., 5-exo-dig vs. 6-endo-dig).[4][6]

  • Reaction Temperature is Too High: Elevated temperatures can provide the necessary activation energy for undesired reaction pathways.[1]

    • Solution: Lower the reaction temperature and monitor the progress closely to maximize the formation of the desired product.[1]

  • Suboptimal Catalyst or Ligand: The choice of catalyst and associated ligands is crucial for directing the regioselectivity of the cyclization.

    • Solution: For palladium-catalyzed reactions, N-heterocyclic carbene (NHC) ligands have been shown to favor the formation of the 2-pyrone.[4] The addition of a Lewis acid, such as BF₃·Et₂O, can also enhance selectivity for the desired product.[4] In some cases, switching to a different catalyst system, like ZnBr₂, may provide higher selectivity.[4]

  • Isomerization or Rearrangement: The desired pyranone product might be unstable under the reaction conditions and could be isomerizing to a more stable compound.[1]

    • Solution: Consider using a milder catalyst or a different solvent to help stabilize the desired product.[1]

Data Presentation

Table 1: Effect of Catalyst on Pyranone Yield

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Sc(OTf)₃ (10)DCM0185[2]
[Ru(p-cymene)Cl₂]₂ / NaOAcHFIP1001278[7]
Pd(OAc)₂ / NHC LigandDioxane8024Varies[4]
DBUTolueneRefluxVaries60-100[8]
Ammonium (B1175870) Acetate (1.0 equiv)Acetic AcidReflux195[3]

Table 2: Influence of Solvent on Reaction Outcome

CatalystSolventTemperature (°C)OutcomeReference
Base-catalyzedAcetic AcidRefluxHigh Yield[1]
Base-catalyzedEthanolRefluxLower Yield[1]
Base-catalyzedDMFRefluxLower Yield[1]
[Ru(p-cymene)Cl₂]₂HFIP100Optimal for this system[7]
Lewis AcidDCM0 to RTCommonly used, good yields[1]
Lewis AcidAcetonitrile0 to RTCommonly used, good yields[1]

Experimental Protocols

General Protocol for Lewis Acid-Catalyzed Pyranone Synthesis

This protocol is a general guideline for a Lewis acid-catalyzed reaction between an aldehyde and a δ-hydroxy-β-ketoester.[1][2]

Materials:

  • Aldehyde starting material (1.0 eq)

  • δ-hydroxy-β-ketoester or equivalent (1.1 eq)

  • Lewis Acid Catalyst (e.g., Scandium Triflate, Sc(OTf)₃, 10 mol%)

  • Anhydrous solvent (e.g., Dichloromethane (DCM))

  • Dehydrating agent (e.g., anhydrous Calcium Sulfate (CaSO₄))[2]

  • Quenching solution (e.g., saturated aqueous Sodium Bicarbonate (NaHCO₃))

  • Drying agent (e.g., anhydrous Sodium Sulfate (Na₂SO₄))

Procedure:

  • Ensure all glassware is flame-dried, and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon).

  • To a stirred solution of the aldehyde (1.0 eq) and the δ-hydroxy-β-ketoester (1.1 eq) in anhydrous DCM, add the dehydrating agent (e.g., CaSO₄).[1]

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • In a separate flask, prepare a solution of the Lewis acid catalyst (e.g., 10 mol% Sc(OTf)₃) in the anhydrous solvent.

  • Add the catalyst solution dropwise to the reaction mixture over 10-15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer two more times with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel.[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep Prepare Reactants (Aldehyde, Ketoester) in Anhydrous Solvent dry Add Dehydrating Agent (e.g., CaSO4) prep->dry cool Cool Mixture (e.g., 0°C) dry->cool add_cat Add Lewis Acid Catalyst Solution cool->add_cat monitor Monitor Progress (TLC / LC-MS) add_cat->monitor quench Quench Reaction (aq. NaHCO3) monitor->quench extract Extract with Organic Solvent quench->extract dry_conc Dry & Concentrate extract->dry_conc purify Purify (Column Chromatography) dry_conc->purify final_product final_product purify->final_product Isolated Pyranone

Caption: General experimental workflow for pyranone synthesis.

troubleshooting_low_yield cluster_investigation Initial Checks cluster_solutions Potential Solutions start Low / No Yield Observed check_reagents Reagents & Catalyst Active and Stoichiometry Correct? start->check_reagents check_conditions Reaction Conditions Anhydrous? Inert Atmosphere? start->check_conditions check_progress Reaction Monitoring (TLC/LC-MS) Shows Conversion? start->check_progress sol_reagents Use Fresh Reagents/Catalyst Adjust Stoichiometry check_reagents->sol_reagents No sol_conditions Ensure Anhydrous Conditions Use Inert Gas check_conditions->sol_conditions No sol_time_temp Increase Time / Temperature check_progress->sol_time_temp No / Incomplete sol_workup Optimize Workup (Back-extraction, pH adjustment) check_progress->sol_workup Yes, but low yield after workup

Caption: Troubleshooting logic for low yield in pyranone synthesis.

References

Identifying common side products in 2-pyrone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-pyrones. It is intended for researchers, scientists, and drug development professionals to help identify and mitigate the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during 2-pyrone synthesis?

The most prevalent side products are highly dependent on the synthetic route employed. For the Pechmann condensation, the primary side products are chromones. In syntheses involving the cyclization of alkynes, furanone isomers are a significant concern due to competing cyclization pathways. Other common side reactions include decarboxylation, dimerization, and ring-opening, particularly if the reaction is not conducted under anhydrous conditions.[1][2]

Q2: I am performing a Pechmann condensation and obtaining a significant amount of a chromone (B188151) byproduct. How can I improve the selectivity for the desired coumarin (B35378) (benzo-2-pyrone)?

The formation of a chromone versus a coumarin is a well-known issue in the Pechmann condensation and is influenced by the reaction mechanism, which is dictated by the choice of catalyst and reaction conditions.[2] The Pechmann reaction typically proceeds via transesterification followed by an intramolecular electrophilic attack on the aromatic ring.[2] In contrast, the competing Simonis chromone cyclization is favored under different acidic conditions where the ketone of the β-ketoester is activated first.[2]

To favor coumarin formation, consider the following:

  • Catalyst Selection: The choice of acid catalyst is critical. While strong Brønsted acids like sulfuric acid are common, Lewis acids or milder solid acid catalysts like Amberlyst-15 can offer improved selectivity and easier workup.[2]

  • Reaction Temperature: For highly activated phenols, the reaction can proceed under milder conditions, sometimes even at room temperature, which can suppress side reactions.[2] For less reactive phenols, careful optimization of the heating temperature is necessary.[2]

  • Solvent-Free Conditions: Performing the reaction under solvent-free conditions, potentially with microwave irradiation or ball milling, has been shown to increase yields and reduce reaction times, thereby minimizing byproduct formation.[2]

Q3: My synthesis of a 2-pyrone from an alkyne precursor is yielding a significant amount of a furanone isomer. What can I do to favor the formation of the 6-membered ring?

The competition between 5-exo-dig and 6-endo-dig cyclization is a common challenge in the synthesis of 2-pyrones from alkyne precursors, leading to the formation of 5-membered furanone isomers.[1][3] Several strategies can be employed to enhance the selectivity for the desired 6-endo-dig cyclization to form the 2-pyrone:[1]

  • Catalyst and Ligand Selection: For palladium-catalyzed reactions, the use of N-heterocyclic carbene (NHC) ligands has been shown to favor the formation of the 2-pyrone.[1][3]

  • Lewis Acid Additives: The addition of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), can significantly improve the selectivity for the 2-pyrone product.[1]

  • Alternative Catalysts: In some cases, switching the catalyst system entirely can provide better selectivity. For instance, using zinc bromide (ZnBr₂) for the lactonization step has been reported to favor the formation of the pyranone.[1][3]

Q4: I am observing low yields in my 2-pyrone synthesis, and I suspect side reactions like decarboxylation or dimerization. How can I minimize these?

Low yields can indeed be a result of side reactions such as decarboxylation and dimerization.[1] To mitigate these issues:

  • Decarboxylation: This is often promoted by high temperatures and strongly acidic conditions. To avoid this, it is advisable to use the mildest possible reaction conditions and ensure the reaction is anhydrous.[1]

  • Dimerization: If the reaction is photochemically sensitive, protecting the reaction vessel from light is crucial. Running the reaction at a lower concentration can also disfavor intermolecular reactions like dimerization.[1]

Troubleshooting Guides

Guide 1: Pechmann Condensation

Issue: Significant formation of chromone byproduct.

CauseRecommended Solution
Inappropriate Catalyst The choice of acid catalyst is crucial. Strong Brønsted acids may favor chromone formation. Switch to a milder catalyst such as Amberlyst-15 or a Lewis acid like InCl₃.[2][4]
High Reaction Temperature Elevated temperatures can promote the Simonis chromone cyclization. For activated phenols, attempt the reaction at room temperature. For less reactive substrates, carefully optimize the temperature to find a balance between reaction rate and selectivity.[2]
Solvent Effects The solvent can influence the reaction pathway. Consider running the reaction under solvent-free conditions, which has been shown to improve yields and selectivity for coumarins.[2]
Guide 2: Synthesis from Alkyne Precursors

Issue: Predominant formation of furanone isomer.

CauseRecommended Solution
Unfavorable Cyclization Pathway The 5-exo-dig cyclization leading to the furanone is kinetically favored in some cases. To promote the desired 6-endo-dig cyclization, modify the catalytic system.
Catalyst System For palladium-catalyzed reactions, introduce N-heterocyclic carbene (NHC) ligands. The addition of a Lewis acid like BF₃·Et₂O can also significantly enhance selectivity for the 2-pyrone.[1][3]
Alternative Lactonization Conditions If the synthesis involves a separate lactonization step, consider using a different catalyst. For example, ZnBr₂ has been shown to favor pyranone formation, while Ag₂CO₃ can selectively produce the furanone.[3][5]

Quantitative Data on Side Product Formation

The choice of catalyst can have a dramatic impact on the ratio of the desired 2-pyrone to the furanone side product in syntheses from (Z)-5-alkyl-2-en-4-ynoic acids.

Catalyst2-Pyrone (pyranone) YieldFuranone YieldReference
ZnBr₂HighMinor[3][5]
Ag₂CO₃Minor>90%[3][5]

Experimental Protocols

Key Experiment: Pechmann Condensation for 7-hydroxy-4-methylcoumarin

This protocol is adapted from a procedure using a solid acid catalyst to promote coumarin formation.[2]

Materials:

Procedure:

  • In a round-bottom flask, combine resorcinol (1 mmol) and ethyl acetoacetate (1 mmol).[2]

  • Add the solid acid catalyst, Amberlyst-15 (10 mol%).[2]

  • Heat the mixture at 110 °C under solvent-free conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[2]

  • After cooling, add ethanol to the reaction mixture and stir.[2]

  • Recover the solid catalyst by filtration. The filtrate contains the desired product.[6]

Key Experiment: Synthesis of 6-alkyl-2H-pyran-2-ones from (Z)-5-alkyl-2-en-4-ynoic acids

This protocol is based on the work of Negishi and co-workers, highlighting the influence of the catalyst on the lactonization step.[3][5]

Materials:

  • (Z)-5-alkyl-2-en-4-ynoic acid

  • Catalyst (ZnBr₂ or Ag₂CO₃)

  • Appropriate solvent

Procedure:

  • Dissolve the (Z)-5-alkyl-2-en-4-ynoic acid in a suitable anhydrous solvent under an inert atmosphere.

  • Add the chosen catalyst (e.g., ZnBr₂ for the 2-pyrone or Ag₂CO₃ for the furanone).

  • Stir the reaction at the appropriate temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an appropriate aqueous workup.

  • Purify the product by column chromatography.

Visualizations

Side_Product_Formation cluster_pechmann Pechmann Condensation cluster_alkyne Alkyne Cyclization Phenol + β-Ketoester Phenol + β-Ketoester Pechmann_Conditions Favorable Conditions (e.g., Amberlyst-15) Phenol + β-Ketoester->Pechmann_Conditions Catalyst/ Temp. Simonis_Conditions Unfavorable Conditions (e.g., Strong Brønsted Acid) Phenol + β-Ketoester->Simonis_Conditions Catalyst/ Temp. Coumarin (2-Pyrone) Coumarin (2-Pyrone) Pechmann_Conditions->Coumarin (2-Pyrone) Chromone (Side Product) Chromone (Side Product) Simonis_Conditions->Chromone (Side Product) Alkyne Precursor Alkyne Precursor 6-endo-dig Favorable Conditions (e.g., Pd-NHC, BF₃·Et₂O, ZnBr₂) Alkyne Precursor->6-endo-dig Catalyst/ Additive 5-exo-dig Unfavorable Conditions (e.g., Ag₂CO₃) Alkyne Precursor->5-exo-dig Catalyst 2-Pyrone 2-Pyrone 6-endo-dig->2-Pyrone Furanone (Side Product) Furanone (Side Product) 5-exo-dig->Furanone (Side Product)

Caption: Logical workflow for minimizing side products in 2-pyrone synthesis.

References

Technical Support Center: Chromatographic Purification of 2H-Pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2H-Pyran-2-one and its derivatives via chromatography.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the chromatographic purification of 2H-Pyran-2-ones.

Q1: My this compound derivative is not moving from the origin on the TLC plate or is stuck at the top of the chromatography column.

A1: This typically indicates that the mobile phase (eluent) is not polar enough to displace the compound from the stationary phase (usually silica (B1680970) gel). 2H-Pyran-2-ones can possess polar functionalities, leading to strong interactions with the polar silica surface.

Troubleshooting Steps:

  • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For a common hexane (B92381)/ethyl acetate (B1210297) system, increase the percentage of ethyl acetate. For very polar compounds, a small amount of methanol (B129727) can be added to the eluent system.

  • Check Compound Solubility: Ensure your compound is soluble in the chosen mobile phase. Poor solubility can lead to precipitation on the column.

  • Consider a Different Solvent System: If increasing polarity doesn't resolve the issue, consider switching to a different solvent system, such as dichloromethane/methanol.

Q2: The purified fractions show streaking or broad peaks on the TLC plate, leading to poor separation and low purity.

A2: Tailing or streaking of spots on TLC and broad bands during column chromatography can be caused by several factors, including compound overloading, strong interaction with the stationary phase, or the acidic nature of the silica gel.

Troubleshooting Steps:

  • Reduce Sample Load: Overloading the column or spotting too much material on a TLC plate can lead to poor separation. Try loading a smaller quantity of your crude product.

  • Add a Modifier to the Mobile Phase: For acidic this compound derivatives, adding a small amount of acetic or formic acid (e.g., 0.1-1%) to the mobile phase can improve peak shape by suppressing the ionization of the compound and reducing its interaction with the silica gel.[1] For basic derivatives, a small amount of a base like triethylamine (B128534) or pyridine (B92270) may be beneficial.[1]

  • Ensure Proper Packing of the Column: An improperly packed column with channels or cracks will lead to a non-uniform solvent front and broad peaks.

Q3: My this compound appears to be degrading on the silica gel column, resulting in a low yield of the desired product.

A3: Some this compound derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation or rearrangement reactions.

Troubleshooting Steps:

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base. This can be done by preparing a slurry of the silica gel in the mobile phase containing a small amount of a base like triethylamine, then packing the column with this slurry.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).

  • Minimize Contact Time: Run the chromatography as quickly as possible without sacrificing separation (flash chromatography is often preferred). A faster flow rate can reduce the time your compound spends in contact with the silica gel.

Q4: I am having difficulty separating my this compound from a closely eluting impurity.

A4: Achieving good resolution between compounds with similar polarities can be challenging.

Troubleshooting Steps:

  • Optimize the Solvent System: The choice of solvent is crucial. Experiment with different solvent systems to maximize the difference in retention factors (Rf) between your product and the impurity. Sometimes, a less polar solvent system can provide better separation for compounds that are otherwise difficult to resolve.

  • Use a Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can help to resolve closely eluting compounds.

  • Consider a Different Stationary Phase: If optimizing the mobile phase is not sufficient, a different stationary phase may offer different selectivity and improve the separation.

Data Presentation: Solvent Systems for this compound Purification

The following table summarizes various solvent systems and reported retention factors (Rf) for the purification of different this compound derivatives using silica gel chromatography. This data can serve as a starting point for developing your own purification methods.

This compound DerivativeStationary PhaseMobile Phase (v/v)Retention Factor (Rf)
3-Bromo-2H-pyran-2-oneSilica Gel20% Ethyl Acetate in HexaneNot specified, used for elution
5-Bromo-2H-pyran-2-oneSilica Gel10% Ethyl Acetate in HexaneNot specified, used for elution
(S)-4-Isopropyl-6-(trichloromethyl)-5,6-dihydro-2H-pyran-2-oneSilica GelHexanes / Ethyl Acetate (4:1)0.39
Spirocyclic ketal derivative of this compoundSilica GelEthyl Acetate / Hexane (1:4)Not specified, used for elution
1-Phenylbuta-2,3-dien-1-one (precursor to a pyranone)Silica GelEthyl Acetate / Hexane (1:10)Not specified, used for elution
Alkene precursor to a pyranone derivativeSilica GelHexane / Ethyl Acetate (5:1)0.53 (for the alkene)

Experimental Protocols

General Protocol for Flash Column Chromatography of this compound Derivatives

This protocol provides a general guideline for the purification of this compound derivatives using flash column chromatography on silica gel.

1. Preparation of the Mobile Phase and TLC Analysis:

  • Based on the polarity of your target compound, select a starting solvent system, commonly a mixture of hexane and ethyl acetate.

  • Perform thin-layer chromatography (TLC) to determine the optimal mobile phase composition. The ideal Rf value for the desired compound is typically between 0.2 and 0.4 for good separation.

2. Column Packing:

  • Select an appropriately sized column based on the amount of crude material to be purified.

  • Pack the column with silica gel using the chosen mobile phase (wet packing is common). Ensure the packing is uniform and free of air bubbles.

3. Sample Loading:

  • Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a suitable solvent.

  • Carefully load the sample onto the top of the silica gel bed. Alternatively, for compounds with low solubility in the mobile phase, dry loading can be performed by adsorbing the compound onto a small amount of silica gel and then adding this to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the mobile phase. Apply positive pressure (flash chromatography) to achieve a suitable flow rate.

  • Collect fractions in an appropriate number of tubes. The size and number of fractions will depend on the separation.

5. Analysis of Fractions:

  • Monitor the elution of the compounds by TLC. Spot a small amount from each fraction onto a TLC plate and develop it in the mobile phase.

  • Visualize the spots under UV light or by using a suitable staining agent.

  • Combine the fractions containing the pure this compound derivative.

6. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product tlc TLC Analysis (Optimize Mobile Phase) pack Pack Column (Silica Gel) tlc->pack load Load Crude Sample pack->load elute Elute with Mobile Phase (Flash Chromatography) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine Identify Pure Fractions evaporate Solvent Evaporation combine->evaporate product Purified this compound evaporate->product

Caption: Experimental workflow for the purification of this compound via flash chromatography.

troubleshooting_logic cluster_problems Problem Identification cluster_solutions Potential Solutions start Chromatography Issue Observed no_movement Compound at Origin? start->no_movement streaking Streaking/Broad Peaks? start->streaking low_yield Low Yield/Degradation? start->low_yield increase_polarity Increase Mobile Phase Polarity no_movement->increase_polarity Yes add_modifier Add Modifier (e.g., Acetic Acid) streaking->add_modifier Yes reduce_load Reduce Sample Load streaking->reduce_load Yes deactivate_silica Deactivate Silica Gel low_yield->deactivate_silica Yes change_stationary_phase Change Stationary Phase low_yield->change_stationary_phase Yes increase_polarity->no_movement add_modifier->streaking reduce_load->streaking deactivate_silica->low_yield change_stationary_phase->low_yield

Caption: Troubleshooting decision tree for common issues in this compound chromatography.

References

Technical Support Center: Strategies for Pyranone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproducts and optimize reaction conditions for pyranone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in a pyranone synthesis reaction to ensure high selectivity?

A1: To maximize yield and selectivity, careful control of several parameters is essential. The most critical factors include the choice of catalyst, solvent, reaction temperature, and reaction time.[1] Reactant stoichiometry is also crucial. For instance, Lewis acids like Scandium triflate (Sc(OTf)₃) or organocatalysts such as DABCO are frequently used, and their concentration can significantly affect the outcome.[1] Temperature is particularly vital, as higher temperatures can promote undesired side reactions, while lower temperatures may excessively slow the reaction rate.[1]

Q2: My pyranone synthesis is yielding a significant amount of furanone byproduct. How can I improve the selectivity for the desired 6-membered ring?

A2: The formation of 5-membered furanones is a common competing pathway in pyranone synthesis, particularly in reactions like iodolactonization or certain metal-catalyzed cyclizations.[2] For example, in the lactonization of (Z)-5-alkyl-2-en-4-ynoic acids, catalysis with ZnBr₂ favors the formation of 6-alkyl-2H-pyran-2-ones, while using Ag₂CO₃ can selectively yield (Z)-5-alkylidenefuran-2(5H)-ones.[2] The choice of catalyst and reaction conditions is therefore paramount in directing the cyclization to the desired pyranone product. Lowering the reaction temperature may also favor the thermodynamically more stable pyranone over the kinetically favored furanone in some cases.[1]

Q3: How does the choice of solvent impact the formation of byproducts in pyranone synthesis?

A3: The solvent plays a multifaceted role by influencing reactant solubility, catalyst activity, and the stabilization of reaction intermediates and transition states.[1] Aprotic solvents such as DMF, acetonitrile, or dioxane are commonly employed.[1] However, the optimal solvent is highly dependent on the specific reaction mechanism. For example, in certain base-catalyzed reactions, switching to acetic acid has been shown to significantly improve yields compared to ethanol (B145695) or DMF.[1]

Q4: I'm observing low or no yield of my desired pyranone product. What are the common causes and troubleshooting steps?

A4: Low yield can stem from several factors. A primary concern is the presence of moisture or air, as many catalysts, especially Lewis acids and organometallic reagents, are sensitive to these conditions.[1] Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[1] Another common issue is an incorrect reagent addition rate; adding reagents too quickly can create localized high concentrations, promoting side reactions.[1] Using a syringe pump for slow addition can provide better control.[1] Finally, product loss during workup is possible, as pyranones can have a high affinity for water, complicating aqueous extractions.[1][3] It is advisable to check the pH of aqueous layers and analyze all phases (organic, aqueous, precipitates) by TLC or LC-MS before discarding them.[1]

Q5: What are the most effective methods for purifying pyranone products away from starting materials and byproducts?

A5: The purification strategy depends on the properties of the target pyranone and the impurities. Common techniques include:

  • Column Chromatography: Silica (B1680970) gel chromatography is frequently used to separate the pyranone from byproducts and unreacted starting materials.[1] Typical eluent systems are mixtures of ethyl acetate (B1210297) and hexane.[1]

  • Recrystallization: This is effective for solid pyranones. The ideal solvent is one in which the product has high solubility at elevated temperatures but low solubility at room temperature.[1]

  • Distillation: For volatile pyranones, vacuum distillation can be a highly effective purification method.[1]

Troubleshooting Guides

Issue 1: Formation of Isomeric Byproducts (e.g., Furanones, Pyrazoles)
Potential Cause Suggested Solution
Reaction Temperature Too High Elevated temperatures can overcome the activation energy for undesired reaction pathways.[1] Lower the reaction temperature and monitor progress closely via TLC or LC-MS to find the optimal balance between reaction rate and selectivity.[1]
Incorrect Catalyst/Reagent The catalyst can dictate the regioselectivity of the cyclization. In Pd-catalyzed oxidative annulations, the choice of ligands and additives is critical.[2] For lactonizations, switching from one metal salt to another (e.g., Ag₂CO₃ to ZnBr₂) can completely change the product distribution from furanone to pyranone.[2]
Solvent Effects The solvent can stabilize one transition state over another. Screen a range of solvents with different polarities and coordinating abilities (e.g., toluene, dioxane, acetonitrile, acetic acid).[1]
Issue 2: Low or Inconsistent Product Yield
Potential Cause Suggested Solution
Catalyst Inactivation Moisture or air can deactivate sensitive catalysts.[1] Ensure all glassware is flame- or oven-dried and perform the reaction under an inert atmosphere (N₂ or Ar).[1] Use freshly distilled, anhydrous solvents.
Suboptimal Reagent Stoichiometry The ratio of reactants can significantly impact the reaction. Perform a stoichiometric optimization study, varying the equivalents of the limiting reagent.
Product Loss During Workup Pyranones can be water-soluble.[1][3] During aqueous extractions, saturate the aqueous layer with NaCl to decrease the pyranone's solubility. Back-extract the aqueous layers multiple times with the organic solvent.[1]
Incorrect Reagent Addition Rate Rapid addition can lead to side reactions.[1] Add critical reagents dropwise or via a syringe pump over an extended period to maintain low concentrations.[1]

Experimental Protocols

Protocol 1: General Lewis Acid-Catalyzed Pyranone Synthesis

This protocol describes a general method for the synthesis of a dihydropyranone via a Lewis acid-catalyzed reaction between an aldehyde and a δ-hydroxy-β-ketoester.

Methodology:

  • To a stirred solution of the aldehyde (1.0 eq) and the δ-hydroxy-β-ketoester (1.1 eq) in anhydrous Dichloromethane (DCM), add a dehydrating agent (e.g., anhydrous Na₂SO₄ or CaSO₄).

  • Cool the mixture to the desired temperature (e.g., -78 °C, -25 °C, or 0 °C).[1]

  • In a separate flask, prepare a solution of the Lewis acid catalyst (e.g., 10 mol% Sc(OTf)₃) in the anhydrous solvent.[1]

  • Add the catalyst solution dropwise to the reaction mixture over 10-15 minutes.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.[1]

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer twice more with DCM.[1]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel.[1]

Visualizations

Troubleshooting_Low_Yield start Low Yield of Pyranone check_inert Is reaction under inert atmosphere? start->check_inert check_reagents Are reagents/solvents anhydrous? check_inert->check_reagents Yes dry_glassware Action: Flame/oven-dry glassware. Use inert gas. check_inert->dry_glassware No check_addition Was reagent addition slow? check_reagents->check_addition Yes use_anhydrous Action: Use freshly distilled/anhydrous reagents. check_reagents->use_anhydrous No check_workup Was product loss in workup checked? check_addition->check_workup Yes slow_addition Action: Use syringe pump for slow addition. check_addition->slow_addition No optimize_workup Action: Back-extract aqueous layers. Check all phases. check_workup->optimize_workup No end_node Re-run Experiment check_workup->end_node Yes dry_glassware->end_node use_anhydrous->end_node slow_addition->end_node optimize_workup->end_node Experimental_Workflow start Reactants (Aldehyde, Ketoester) reaction Reaction (DCM, Lewis Acid, Temp Control) start->reaction quench Quench (Sat. NaHCO₃) reaction->quench extraction Extraction (DCM/Water) quench->extraction drying Drying & Concentration (Na₂SO₄, Rotovap) extraction->drying purification Purification (Column Chromatography) drying->purification product Pure Pyranone purification->product

References

Influence of solvent and temperature on 2H-Pyran-2-one reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2H-pyran-2-one and its derivatives. The following sections address common experimental challenges, offering insights into the critical roles of solvent and temperature in dictating reaction outcomes.

Troubleshooting Guides & FAQs

This section is designed to help you navigate common issues encountered during the synthesis of 2H-pyran-2-ones, with a focus on two prevalent methods: the Pechmann Condensation for coumarin (B35378) synthesis (a benzannulated this compound) and the Knoevenagel Condensation.

Issue 1: Low Yield or No Product in this compound Synthesis

Question: My reaction is resulting in a low yield or complete absence of the desired this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in this compound synthesis are frequently linked to the equilibrium between the cyclic pyranone and its open-chain dienone isomer. The position of this equilibrium is highly sensitive to steric and electronic effects, as well as the reaction solvent and temperature.

Troubleshooting Steps:

  • Evaluate the Dienone/2H-Pyran Equilibrium: The open-chain dienone is a common byproduct. Its formation is generally favored by:

    • Less Steric Hindrance: Simpler substitution patterns can stabilize the planar dienone conformation.

    • Extended Conjugation: Substituents that extend the π-system of the dienone will favor the open form.

    • Aprotic Polar Solvents: These solvents can effectively stabilize the dienone isomer.[1]

  • Optimize Reaction Conditions to Favor Cyclization:

    • Solvent Selection: The polarity and protic/aprotic nature of the solvent can significantly impact the reaction. For Knoevenagel condensations, polar protic solvents like ethanol (B145695) often provide good yields.[2] However, screening a variety of solvents is recommended to find the optimal conditions for your specific substrates.

    • Temperature Control: For sluggish reactions at room temperature, gentle heating (e.g., 50-80 °C) can be beneficial.[2] However, excessively high temperatures can sometimes lead to side reactions or decomposition. For Pechmann condensations, the optimal temperature is crucial; for example, in the synthesis of 7-hydroxy-4-methylcoumarin, increasing the temperature to 110°C improves the yield, but higher temperatures can lead to a decrease due to side product formation.[3][4]

    • Catalyst Choice: The selection of a suitable catalyst is critical. For Pechmann condensations, milder acid catalysts like Amberlyst-15 can improve selectivity for the desired coumarin over chromone (B188151) byproducts.[2] For Knoevenagel condensations, a weak base like piperidine (B6355638) is commonly used.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing a complex mixture with significant side products. How can I improve the selectivity towards the desired this compound?

Answer:

Side product formation is a common challenge and is often related to the reaction mechanism and conditions.

Troubleshooting Strategies:

  • Pechmann Condensation: Coumarin vs. Chromone Formation:

    • The formation of a chromone byproduct in a Pechmann condensation is a known issue. The selectivity is highly dependent on the catalyst and reaction conditions. To favor coumarin formation, consider using milder catalysts and carefully controlling the temperature.[2] Solvent-free conditions, including microwave irradiation, have been shown to improve yields and reduce byproducts.[2][5][6]

  • Knoevenagel Condensation: Formation of Bis-Adducts:

    • The formation of a bis-adduct can occur when a second molecule of the active methylene (B1212753) compound reacts with the initial Knoevenagel product. To minimize this, you can adjust the stoichiometry of your reactants (using a slight excess of the aldehyde/ketone) and control the addition rate of the active methylene compound. Optimizing the catalyst loading and reaction time is also crucial.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent influence the stereoselectivity in the synthesis of chiral 2H-pyran-2-ones?

A1: The solvent can play a significant role in determining the stereochemical outcome of reactions producing chiral 2H-pyran-2-ones. The polarity and nature (protic vs. aprotic) of the solvent can influence the energies of the transition states in key bond-forming steps, such as Michael additions or intramolecular cyclizations. This can affect the conformation of intermediates and ultimately the diastereoselectivity or enantioselectivity of the product. Therefore, for stereoselective syntheses, a thorough screening of different solvents is often necessary.[2]

Q2: Can microwave irradiation be beneficial for this compound synthesis?

A2: Yes, microwave-assisted synthesis has proven to be a valuable tool for the synthesis of 2H-pyran-2-ones, particularly for Pechmann condensations. Microwave heating can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles, frequently under solvent-free conditions.[5][7][8]

Data Presentation

The following tables summarize quantitative data on the influence of solvent and temperature on common this compound synthesis reactions.

Table 1: Influence of Solvent on Pechmann Condensation for the Synthesis of 7-Hydroxy-4-methylcoumarin

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1Toluene110572[9]
2Acetonitrile80565[9]
3Dichloromethane40530[9]
4Ethanol80555[9]
5Solvent-free1100.588[9]

Table 2: Influence of Temperature on Pechmann Condensation of Resorcinol (B1680541) with Ethyl Acetoacetate (B1235776) (Solvent-free)

EntryTemperature (°C)Time (h)Yield (%)Reference
140120[3][4]
280165[3][4]
3110195[3][4]
4130175[3][4]
5150155[3][4]

Table 3: Influence of Solvent on Knoevenagel Condensation Yield

EntrySolventTemperatureTimeYield (%)Reference
1TolueneRoom Temp.45 min61[10]
2DichloromethaneRoom Temp.15 min81[10]
3MethanolRoom Temp.60 min43[10]
4AcetonitrileRoom Temp.15 min99[10]
5DMFRoom Temp.15 min99[10]
6Diethyl EtherRoom Temp.30 min99[10]

Note: The specific substrates and catalysts used in the studies cited in Table 3 may vary.

Experimental Protocols

This section provides detailed methodologies for key synthetic routes to 2H-pyran-2-ones.

Protocol 1: Solvent-Free Pechmann Condensation for 7-Hydroxy-4-methylcoumarin

This protocol is adapted from a procedure using a solid acid catalyst under solvent-free conditions.[2]

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Amberlyst-15 (solid acid catalyst)

  • Ethanol

Procedure:

  • Reactant Preparation: In a round-bottom flask, combine resorcinol (1 mmol) and ethyl acetoacetate (1 mmol).

  • Catalyst Addition: Add the solid acid catalyst (e.g., Amberlyst-15, 10 mol%).

  • Reaction Conditions: Heat the mixture at 110 °C under solvent-free conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC) (typically 1-3 hours).

  • Workup: After cooling, add ethanol to the reaction mixture and stir.

  • Catalyst Recovery: The solid catalyst can be recovered by filtration.

  • Isolation: Evaporate the ethanol from the filtrate and recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain the pure 7-hydroxy-4-methylcoumarin.

Protocol 2: Microwave-Assisted Pechmann Condensation (Solvent-Free)

This protocol is adapted from a solvent-free synthesis using iron(III) fluoride (B91410) as a catalyst under microwave irradiation.[5][8]

Materials:

  • Substituted Phenol (B47542) (e.g., Resorcinol)

  • Ethyl acetoacetate

  • Iron(III) fluoride (FeF₃)

  • Microwave reactor

  • Ethanol (for recrystallization)

Procedure:

  • Reactant Mixture: In a microwave-safe vessel, combine the substituted phenol (1 mmol), ethyl acetoacetate (1 mmol), and FeF₃ (0.05 g). Mix the components thoroughly.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 450 W, maintaining a temperature of approximately 110 °C. Reaction times are typically short (e.g., 3-5 minutes).

  • Workup: After the reaction is complete, allow the vessel to cool to room temperature.

  • Purification: The crude product often solidifies upon cooling. Recrystallize the solid product from an appropriate solvent, such as ethanol, to yield the pure coumarin derivative.

Protocol 3: General Procedure for Knoevenagel Condensation

This protocol provides a general framework for a Knoevenagel condensation leading to a this compound.[2]

Materials:

  • Aldehyde or Ketone

  • Active methylene compound (e.g., ethyl cyanoacetate, malononitrile)

  • Catalyst (e.g., piperidine)

  • Solvent (e.g., ethanol, acetonitrile)

  • Dilute HCl

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Reactant and Solvent: In a flame-dried flask under an inert atmosphere, dissolve the aldehyde or ketone (1 equivalent) and the active methylene compound (1-1.2 equivalents) in the chosen solvent.

  • Catalyst Addition: Add the catalyst (e.g., piperidine, 10-20 mol%) dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC. Observe the formation of the initial Knoevenagel product and its subsequent cyclization to the this compound.

  • Temperature Control: If the reaction is sluggish at room temperature, gently heat the mixture (e.g., to 50-80 °C) while continuing to monitor for the formation of side products.

  • Workup and Purification: Once the reaction is complete, quench with a mild acid (e.g., dilute HCl). Extract the product with an organic solvent, dry the organic layer over an anhydrous drying agent, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the desired this compound.

Visualizations

The following diagrams illustrate key reaction pathways and troubleshooting workflows.

Pechmann_vs_Simonis Reactants Phenol + β-Ketoester Acid_Catalyst Acid Catalyst Reactants->Acid_Catalyst Pechmann_Intermediate Transesterification Product Coumarin Coumarin (this compound derivative) Pechmann_Intermediate->Coumarin Intramolecular Electrophilic Attack Simonis_Intermediate Activated Ketone Intermediate Chromone Chromone (Side Product) Simonis_Intermediate->Chromone Intramolecular Cyclization Acid_Catalyst->Pechmann_Intermediate Favored by milder Brønsted acids Acid_Catalyst->Simonis_Intermediate Favored by stronger acids (e.g., P₂O₅)

Caption: Pechmann Condensation vs. Simonis Chromone Cyclization Pathway.

Knoevenagel_Workflow Start Start: Knoevenagel Condensation Mix Mix Aldehyde/Ketone, Active Methylene Compound, and Catalyst in Solvent Start->Mix Monitor Monitor Reaction by TLC Mix->Monitor Decision Low Yield or Side Products? Monitor->Decision Optimize_Solvent Optimize Solvent: Screen Polar Protic, Polar Aprotic, and Solvent-Free Conditions Decision->Optimize_Solvent Yes Optimize_Temp Optimize Temperature: Gentle heating if sluggish, avoid excessive heat Decision->Optimize_Temp Yes Optimize_Catalyst Optimize Catalyst: Adjust loading, consider different catalysts Decision->Optimize_Catalyst Yes Workup Workup and Purify Product Decision->Workup No Optimize_Solvent->Mix Optimize_Temp->Mix Optimize_Catalyst->Mix

References

Managing moisture-sensitive reagents in 2H-pyran-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2H-pyran-2-ones, with a specific focus on managing moisture-sensitive reagents.

Troubleshooting Guide: Moisture-Related Issues

The synthesis of 2H-pyran-2-ones often involves reagents and intermediates that are highly sensitive to moisture. The presence of water can lead to a variety of issues, including low yields, side product formation, and catalyst deactivation. Below is a guide to troubleshoot common problems arising from moisture contamination.

Table 1: Common Issues, Probable Causes, and Solutions in 2H-Pyran-2-One Synthesis

Issue Probable Cause (Moisture-Related) Recommended Solutions
Low to No Product Yield - Incomplete reaction due to catalyst deactivation by moisture.[1][2] - Hydrolysis of starting materials or intermediates.- Ensure all glassware is rigorously dried (oven-dried at >125 °C overnight or flame-dried under vacuum).[3][4][5] - Use freshly distilled or commercially available anhydrous solvents. - Dry all reagents thoroughly; for solid reagents, this can be done in a vacuum oven.[3] - Conduct the reaction under a positive pressure of an inert atmosphere (e.g., argon or nitrogen).[1][2]
Formation of Furanone Byproduct - The competition between 5-exo-dig and 6-endo-dig cyclization can be influenced by reaction conditions, which are affected by moisture.[1][6]- Use of specific Lewis acids, such as BF₃·Et₂O, can enhance selectivity for the 2-pyrone product.[1][6] Ensure the Lewis acid is not quenched by water. - For palladium-catalyzed reactions, certain ligands like N-heterocyclic carbenes (NHCs) can favor 2-pyrone formation.[1][6]
Ring-Opening Side Reactions - 2-pyrone synthesis can be sensitive to moisture, which can lead to side reactions like ring-opening.[1]- Rigorously exclude water from the reaction mixture by using anhydrous solvents and reagents and maintaining an inert atmosphere.[1]
Inconsistent Reaction Times - Variable amounts of moisture can lead to inconsistent reaction rates by affecting catalyst activity.- Standardize procedures for drying glassware, solvents, and reagents. - Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time for each batch.[1]
Difficulty in Purification - Presence of polar, water-soluble impurities. - Hydrolyzed byproducts can complicate separation.- Perform an aqueous workup to remove water-soluble impurities before column chromatography.[7] - Optimize the solvent system for column chromatography to achieve better separation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps for ensuring anhydrous conditions in my this compound synthesis?

A1: The most critical steps are:

  • Glassware Preparation: All glassware must be thoroughly dried to remove adsorbed water. This can be achieved by oven-drying at a high temperature (e.g., 140°C for 4 hours or 125°C overnight) or by flame-drying under a vacuum or a stream of inert gas immediately before use.[4][5]

  • Solvent and Reagent Purity: Use commercially available anhydrous solvents or distill them from an appropriate drying agent. Solid reagents should be dried in a vacuum oven.[3]

  • Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[1][2] This is often achieved using a Schlenk line or a glovebox for highly sensitive reactions.[3][8]

Q2: How can I tell if my reaction is failing due to moisture?

A2: Several indicators may suggest moisture contamination:

  • Visual Cues: The reaction mixture may appear cloudy or heterogeneous when it should be clear. Some drying agents, like anhydrous magnesium sulfate (B86663), will clump together in the presence of water.[9]

  • Reaction Monitoring: TLC or LC-MS analysis may show the presence of unexpected, often more polar, byproducts, or a significant amount of unreacted starting material even after prolonged reaction times.[1]

  • Inconsistent Results: If you observe significant variability in yield or product purity between batches run under seemingly identical conditions, undetected moisture could be the culprit.

Q3: Can I use a drying agent directly in my reaction mixture?

A3: While some protocols may call for the addition of a dehydrating agent like calcium sulfate, it is generally not advisable to add common drying agents like magnesium sulfate or sodium sulfate directly to a moisture-sensitive reaction mixture.[10] These agents may have unintended catalytic activity or may not be compatible with your reagents. It is best practice to dry all components before they are introduced to the reaction flask.

Q4: What is the best way to handle and transfer moisture-sensitive reagents?

A4: Moisture-sensitive reagents should be handled using air-free techniques.[4] For liquid reagents, this typically involves using a dry, nitrogen-flushed syringe to withdraw the reagent from a septum-sealed bottle (e.g., a Sure/Seal™ bottle) and transferring it to the reaction flask through a rubber septum.[4][11] For solid reagents, transfers should be performed quickly in a dry environment or within a glovebox.

Experimental Protocols

Protocol 1: Flame-Drying Glassware for Anhydrous Reactions

  • Assemble the reaction apparatus (e.g., round-bottom flask, condenser) with a stir bar inside. Ensure all components are clean and free of any plastic or rubber parts that could melt.

  • Clamp the apparatus securely to a ring stand in a fume hood.

  • Gently heat the entire surface of the glassware with a heat gun or a Bunsen burner. You may initially see condensation on the cooler parts of the glass as adsorbed water vaporizes; continue heating until this is no longer visible.[5]

  • Allow the glassware to cool to room temperature under a positive pressure of an inert gas (e.g., by attaching a balloon filled with nitrogen or argon).[5][11]

Protocol 2: Transfer of a Moisture-Sensitive Liquid Reagent via Syringe

  • Ensure your reaction flask is under a positive pressure of an inert gas.

  • Take a clean, dry syringe with a needle and flush it with the inert gas from your reaction setup several times. To do this, insert the needle through the septum of your reaction flask, withdraw a volume of the inert gas, and expel it into the fume hood.

  • Puncture the septum of the reagent bottle with the inert gas-flushed needle.

  • Carefully draw the desired volume of the liquid reagent into the syringe. It's good practice to draw a small amount of the inert gas from the headspace of the reagent bottle into the syringe after the liquid to act as a buffer.[11][12]

  • Withdraw the syringe from the reagent bottle and quickly insert it through the septum of your reaction flask.

  • First, inject the inert gas buffer, then slowly add the reagent to the reaction mixture.

  • Remove the syringe and needle.

Visualizations

TroubleshootingWorkflow start Low Yield or Side Product Formation check_moisture Suspect Moisture Contamination? start->check_moisture implement_anhydrous Implement Rigorous Anhydrous Techniques check_moisture->implement_anhydrous Yes other_issues Investigate Other Parameters (Catalyst, Temp, Stoichiometry) check_moisture->other_issues No dry_glassware Oven/Flame-Dry Glassware implement_anhydrous->dry_glassware dry_solvents Use Anhydrous Solvents implement_anhydrous->dry_solvents dry_reagents Dry Reagents implement_anhydrous->dry_reagents inert_atmosphere Use Inert Atmosphere (N2 or Ar) implement_anhydrous->inert_atmosphere rerun_reaction Re-run Reaction dry_glassware->rerun_reaction dry_solvents->rerun_reaction dry_reagents->rerun_reaction inert_atmosphere->rerun_reaction problem_solved Problem Resolved rerun_reaction->problem_solved

Caption: Troubleshooting workflow for moisture-related issues.

AnhydrousSetup start Start: Prepare for Anhydrous Reaction step1 1. Flame-Dry All Glassware Under Vacuum/Inert Gas start->step1 step2 2. Cool Apparatus Under Positive Pressure of N2/Ar step1->step2 step3 3. Add Anhydrous Solvents and Non-Sensitive Reagents step2->step3 step4 4. Transfer Moisture-Sensitive Reagents via Syringe step3->step4 step5 5. Maintain Inert Atmosphere Throughout Reaction step4->step5 end Reaction in Progress step5->end

Caption: Experimental workflow for setting up an anhydrous reaction.

References

Technical Support Center: Quenching Procedures for 2H-Pyran-2-One Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively quenching reactions for the synthesis of 2H-pyran-2-ones.

Troubleshooting Guides

This section addresses common issues encountered during the quenching and work-up of 2H-pyran-2-one reactions.

Issue 1: Low Yield of this compound after Quenching and Work-up

Potential Cause Troubleshooting Step Explanation
Product Degradation Use a mild quenching agent. Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) are often preferred over strong acids or bases.[1]2H-pyran-2-ones can be sensitive to harsh pH conditions, which may lead to hydrolysis or other degradation pathways.[2][3]
Incomplete Reaction Before quenching, ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC).Premature quenching will result in a lower yield of the desired product.
Product Loss During Extraction If the product has polar functional groups, it may have some water solubility. Back-extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.The polarity of the this compound derivative will determine its partitioning between the organic and aqueous phases.
Emulsion Formation Refer to the "Emulsion Formation During Extraction" section below.Emulsions can trap the product, preventing its complete extraction into the organic phase.

Issue 2: Formation of Impurities During Quenching

Potential Cause Troubleshooting Step Explanation
Ring Opening of the Pyranone Quench at a low temperature (e.g., 0 °C) and use a weak acid or base. Avoid prolonged exposure to acidic or basic aqueous solutions.[4][5]The lactone functionality of the this compound is susceptible to nucleophilic attack and ring-opening under harsh conditions.[4][5]
Side Reactions with Quenching Agent Choose an inert quenching agent. For example, if your molecule is sensitive to amines, avoid using ammonium chloride.The quenching agent should ideally only neutralize the catalyst or reactive species without reacting with the starting materials or product.
Reaction with Unreacted Starting Materials Ensure the reaction is complete before quenching. Optimize reaction conditions (e.g., reaction time, temperature) to maximize conversion.Unreacted starting materials can sometimes react with the quenching agent or undergo side reactions during work-up, complicating purification.

Issue 3: Emulsion Formation During Extraction

Potential Cause Troubleshooting Step Explanation
High Concentration of Polar Species Add brine (saturated aqueous NaCl) to the separatory funnel. This increases the ionic strength of the aqueous layer, forcing non-polar organic molecules into the organic layer and helping to break the emulsion.The "salting out" effect reduces the solubility of organic compounds in the aqueous phase.
Presence of Fine Particulate Matter Filter the entire mixture through a pad of Celite®.Finely divided solids can stabilize emulsions. Celite filtration removes these particulates.
Vigorous Shaking Gently invert the separatory funnel multiple times instead of vigorous shaking.Excessive agitation can increase the surface area between the two immiscible phases, promoting emulsion formation.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching in a this compound synthesis?

A1: Quenching is a critical step to stop the chemical reaction at the desired point. This is typically achieved by neutralizing the catalyst (acidic, basic, or Lewis acid) or deactivating any unreacted, highly reactive reagents. A proper quenching procedure is essential for maximizing product yield and purity, and for ensuring a safe work-up.

Q2: How do I choose the appropriate quenching agent for my this compound reaction?

A2: The choice of quenching agent depends on the type of catalyst or reagents used in your reaction.

  • For acid-catalyzed reactions (e.g., Pechmann condensation): A weak base such as saturated aqueous sodium bicarbonate (NaHCO₃) or a saturated solution of sodium carbonate (Na₂CO₃) is commonly used to neutralize the acid catalyst.

  • For base-catalyzed reactions (e.g., Knoevenagel condensation): A mild acid like dilute hydrochloric acid (HCl) (e.g., 1M) or saturated aqueous ammonium chloride (NH₄Cl) is typically used to neutralize the basic catalyst.[1]

  • For reactions involving Lewis acids: A saturated aqueous solution of sodium bicarbonate or water is often sufficient to hydrolyze and remove the Lewis acid. In some cases, the addition of a chelating agent like Rochelle's salt (potassium sodium tartrate) solution can help to break up metal complexes.

Q3: Can the pH of the quenching solution affect the stability of my this compound?

A3: Yes, the pH can significantly impact the stability of the this compound ring.[2][3] Both strongly acidic and strongly basic conditions can promote the hydrolysis of the lactone, leading to ring-opening and a decrease in the yield of your desired product.[4][5] It is generally recommended to work at a pH as close to neutral as possible during the work-up, or to minimize the time the product is in contact with acidic or basic aqueous solutions.

Q4: My this compound is sensitive to water. What quenching procedure should I use?

A4: If your product is highly sensitive to water, consider a non-aqueous work-up. This could involve quenching with a solid quenching agent, followed by filtration. For example, a reaction catalyzed by a solid acid catalyst can be worked up by filtering off the catalyst.[1] Alternatively, if a liquid quenching agent is necessary, use a minimal amount and immediately follow with an extraction into a dry organic solvent and subsequent drying with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

Data Presentation

The following table summarizes yields of this compound synthesis from various literature reports, highlighting the quenching agent used. Note that a direct comparison of yields is challenging due to the different starting materials and reaction conditions.

Reaction Type Starting Materials Catalyst Quenching Agent Yield (%)
Knoevenagel CondensationAldehyde/Ketone + Active Methylene CompoundPiperidineDilute HClNot specified
Pechmann CondensationResorcinol + Ethyl AcetoacetateAmberlyst-15 (Solid Acid)Ethanol (for filtration of catalyst)Not specified
Perkin ReactionSalicylaldehyde + Acetic AnhydrideSodium AcetateWaterNot specified
Deprotection3-Benzoylamino-2H-pyran-2-one derivativeSulfuric AcidAqueous work-up79-92

Experimental Protocols

Protocol 1: General Quenching Procedure for an Acid-Catalyzed this compound Synthesis

  • Cool the Reaction Mixture: Once the reaction is complete (as determined by TLC), cool the reaction vessel to 0 °C in an ice bath.

  • Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with stirring. Continue addition until gas evolution ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl, 1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.[1]

Protocol 2: General Quenching Procedure for a Base-Catalyzed this compound Synthesis

  • Cool the Reaction Mixture: After completion of the reaction, cool the reaction flask to 0 °C using an ice bath.

  • Quenching: Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the pH of the mixture is acidic (pH ~2-3). Alternatively, a saturated aqueous solution of ammonium chloride (NH₄Cl) can be used for a milder quench.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane, 3 x 50 mL).

  • Washing: Combine the organic extracts and wash with water (1 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.

  • Purification: Purify the residue by column chromatography or recrystallization to yield the pure this compound.[1]

Visualizations

G General Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Reactants + Solvent catalyst Add Catalyst reactants->catalyst heating Heat/Stir catalyst->heating monitoring Monitor by TLC heating->monitoring quench Quench Reaction (e.g., NaHCO₃, NH₄Cl) monitoring->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product Pure this compound purify->product

Caption: General experimental workflow for the synthesis and purification of 2H-pyran-2-ones.

G Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_completion Was the reaction complete before quenching? start->check_completion check_degradation Is the product stable to the quenching/work-up conditions? check_completion->check_degradation Yes optimize_reaction Optimize reaction time, temperature, or catalyst loading. check_completion->optimize_reaction No check_extraction Was the extraction efficient? check_degradation->check_extraction Yes modify_quench Use milder quenching agent, lower temperature, or shorter exposure to aqueous phase. check_degradation->modify_quench No check_emulsion Was an emulsion formed? check_extraction->check_emulsion Yes check_extraction->check_emulsion improve_extraction Back-extract aqueous layers, use a different extraction solvent. check_extraction->improve_extraction No end_node Improved Yield optimize_reaction->end_node modify_quench->end_node break_emulsion Add brine, filter through Celite, or use gentle agitation. check_emulsion->break_emulsion Yes check_emulsion->end_node No improve_extraction->end_node break_emulsion->end_node

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

G Decision Tree for Quenching Agent Selection start Select Quenching Agent catalyst_type What type of catalyst was used? start->catalyst_type acid_cat acid_cat catalyst_type->acid_cat Acidic (e.g., H₂SO₄, TsOH) base_cat base_cat catalyst_type->base_cat Basic (e.g., Piperidine, Et₃N) lewis_acid_cat lewis_acid_cat catalyst_type->lewis_acid_cat Lewis Acid (e.g., Sc(OTf)₃, BF₃·OEt₂) product_stability Is the this compound sensitive to strong acid/base? mild_base Use saturated NaHCO₃ or K₂CO₃ solution. product_stability->mild_base Yes standard_base Use saturated NaHCO₃ or dilute NaOH. product_stability->standard_base No mild_acid Use saturated NH₄Cl solution. product_stability->mild_acid Yes standard_acid Use dilute HCl (1M). product_stability->standard_acid No mild_lewis Use water or saturated NaHCO₃. Consider Rochelle's salt for metal complexes. product_stability->mild_lewis Yes standard_lewis Use water or saturated NaHCO₃. product_stability->standard_lewis No acid_cat->product_stability acid_cat->mild_base acid_cat->standard_base base_cat->product_stability base_cat->mild_acid base_cat->standard_acid lewis_acid_cat->product_stability lewis_acid_cat->mild_lewis lewis_acid_cat->standard_lewis

Caption: A decision-making guide for selecting the appropriate quenching agent.

References

Addressing challenges in the synthesis of stable 2H-pyrans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of stable 2H-pyrans. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the synthesis of these valuable heterocyclic compounds. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guides & FAQs

This section directly addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired 2H-Pyran Product

Question: My reaction is resulting in a low yield or complete absence of the expected 2H-pyran. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in 2H-pyran synthesis are frequently linked to the inherent instability of the 2H-pyran ring, which often exists in equilibrium with its open-chain dienone isomer. The position of this equilibrium is highly sensitive to factors such as substituents, solvent, and temperature.[1]

Troubleshooting Steps:

  • Assess the Dienone/2H-Pyran Equilibrium: The open-chain dienone is a common byproduct.[1] Its formation is favored by:

    • Less Steric Hindrance: Simpler substitution patterns on the dienone can lead to a more stable planar conformation, shifting the equilibrium away from the cyclic 2H-pyran.

    • Extended Conjugation: Substituents that extend the π-system of the dienone will favor the open form.[1]

    • Aprotic Polar Solvents: These solvents can stabilize the dienone form.[1]

    • Higher Temperatures: The dienone is often favored at higher temperatures.[1]

  • Modify Your Synthetic Strategy to Favor the 2H-Pyran:

    • Introduce Steric Bulk: Increasing steric hindrance on the dienone backbone generally favors the formation of the 2H-pyran.

    • Incorporate Electron-Withdrawing Groups: The presence of electron-withdrawing groups at positions C5 and/or C6 can favor the oxa-6π electrocyclic ring-closure to the 2H-pyran.[2]

    • Fuse to an Aromatic Ring: Fusion of the 2H-pyran to an aromatic ring, as in 2H-chromenes, significantly increases stability.[3][4]

    • Optimize Reaction Temperature: Running the reaction at the lowest feasible temperature may improve the yield of the 2H-pyran.[1]

Issue 2: Formation of Significant Byproducts in Pechmann Condensation

Question: I am attempting a Pechmann condensation to synthesize a coumarin (B35378) (a benzo-2H-pyran-2-one), but I am observing a significant amount of a chromone (B188151) byproduct. How can I improve the selectivity for the desired coumarin?

Answer: The formation of a chromone versus a coumarin in the Pechmann reaction is highly dependent on the reaction mechanism, which is influenced by the choice of catalyst and reaction conditions.[5] The Pechmann reaction typically proceeds via transesterification followed by an intramolecular electrophilic attack on the activated aromatic ring, while the Simonis chromone cyclization is favored under different acidic conditions where the ketone of the β-ketoester is activated first.[5]

Troubleshooting Steps:

  • Catalyst Selection: The choice of acid catalyst is critical. While strong Brønsted acids like sulfuric acid are common, Lewis acids can offer different selectivity.[5] Using milder, solid acid catalysts like Amberlyst-15 can improve selectivity and simplify the workup.[5]

  • Reaction Temperature: For highly activated phenols, the reaction can proceed under milder conditions, even at room temperature, which can suppress side reactions.[5] For less reactive phenols, careful optimization of the heating temperature is necessary.[5]

  • Solvent-Free Conditions: Performing the reaction under solvent-free conditions, for instance, using microwave irradiation, has been shown to improve yields and reduce reaction times, which can minimize the formation of byproducts.[5]

Issue 3: Low Yields and Side Reactions in Knoevenagel-Based 2H-Pyran Synthesis

Question: My Knoevenagel condensation for a 2H-pyran-2-one synthesis is giving low yields and a mixture of products, including a bis-adduct. How can I optimize this reaction?

Answer: Low yields and the formation of side products in a Knoevenagel-based pyran-2-one synthesis can often be attributed to several factors, including the reactivity of the starting materials, the choice of catalyst, and the reaction solvent.[5]

Troubleshooting Steps:

  • Adjust Stoichiometry: If a bis-adduct is observed, consider adjusting the stoichiometry to use a slight excess of the aldehyde or ketone.[5]

  • Review Catalyst Choice and Loading: The use of a strong base can lead to side reactions.[5] Consider using a milder base or a lower catalyst loading.[5]

  • Solvent Selection: The solvent can have a profound effect on the reaction.[5] Protic polar solvents like ethanol (B145695) often give good yields.[5] It is recommended to screen a few different solvents to find the optimal one for your specific reaction.[5]

  • Temperature Control: If the reaction is sluggish at room temperature, gentle heating (e.g., to 50-80 °C) may be necessary.[5] However, continue to monitor for the formation of side products.[5]

Issue 4: Product Decomposition During Purification or Storage

Question: My isolated 2H-pyran is decomposing upon purification or during storage. How can I mitigate these issues?

Answer: 2H-pyrans, and particularly 2H-pyran-2-ones, can be susceptible to nucleophilic attack, which can lead to ring-opening and subsequent rearrangements.[1]

Troubleshooting Steps:

  • Mild Purification Techniques: Avoid harsh purification methods. Column chromatography on silica (B1680970) gel can sometimes lead to decomposition.[1] Consider using neutral alumina (B75360) or other less acidic stationary phases.[6]

  • Control Nucleophilic Attack:

    • Choice of Reagents: Be mindful of the nucleophilicity of the reagents and intermediates in your reaction. If possible, choose less nucleophilic alternatives.[1]

    • Protecting Groups: In multi-step syntheses, consider protecting sensitive functional groups on the 2H-pyran precursor to prevent unwanted side reactions.[1]

  • Proper Storage Conditions: Store purified 2H-pyrans at low temperatures, under an inert atmosphere (e.g., argon or nitrogen), and protected from light to minimize degradation.[1][6]

Quantitative Data Summary

The stability of 2H-pyrans is often dictated by the equilibrium between the cyclic 2H-pyran and the open-chain dienone form. The following table summarizes the influence of substituents on this equilibrium.

Dienone Substituent PatternPredominant FormRationale
Tetrasubstituted2H-PyranSteric destabilization of the planar dienone shifts the equilibrium towards the 2H-pyran.
Simpler, less substitutedOpen-chain DienoneCan adopt a more stable planar conformation.[1]

Experimental Protocols

Protocol 1: Phosphine-Catalyzed [3+3] Annulation for Highly Substituted 2H-Pyrans

This method provides a route to stable, highly substituted 2H-pyrans from an allenoate and a 1,3-dicarbonyl compound.[1][7]

Reactants:

  • Ethyl 5-acetoxypenta-2,3-dienoate (1 equivalent)

  • 1,3-dicarbonyl compound (1.2 equivalents)

  • Triphenylphosphine (B44618) (PPh₃, 10 mol%)

  • Toluene (solvent)

Procedure:

  • To a solution of the 1,3-dicarbonyl compound and triphenylphosphine in toluene, add the ethyl 5-acetoxypenta-2,3-dienoate.[1]

  • Stir the reaction mixture at room temperature until completion (monitor by TLC).[1]

  • Concentrate the reaction mixture under reduced pressure.[1]

  • Purify the residue by column chromatography on silica gel.[1]

Protocol 2: Ag(I)-Catalyzed Propargyl-Claisen Rearrangement/Oxa-6π-Electrocyclization

This one-pot sequence allows for the synthesis of stable 2H-pyrans from readily available propargyl vinyl ethers.[2][7]

Reactants:

  • Propargyl vinyl ether

  • Silver(I) catalyst (e.g., AgSbF₆)

  • Base (e.g., DBU)

  • Solvent (e.g., dichloromethane)

Procedure:

  • A solution of the propargyl vinyl ether is treated with a catalytic amount of a silver(I) salt.

  • This is followed by the addition of a base, such as DBU, to promote isomerization and the subsequent 6π-oxaelectrocyclization.[2]

  • The reaction leads to the formation of highly substituted, stable 2H-pyrans in moderate to excellent yields.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Reaction (e.g., Annulation, Rearrangement) start->reaction quench Quenching reaction->quench extraction Extraction quench->extraction drying Drying & Concentration extraction->drying chromatography Column Chromatography drying->chromatography characterization Characterization (NMR, MS, etc.) chromatography->characterization product Stable 2H-Pyran characterization->product

Caption: A general experimental workflow for the synthesis of stable 2H-pyrans.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield of 2H-Pyran instability Inherent Instability (Dienone Equilibrium) start->instability side_reactions Side Reactions (e.g., bis-adduct) start->side_reactions decomposition Product Decomposition start->decomposition modify_strategy Modify Synthetic Strategy - Increase Steric Bulk - Add EWGs - Lower Temperature instability->modify_strategy Address Equilibrium optimize_conditions Optimize Reaction Conditions - Adjust Stoichiometry - Change Catalyst/Solvent side_reactions->optimize_conditions Optimize Selectivity mild_purification Use Mild Purification - Neutral Alumina - Proper Storage decomposition->mild_purification Prevent Degradation end Improved Yield of Stable 2H-Pyran modify_strategy->end optimize_conditions->end mild_purification->end

Caption: A troubleshooting guide for addressing low yields in 2H-pyran synthesis.

References

Technical Support Center: Controlling Regioselectivity in the Functionalization of 2H-Pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 2H-pyran-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to controlling regioselectivity in their experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the functionalization of this compound, presented in a question-and-answer format.

Issue 1: Poor Regioselectivity in Diels-Alder Reactions

Question: My Diels-Alder reaction with an unsymmetrical dienophile is yielding a mixture of regioisomers. How can I improve the selectivity?

Answer: The regioselectivity of Diels-Alder reactions involving 2H-pyran-2-ones is primarily governed by electronic effects, specifically the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile, or vice versa). The polarization of the this compound diene system can be influenced by substituents, and enhancing this polarization can lead to improved regioselectivity.[1]

Troubleshooting Steps:

  • Analyze Substituent Effects: The electronic nature of substituents on both the this compound and the dienophile plays a crucial role.

    • Electron-donating groups (EDGs) on the pyranone ring (e.g., -OR, -NR₂) increase the electron density, making it more reactive towards electron-poor dienophiles in a normal-electron-demand Diels-Alder reaction.

    • Electron-withdrawing groups (EWGs) on the pyranone ring (e.g., -CN, -COR) decrease its electron density, favoring reactions with electron-rich dienophiles in an inverse-electron-demand Diels-Alder scenario.

    • For unsymmetrically substituted alkynes, the predominant regioisomer often has the dienophile's substituent positioned ortho to the 3-acylamino group on the pyranone.[1]

  • Solvent and Temperature Optimization: While electronic factors are primary, the reaction conditions can also influence the outcome.

    • Solvent Polarity: The use of polar solvents can sometimes influence the transition state energies, although this effect is generally less pronounced than electronic effects. It is recommended to screen a range of solvents from nonpolar (e.g., toluene, xylene) to polar aprotic (e.g., acetonitrile (B52724), DMF).

    • Temperature: Higher reaction temperatures may be necessary for less reactive systems but can also lead to a decrease in selectivity by favoring the thermodynamically more stable product, which may not be the desired regioisomer.[2] Running the reaction at the lowest feasible temperature is often beneficial for kinetic control and improved selectivity.

  • Lewis Acid Catalysis: The use of a Lewis acid can enhance the polarization of the dienophile by coordinating to an electron-withdrawing group, thereby increasing the regioselectivity. Common Lewis acids for this purpose include AlCl₃, BF₃·OEt₂, and ZnCl₂.

Decision Workflow for Improving Diels-Alder Regioselectivity

DielsAlder_Troubleshooting start Poor Regioselectivity in Diels-Alder Reaction check_electronics Analyze Electronic Effects of Substituents (EDG/EWG) start->check_electronics modify_substituents Modify Substituents to Enhance Diene/Dienophile Polarization check_electronics->modify_substituents Mismatch in electronics optimize_conditions Optimize Reaction Conditions check_electronics->optimize_conditions Electronics are complementary end Improved Regioselectivity modify_substituents->end change_solvent Screen Solvents (Polar vs. Nonpolar) optimize_conditions->change_solvent adjust_temp Adjust Temperature (Lower for Kinetic Control) optimize_conditions->adjust_temp use_catalyst Consider Lewis Acid Catalysis optimize_conditions->use_catalyst change_solvent->end adjust_temp->end add_lewis_acid Add Lewis Acid (e.g., AlCl₃, BF₃·OEt₂) to Enhance Dienophile Polarization use_catalyst->add_lewis_acid add_lewis_acid->end

Caption: Troubleshooting workflow for poor Diels-Alder regioselectivity.

Issue 2: Lack of Regioselectivity in C-H Functionalization

Question: I am attempting a direct C-H functionalization of a substituted this compound and obtaining a mixture of isomers. How can I control the position of functionalization (e.g., C3 vs. C5 or C4 vs. C6)?

Answer: The regioselectivity of C-H functionalization on the this compound ring is dictated by the inherent electronic properties of the ring and the directing effects of existing substituents. The C3 and C5 positions are generally more electron-rich and thus more susceptible to electrophilic attack, while the C4 and C6 positions are more electron-deficient and prone to nucleophilic attack.[3]

Troubleshooting Steps:

  • Utilize Directing Groups: The most effective way to control regioselectivity is by installing a directing group.

    • For C5-functionalization: A chelating group at a nearby position can direct a transition metal catalyst to the C5 position.

    • For C3-functionalization: Radical reactions often show a preference for the C3 position.[3]

    • For C4 and C6-functionalization: These positions are less electronically favored for many common C-H activation methods. Specific strategies, often involving tailored catalysts or blocking of other positions, may be required.

  • Catalyst and Ligand Selection: The choice of transition metal catalyst and its associated ligands is critical. Different metal centers and ligand environments will have varying steric and electronic preferences, leading to different regiochemical outcomes. For example, in the C-H borylation of 2-pyridones (a related heterocyclic system), the choice of catalyst and solvent can selectively target the C3, C4, C5, or C6 positions.[3]

  • Steric Hindrance: Bulky substituents on the pyranone ring can block certain positions, thereby directing the functionalization to less sterically hindered sites.

Controlling Factors in C-H Functionalization

CH_Functionalization_Factors title Controlling Regioselectivity in C-H Functionalization regioselectivity Desired Regioselectivity directing_group Directing Group Strategy regioselectivity->directing_group catalyst_ligand Catalyst and Ligand Choice regioselectivity->catalyst_ligand steric_control Steric Hindrance regioselectivity->steric_control electronic_effects Inherent Electronic Bias (C3/C5 vs. C4/C6) regioselectivity->electronic_effects

Caption: Key factors influencing C-H functionalization regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the generally reactive positions on the this compound ring for nucleophilic and electrophilic attack?

A1: The this compound ring has distinct electrophilic and nucleophilic centers. The carbon atoms at positions C2, C4, and C6 are electrophilic and susceptible to nucleophilic attack. Conversely, the C3 and C5 positions are more electron-rich, making them the preferred sites for electrophilic substitution.[3][4]

Q2: How can I favor the formation of a single regioisomer in an N-Heterocyclic Carbene (NHC)-catalyzed annulation to form a this compound?

A2: NHC-catalyzed [3+3] annulation of alkynyl esters with enolizable ketones is known to be a highly regioselective method for synthesizing functionalized 2H-pyran-2-ones.[5][6][7] The key to achieving high regioselectivity lies in the choice of the NHC catalyst over a tertiary amine catalyst. The reaction conditions, such as the base and solvent, have also been optimized to favor a single product. For instance, using cesium carbonate (Cs₂CO₃) as the base in acetonitrile (CH₃CN) has been shown to provide excellent yields of the desired regioisomer.[7]

Q3: Can the solvent choice significantly alter the regioisomeric ratio of my products?

A3: Yes, the solvent can influence the regioselectivity, although its effect is often secondary to electronic and steric factors. Solvent polarity can affect the stability of charged intermediates or transition states. For reactions that may proceed through different mechanisms (e.g., concerted vs. stepwise), the solvent can play a more decisive role. It is always advisable to perform a solvent screen as part of the reaction optimization.[8]

Q4: I am observing the formation of a Michael addition byproduct. How can I promote the desired functionalization and suppress this side reaction?

A4: this compound can act as a Michael acceptor.[4] To suppress unwanted Michael additions, you can try the following:

  • Modify the Nucleophile: Use a less reactive or bulkier nucleophile that may disfavor Michael addition.

  • Change the Catalyst: Some catalysts may preferentially activate the desired reaction pathway over Michael addition.

  • Adjust Reaction Conditions: Lowering the reaction temperature can sometimes favor the kinetically controlled desired product over the thermodynamically favored Michael adduct.

Data Presentation

Table 1: Comparison of Synthetic Routes to 2H-Pyran-2-ones

Synthetic RouteKey FeaturesTypical Yields (%)Reaction Time (h)Temperature (°C)Catalyst/Reagents
NHC-Catalyzed [3+3] Annulation Metal-free, broad substrate scope, high regioselectivity.[7]85-9512-2425-40NHC catalyst, Cs₂CO₃
Domino Reaction from α-Aroylketene Dithioacetals Rapid, efficient for specific substitution patterns.[7]80-921.5-2100KOH, DMF
One-Pot Synthesis of 3-Benzoylamino Derivatives One-pot procedure, access to amino-functionalized pyranones.[7]60-814-1690-130DMFDMA, Hippuric Acid, Ac₂O

Experimental Protocols

Protocol 1: NHC-Catalyzed [3+3] Annulation of an Alkynyl Ester and an Enolizable Ketone

This protocol is adapted from a procedure for the highly regioselective synthesis of functionalized 2H-pyran-2-ones.[7]

  • Reactant Preparation: To a solution of the enolizable ketone (0.5 mmol) and the alkynyl ester (0.6 mmol) in anhydrous acetonitrile (2.0 mL) in a sealed tube, add an N-heterocyclic carbene precatalyst (e.g., IPr·HCl, 10 mol%) and cesium carbonate (Cs₂CO₃, 1.5 mmol).

  • Reaction Conditions: Stir the mixture at 40°C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and filter through a pad of celite. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired this compound.

Protocol 2: Regioselective Bromination of this compound

This protocol describes a general procedure for the electrophilic bromination, which can be adapted to target specific positions based on the substrate's electronic properties. For unsubstituted 2-pyrone, bromination can lead to a mixture of products.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent such as acetonitrile (2 mL).

  • Reagent Addition: At an appropriate temperature (e.g., -10°C to room temperature), add N-bromosuccinimide (NBS, 1.0 mmol) in one portion.

  • Reaction Monitoring: Stir the resulting mixture and monitor the reaction progress by TLC. The reaction time can vary from 30 minutes to several hours depending on the substrate's reactivity.

  • Workup: Quench the reaction with water (10 mL) and extract the product with dichloromethane (B109758) (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the brominated this compound.[9]

References

Overcoming low reactivity of precursors in 2H-pyran-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2H-pyran-2-ones, with a particular focus on issues arising from low precursor reactivity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 2H-pyran-2-ones.

Issue 1: Low or No Yield of the Desired 2H-Pyran-2-one

Question: My reaction is resulting in a low yield or failing to produce the desired this compound. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in this compound synthesis can be attributed to several factors, including precursor reactivity, reaction conditions, and product instability. Here are some troubleshooting steps:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] Consider increasing the reaction temperature or extending the reaction time. Ensure that the catalyst is active and used in the appropriate stoichiometric amount.[1] For lactonization reactions, removal of water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the product.[2]

  • Side Reactions:

    • Solution: Undesired side reactions can consume starting materials and reduce the yield of the target product. Common side reactions include the formation of isomeric lactones (e.g., γ-lactones), chromones in Pechmann condensations, or bis-adducts in Knoevenagel condensations.[2][3] To minimize these, consider adjusting the catalyst, reaction temperature, or solvent. For instance, in the Pechmann condensation, milder catalysts like Amberlyst-15 can improve selectivity for the desired coumarin (B35378) over chromone (B188151) byproducts.[3]

  • Product Degradation:

    • Solution: The this compound ring can be susceptible to hydrolysis under harsh acidic or basic conditions.[2] Ensure that the workup procedure is as neutral as possible to prevent ring opening.

  • Catalyst Inactivity:

    • Solution: Ensure the catalyst is fresh and handled under appropriate conditions (e.g., anhydrous conditions for moisture-sensitive catalysts). For metal-catalyzed reactions, the choice of ligand can significantly influence the catalyst's activity and selectivity.[1]

Below is a troubleshooting workflow for addressing low yields:

Low_Yield_Troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete optimize_conditions Optimize Conditions: - Increase Temperature - Prolong Time - Check Catalyst Activity incomplete->optimize_conditions Yes side_products Significant Side Products Observed? incomplete->side_products No end Improved Yield optimize_conditions->end modify_catalyst Modify Reaction: - Change Catalyst - Alter Solvent - Adjust Temperature side_products->modify_catalyst Yes workup_issue Check Workup Procedure side_products->workup_issue No modify_catalyst->end neutralize_workup Ensure Neutral Workup Conditions workup_issue->neutralize_workup neutralize_workup->end

A troubleshooting workflow for low reaction yield.
Issue 2: Formation of Significant Side Products

Question: My reaction is producing a mixture of products, including a significant amount of an undesired isomer. How can I improve the selectivity?

Answer: The formation of side products is a common challenge. The nature of the side product can provide clues for optimizing the reaction.

  • Chromone Formation in Pechmann Condensation:

    • Problem: In the synthesis of coumarins (benzo-α-pyrones) via Pechmann condensation, the formation of chromones (benzo-γ-pyrones) through a competing Simonis chromone cyclization can occur.[4]

    • Solution: The choice of catalyst is critical. While strong Brønsted acids like sulfuric acid are common, they can sometimes favor chromone formation. Using milder or solid acid catalysts, such as Amberlyst-15, can enhance selectivity for the desired coumarin.[3] Carefully controlling the reaction temperature is also important; for highly activated phenols, the reaction may proceed at room temperature, suppressing side reactions.[3]

  • Furanone Byproduct Formation:

    • Problem: The competition between 6-endo-dig and 5-exo-dig cyclization can lead to the formation of furanone isomers instead of the desired 2-pyran-2-one.[1]

    • Solution: Catalyst and ligand selection are key to controlling regioselectivity. For instance, in palladium-catalyzed syntheses, N-heterocyclic carbene (NHC) ligands often favor the formation of the 2-pyrone.[1] The addition of a Lewis acid, such as BF₃·Et₂O, can also improve selectivity for the pyrone product.[1]

  • Bis-adduct Formation in Knoevenagel Condensation:

    • Problem: In Knoevenagel condensations leading to 2H-pyran-2-ones, the formation of bis-adducts can be a significant side reaction.[3]

    • Solution: The choice of solvent can greatly influence the reaction outcome. Protic polar solvents like ethanol (B145695) often provide good yields.[3] Screening different solvents is recommended to find the optimal conditions for your specific substrates.[3]

Frequently Asked Questions (FAQs)

Q1: How can I activate a sluggish precursor in a this compound synthesis?

A1: For precursors with low reactivity, several strategies can be employed:

  • Use of a more active catalyst: For example, in Pechmann condensations, stronger acids can be used, but this must be balanced against the risk of side reactions.[5]

  • Higher reaction temperatures: Increasing the temperature can provide the necessary activation energy, but care must be taken to avoid product decomposition.[6]

  • Microwave irradiation: This technique can often accelerate reactions and improve yields, particularly in solvent-free conditions.[5]

  • Use of activating groups: In some cases, modifying the precursor to include an activating group can enhance its reactivity.

Q2: What is the role of the solvent in this compound synthesis?

A2: The solvent can have a profound impact on the reaction by influencing reactant solubility, catalyst activity, and the stability of intermediates.[7] For example, aprotic polar solvents can stabilize the open-chain dienone form in the 2H-pyran/dienone equilibrium, thus shifting the equilibrium away from the desired 2H-pyran.[8] In Knoevenagel condensations, protic polar solvents like ethanol are often effective.[3] It is advisable to screen a range of solvents to find the optimal one for a specific reaction.[3]

Q3: Can the choice of catalyst influence the stereoselectivity of the reaction?

A3: Yes, particularly in syntheses involving chiral centers. The catalyst can influence the transition state energies of key bond-forming steps, thereby affecting the stereochemical outcome.[3] This is especially true in organocatalyzed reactions where the catalyst is directly involved in the stereodetermining step.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data for different synthetic routes to 2H-pyran-2-ones, allowing for easy comparison of catalysts and reaction conditions.

Table 1: Comparison of Catalytic Systems for Pechmann Condensation (Synthesis of 7-hydroxy-4-methylcoumarin from resorcinol (B1680541) and ethyl acetoacetate)

CatalystReaction ConditionsReaction TimeYield (%)Reference
H₂SO₄0-10 °C18 h80[9]
Amberlyst-15110 °C (solvent-free)1-3 h95[3]
InCl₃Room Temp (ball mill)10-60 min52-92[10][11]
SbCl₃–Al₂O₃Microwave (solvent-free)10 min86-95[5]

Table 2: Comparison of Different Synthetic Routes to 2H-Pyran-2-ones

Synthetic RouteKey FeaturesTypical Yields (%)Reaction TimeTemperature (°C)Catalyst/ReagentsReference
NHC-Catalyzed [3+3] AnnulationMetal-free, high regioselectivity85-9512-24 h25-40NHC catalyst, Cs₂CO₃[12]
Domino Reaction from α-Aroylketene DithioacetalsRapid, efficient for specific substitution patterns80-921.5-2 h100KOH, DMF[12]
One-Pot Synthesis of 3-Benzoylamino DerivativesAccess to amino-functionalized pyranones60-814-16 h90 - 130DMFDMA, Hippuric Acid, Ac₂O[12]

Experimental Protocols

Protocol 1: Pechmann Condensation for the Synthesis of 7-Hydroxy-4-methylcoumarin using Amberlyst-15[3]
  • Reactant Preparation: In a round-bottom flask, combine resorcinol (1 mmol) and ethyl acetoacetate (B1235776) (1 mmol).

  • Catalyst Addition: Add the solid acid catalyst Amberlyst-15 (10 mol%).

  • Reaction Conditions: Heat the mixture at 110 °C under solvent-free conditions for 1-3 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling, add ethanol to the reaction mixture and stir. The solid catalyst can be recovered by filtration.

  • Isolation: Evaporate the ethanol from the filtrate and recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain the pure 7-hydroxy-4-methylcoumarin.

Pechmann_Condensation_Workflow cluster_reactants Reactant Preparation resorcinol Resorcinol mix Combine Reactants Add Amberlyst-15 resorcinol->mix eaa Ethyl Acetoacetate eaa->mix heat Heat to 110°C (1-3 hours) mix->heat monitor Monitor by TLC heat->monitor workup Cool & Add Ethanol Filter Catalyst monitor->workup Complete isolate Evaporate & Recrystallize workup->isolate product 7-Hydroxy-4-methylcoumarin isolate->product Pechmann_Mechanism Phenol Phenol Transesterification Transesterification Phenol->Transesterification Ketoester β-Ketoester Ketoester->Transesterification Acid Acid Catalyst (H⁺) Acid->Transesterification catalyzes Cyclization Intramolecular Electrophilic Attack Acid->Cyclization catalyzes Dehydration Dehydration (-H₂O) Acid->Dehydration catalyzes Phenol_Ester Phenol Ester Intermediate Transesterification->Phenol_Ester Phenol_Ester->Cyclization Cyclized_Intermediate Cyclized Intermediate Cyclization->Cyclized_Intermediate Cyclized_Intermediate->Dehydration Coumarin Coumarin Dehydration->Coumarin

References

Scale-up considerations for one-pot 2H-pyran-2-one production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up of one-pot 2H-pyran-2-one synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of one-pot this compound synthesis.

Issue 1: Low or Inconsistent Yields Upon Scale-Up

  • Question: My one-pot synthesis of a this compound derivative works well on a lab scale (1-10 g), but the yield drops significantly and becomes inconsistent when scaling up to 100 g or more. What are the potential causes and how can I troubleshoot this?

  • Answer: A drop in yield upon scale-up is a common challenge and can be attributed to several factors that become more pronounced in larger reaction vessels.

    • Inefficient Mixing: In larger reactors, achieving homogeneous mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition of the product.[1][2]

      • Troubleshooting Steps:

        • Optimize Stirring: Evaluate different stirrer designs (e.g., anchor, turbine) and agitation speeds to ensure efficient mixing.

        • Baffling: If not already present, consider using a baffled reactor to improve turbulence and mixing.

        • Controlled Addition: Instead of adding all reagents at once, a controlled, slow addition of one or more reactants can help maintain a more uniform concentration and temperature profile.[2]

    • Poor Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.[1] Exothermic reactions that are easily controlled on a small scale can lead to temperature spikes in a larger reactor, causing product degradation or the formation of byproducts.[2]

      • Troubleshooting Steps:

        • Jacketed Reactor: Utilize a reactor with a heating/cooling jacket for better temperature control.

        • Internal Cooling Coils: For highly exothermic reactions, internal cooling coils can provide additional heat removal capacity.

        • Slower Reagent Addition: Adding reagents more slowly can help to manage the rate of heat generation.

    • Changes in Reaction Kinetics: The altered physical environment in a larger reactor can affect reaction kinetics, leading to a different product distribution.

      • Troubleshooting Steps:

        • Reaction Profiling: Perform in-process monitoring (e.g., using HPLC or GC) to track the formation of the desired product and any byproducts over time. This can help identify the optimal reaction time for the scaled-up process.

Issue 2: Increased Formation of Impurities and Byproducts

  • Question: On a larger scale, I am observing a significant increase in the formation of isomeric byproducts (e.g., furanones) and other impurities that were minor on a smaller scale. How can I address this?

  • Answer: The formation of isomers and other byproducts is often exacerbated by the challenges of mixing and heat transfer during scale-up.

    • Side Reactions: Common side reactions in pyranone synthesis include the formation of dimers, polymers, and isomeric byproducts like furanones.[2] Decarboxylation of the pyranone ring, particularly with 4-hydroxy substituents, can also occur at elevated temperatures.[2]

      • Troubleshooting Steps:

        • Temperature Control: Maintain a consistent and optimized reaction temperature. Even small deviations can favor side reactions.

        • Catalyst Loading: Re-evaluate the optimal catalyst loading for the larger scale. In some cases, a lower catalyst concentration may be beneficial to reduce the rate of side reactions.

        • Solvent Choice: The choice of solvent can influence the reaction pathway. A solvent that was suitable on a small scale may not be optimal for a larger-scale reaction due to differences in heat and mass transfer.

    • Work-up and Purification: The purification method used on a small scale, such as column chromatography, may not be practical or efficient for larger quantities.[2]

      • Troubleshooting Steps:

        • Crystallization: Develop a crystallization procedure for the product. This is often a more scalable purification method than chromatography.[2]

        • Distillation: If the product is volatile and thermally stable, distillation under reduced pressure can be an effective purification technique.[2]

        • Extraction: Optimize the extraction procedure to selectively remove impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when scaling up a one-pot this compound synthesis?

A1: The most critical parameters are typically:

  • Heat Transfer: Ensuring efficient removal of reaction heat to maintain the desired temperature.

  • Mass Transfer (Mixing): Achieving uniform mixing to avoid localized concentration and temperature gradients.[1]

  • Reagent Addition Rate: Controlling the rate of addition of key reagents to manage the reaction exotherm and minimize side reactions.[2]

  • Reaction Time: Re-optimizing the reaction time, as it may differ from the lab-scale process.

  • Downstream Processing: Developing a scalable purification strategy early in the process development.[2]

Q2: How can I choose the right equipment for scaling up my synthesis?

A2: The choice of equipment is crucial for a successful scale-up.

  • Reactor Type: A jacketed glass or stainless steel reactor with good temperature control and agitation is generally suitable. The material of construction should be compatible with the reactants and solvents used.

  • Stirrer: The type of stirrer (e.g., anchor, pitched-blade turbine, retreat curve impeller) should be selected based on the viscosity of the reaction mixture and the required level of mixing.

  • Condenser: A properly sized condenser is essential to handle solvent vapors, especially if the reaction is run at reflux.

Q3: What are some common safety considerations for scaling up these reactions?

A3: Safety is paramount during scale-up.

  • Exothermicity: Many one-pot reactions are exothermic. It is crucial to understand the thermal profile of the reaction to prevent a runaway reaction.

  • Pressure Build-up: Be aware of the potential for pressure build-up due to gas evolution or boiling of the solvent. Ensure the reactor is equipped with appropriate pressure relief devices.

  • Reagent Handling: Handle all chemicals, especially pyrophoric or highly reactive ones, with appropriate personal protective equipment and in a well-ventilated area.

Data Presentation

Table 1: General Reaction Parameters for One-Pot this compound Synthesis

ParameterLab Scale (1-10 g)Pilot Scale (100 g - 1 kg)Considerations for Scale-Up
Temperature Easily controlled with a heating mantle and ice bathRequires a jacketed reactor with a thermofluid systemInefficient heat transfer can lead to hot spots and side reactions.[1]
Mixing Magnetic or overhead stirrerMechanical stirrer with optimized impeller designInhomogeneous mixing can lead to lower yields and increased impurities.[1]
Reaction Time Typically shorterMay need to be adjusted based on reaction monitoringSlower heat and mass transfer can affect reaction kinetics.
Purification Column chromatographyCrystallization, distillation, or extractionChromatography is often not economically viable for large quantities.[2]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 6-Phenyl-2H-pyran-2-one

This protocol is a representative example and may require optimization for specific substrates and scales.

  • Materials:

  • Procedure:

    • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add acetophenone (1.0 eq) and toluene.

    • Reagent Addition: Add ethyl acetoacetate (1.1 eq) and piperidine (0.1 eq) to the dropping funnel.

    • Reaction: Heat the mixture in the flask to reflux. Add the contents of the dropping funnel dropwise over 1-2 hours.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with dilute hydrochloric acid, followed by water and brine.

    • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by vacuum distillation.

Mandatory Visualizations

TroubleshootingWorkflow Start Low Yield or High Impurities in Scaled-Up Synthesis CheckMixing Evaluate Mixing Efficiency Start->CheckMixing Potential Cause CheckHeatTransfer Assess Heat Transfer Start->CheckHeatTransfer Potential Cause CheckReactionParams Review Reaction Parameters Start->CheckReactionParams Potential Cause OptimizeStirring Optimize Stirrer Design and Agitation Speed CheckMixing->OptimizeStirring Solution ControlledAddition Implement Controlled Reagent Addition CheckMixing->ControlledAddition Solution CheckHeatTransfer->ControlledAddition Solution JacketedReactor Use Jacketed Reactor with Cooling CheckHeatTransfer->JacketedReactor Solution ReactionProfiling Perform In-Process Monitoring (e.g., HPLC) CheckReactionParams->ReactionProfiling Solution OptimizeCatalyst Re-optimize Catalyst Loading CheckReactionParams->OptimizeCatalyst Solution ScalablePurification Develop Scalable Purification Method (Crystallization/Distillation) OptimizeStirring->ScalablePurification ControlledAddition->ScalablePurification JacketedReactor->ScalablePurification ReactionProfiling->ScalablePurification OptimizeCatalyst->ScalablePurification End Improved Yield and Purity ScalablePurification->End

Caption: Troubleshooting workflow for low yield and high impurities in scale-up.

ExperimentalWorkflow Start Start: Reaction Setup ReagentAddition Controlled Reagent Addition Start->ReagentAddition Reaction Reaction Under Controlled Temperature ReagentAddition->Reaction Monitoring In-Process Monitoring (TLC/HPLC) Reaction->Monitoring Continuously Workup Quenching and Aqueous Work-up Reaction->Workup Upon Completion Monitoring->Reaction Feedback Loop Isolation Solvent Removal and Crude Product Isolation Workup->Isolation Purification Purification (Crystallization/Distillation) Isolation->Purification End End: Pure this compound Purification->End

References

Validation & Comparative

Unveiling the Molecular Architecture of 2H-Pyran-2-one: A Comparative Guide to NMR and X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

The precise three-dimensional structure of a molecule is paramount in understanding its chemical reactivity and biological activity. For a foundational heterocyclic compound like 2H-Pyran-2-one, a key scaffold in numerous natural products and pharmaceuticals, accurate structural elucidation is crucial. This guide provides a detailed comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography, in determining the molecular structure of this compound. We present quantitative data from both methods, detailed experimental protocols, and a visual workflow to aid researchers, scientists, and drug development professionals in comprehending the strengths and applications of each technique.

Data Presentation: A Head-to-Head Comparison

The complementary nature of NMR and X-ray crystallography provides a comprehensive picture of the molecule. While NMR reveals the chemical environment and connectivity of atoms in a solution, X-ray crystallography provides the precise spatial arrangement of atoms in the solid state.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Atom ¹H Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz] ¹³C Chemical Shift (δ) [ppm]
C2---161.9
H36.28ddJ = 9.6, 1.8116.3
H47.65dddJ = 9.6, 6.2, 1.8145.3
H56.45dddJ = 9.6, 6.2, 1.2106.5
H67.35ddJ = 9.6, 1.2152.7

Note: NMR data can vary slightly depending on the solvent and spectrometer frequency.

Table 2: Selected X-ray Crystallographic Data for this compound at 150 K [1]

Parameter Value
Crystal System Orthorhombic
Space Group Pna2₁
Unit Cell Dimensions a = 19.263 Å, b = 3.886 Å, c = 5.902 Å
Bond Lengths (Å)
O1-C21.378
O1-C61.379
C2-O21.213
C2-C31.439
C3-C41.339
C4-C51.424
C5-C61.338
Bond Angles (º)
C6-O1-C2122.1
O1-C2-O2117.8
O1-C2-C3116.5
O2-C2-C3125.7
C2-C3-C4121.3
C3-C4-C5119.5
C4-C5-C6118.9
O1-C6-C5121.7

Visualizing the Path to Structural Elucidation

The process of determining the structure of a chemical compound involves a logical workflow, starting from the sample and culminating in a confirmed molecular structure. The following diagram illustrates this process for this compound using NMR and X-ray crystallography.

Structural Elucidation Workflow Structural Elucidation of this compound cluster_start Starting Material cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography cluster_final Final Structure Sample This compound Sample NMR_Exp 1H & 13C NMR Experiments Sample->NMR_Exp Solution State Analysis Xray_Crystal Single Crystal Growth Sample->Xray_Crystal Solid State Analysis NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR_Exp->NMR_Data Data Acquisition NMR_Struct Connectivity & Chemical Environment NMR_Data->NMR_Struct Interpretation Final_Structure Confirmed Structure of This compound NMR_Struct->Final_Structure Confirmation Xray_Diff X-ray Diffraction Xray_Crystal->Xray_Diff Data Collection Xray_Data Diffraction Pattern Electron Density Map Xray_Diff->Xray_Data Xray_Struct 3D Atomic Coordinates Bond Lengths & Angles Xray_Data->Xray_Struct Structure Solution & Refinement Xray_Struct->Final_Structure Confirmation

Caption: Workflow for the structural elucidation of this compound.

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration (δ = 0.00 ppm).

  • The solution is transferred to a 5 mm NMR tube.

2. Data Acquisition:

  • ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. A larger sample quantity (20-50 mg) may be necessary. A spectral width of about 220 ppm is used, with a longer relaxation delay (2-5 seconds) to ensure quantitative detection of all carbon signals, including quaternary carbons. Several hundred to a few thousand scans are typically required.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

  • Phase and baseline corrections are applied.

  • The spectrum is calibrated using the internal standard (TMS at 0.00 ppm).

  • For ¹H NMR spectra, the signals are integrated to determine the relative number of protons, and the multiplicities and coupling constants are measured.

Single-Crystal X-ray Crystallography

1. Crystal Growth:

  • High-quality single crystals of this compound are grown from a suitable solvent or by slow sublimation. The quality of the crystal is crucial for the success of the experiment. The crystal used for the data presented was grown from a liquid sample cooled from 277 K.[1]

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential degradation.[1]

  • The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.7107 Å).

  • A series of diffraction images are collected as the crystal is rotated through various angles.

3. Structure Solution and Refinement:

  • The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the space group of the crystal.

  • The initial phases of the structure factors are determined using direct methods or Patterson methods.

  • An initial electron density map is calculated, from which the positions of the atoms are determined.

  • The atomic positions and thermal parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated structure factors. The final R-factor is an indicator of the quality of the refinement.

References

Comparative analysis of different synthetic routes to 2H-Pyran-2-one

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes to 2H-Pyran-2-one

The this compound scaffold is a significant structural motif found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, anti-cancer, and anti-microbial properties.[1] The development of efficient and versatile synthetic methodologies to access these valuable heterocycles is, therefore, a key focus in organic and medicinal chemistry.[1][2] This guide provides a comparative analysis of three prominent synthetic routes to 2H-pyran-2-ones, offering an objective look at their performance supported by experimental data.

Comparative Overview of Synthetic Routes

The selection of a synthetic route to 2H-pyran-2-ones depends on several factors, including the desired substitution pattern, scalability, and tolerance of functional groups. Below is a summary of key quantitative data for three distinct and effective methods.

Synthetic RouteKey FeaturesTypical Yields (%)Reaction TimeTemperature (°C)Catalysts/Reagents
1. N-Heterocyclic Carbene (NHC)-Catalyzed [3+3] Annulation Metal-free, broad substrate scope, high regioselectivity.[2][3]85-95%[2]12-24 h[2]25-40[2]NHC catalyst, Cs₂CO₃[2]
2. Domino Reaction from α-Aroylketene Dithioacetals Rapid and efficient for specific substitution patterns.[2]80-92%[2]1.5-2 h[2]100[2]KOH, DMF[2]
3. One-Pot Synthesis of 3-Benzoylamino Derivatives One-pot procedure, provides access to amino-functionalized pyranones.[2][4]60-81%[2]4-16 h[2]90 - 130[2]DMFDMA, Hippuric Acid, Ac₂O[2]

Detailed Experimental Protocols and Methodologies

This section provides detailed experimental procedures for the three highlighted synthetic routes, along with graphical representations of their workflows.

N-Heterocyclic Carbene (NHC)-Catalyzed [3+3] Annulation

This modern approach offers a metal-free and highly regioselective pathway to functionalized 2H-pyran-2-ones through a formal [3+3] annulation of alkynyl esters with enolizable ketones.[2][3]

Experimental Protocol:

To a solution of the enolizable ketone (0.5 mmol) and the alkynyl ester (0.6 mmol) in anhydrous acetonitrile (B52724) (2.0 mL) in a sealed tube, an N-heterocyclic carbene precatalyst (e.g., IPr·HCl, 10 mol%) and cesium carbonate (Cs₂CO₃, 1.5 mmol) are added. The mixture is stirred at the specified temperature (25-40 °C) for 12-24 hours.[2] Upon completion, the reaction mixture is purified by column chromatography on silica (B1680970) gel to afford the desired this compound.

NHC_Catalyzed_Annulation cluster_start Starting Materials cluster_reagents Reagents cluster_process Reaction cluster_end Product ketone Enolizable Ketone reaction Stirring in Acetonitrile (25-40°C, 12-24h) ketone->reaction alkyne Alkynyl Ester alkyne->reaction nhc NHC Precatalyst nhc->reaction base Cs₂CO₃ base->reaction pyranone This compound reaction->pyranone

Caption: Workflow for NHC-Catalyzed [3+3] Annulation.

Domino Reaction from α-Aroylketene Dithioacetals

This method provides a rapid and efficient route to specific 2H-pyran-2-ones through a domino reaction sequence.[2]

Experimental Protocol:

A mixture of the α-aroylketene dithioacetal (1 mmol) and powdered potassium hydroxide (B78521) (2 mmol) in dimethylformamide (5 mL) is stirred at 100 °C for 1.5-2 hours.[2] After completion, the reaction mixture is cooled, and 1N HCl (1 mL) is added, followed by stirring for an additional 30 minutes at the same temperature. The mixture is then poured into ice water and stirred at room temperature. The resulting precipitate is collected by filtration, washed with water, and dried to yield the this compound.[2]

Domino_Reaction cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction & Workup cluster_end Product dithioacetal α-Aroylketene Dithioacetal heating Stirring at 100°C (1.5-2h) dithioacetal->heating koh KOH koh->heating dmf DMF dmf->heating acidification Acidification (1N HCl) heating->acidification precipitation Precipitation in Ice Water acidification->precipitation pyranone This compound precipitation->pyranone

Caption: Workflow for the Domino Reaction of α-Aroylketene Dithioacetals.

One-Pot Synthesis of 3-Benzoylamino Derivatives

This one-pot procedure allows for the synthesis of 3-benzoylamino-2H-pyran-2-ones from readily available starting materials.[2][4]

Experimental Protocol:

A mixture of a carbonyl compound with an activated methylene (B1212753) group (1 mmol), N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA, 1.2 mmol), and hippuric acid (1 mmol) in acetic anhydride (B1165640) (5 mL) is heated at 90-130 °C for 4-16 hours.[2][4] After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and recrystallized to afford the pure 3-benzoylamino-2H-pyran-2-one.

One_Pot_Synthesis cluster_start Starting Materials cluster_reagents Solvent cluster_process Reaction & Workup cluster_end Product carbonyl Activated Methylene Compound heating Heating at 90-130°C (4-16h) carbonyl->heating dmf_dma DMFDMA dmf_dma->heating hippuric Hippuric Acid hippuric->heating ac2o Acetic Anhydride ac2o->heating precipitation Precipitation in Water heating->precipitation pyranone 3-Benzoylamino- This compound precipitation->pyranone

Caption: Workflow for the One-Pot Synthesis of 3-Benzoylamino-2H-pyran-2-ones.

Conclusion

The synthesis of 2H-pyran-2-ones can be achieved through various methodologies, each with its own set of advantages and limitations. The NHC-catalyzed annulation stands out for its mild, metal-free conditions and broad substrate scope.[2][3] The domino reaction from α-aroylketene dithioacetals offers a very rapid synthesis for specific substitution patterns.[2] Finally, the one-pot synthesis of 3-benzoylamino derivatives provides a straightforward route to amino-functionalized pyranones.[2][4] The choice of the most suitable method will be dictated by the specific requirements of the target molecule and the desired efficiency of the synthetic process.

References

A Comparative Guide to the Reactivity of 2H-Pyran-2-one and Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two important heterocyclic scaffolds: 2H-pyran-2-one (α-pyrone) and coumarin (B35378) (2H-1-benzopyran-2-one). Understanding the distinct reactivity profiles of these structures is crucial for their application in drug discovery and development, where they serve as versatile building blocks for a wide range of biologically active molecules. This document summarizes key reactivity differences, supported by experimental data and detailed protocols, to aid in the rational design and synthesis of novel therapeutic agents.

Introduction

This compound and its benzo-fused analog, coumarin, are privileged structures in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Their chemical reactivity is central to both their synthesis and their mechanism of action. This guide will explore their comparative reactivity in three key areas: cycloaddition reactions, electrophilic substitution, and nucleophilic addition.

The fundamental difference in their structure—the presence of a fused benzene (B151609) ring in coumarin—profoundly influences the electronic properties and, consequently, the reactivity of the pyran-2-one ring.[4] Generally, the pyran-2-one ring is more reactive in cycloaddition reactions where it can act as a diene, while the fused benzene ring in coumarin imparts aromatic character that favors electrophilic substitution on the benzene ring and influences the reactivity of the pyrone moiety.[4][5]

Reactivity Comparison

Cycloaddition Reactions

Both 2H-pyran-2-ones and coumarins can participate as the diene component in Diels-Alder reactions. However, their reactivity is influenced by the aromaticity of the system. Computational studies have suggested that decreased aromaticity of the pyran-2-one ring leads to higher reactivity in cycloadditions with strained alkynes.[5][6]

2H-pyran-2-ones readily undergo [4+2] cycloaddition reactions with a variety of dienophiles.[7][8] In contrast, the aromatic stabilization of the coumarin system generally makes it a less reactive diene, often requiring harsher reaction conditions or more activated dienophiles.[7]

Table 1: Comparison of Diels-Alder Reaction Conditions and Yields

DieneDienophileReaction ConditionsProductYield (%)Reference
3-Acylamino-2H-pyran-2-oneDialkyl acetylenedicarboxylatesThermalSubstituted 3-aminophthalatesGood to excellent[7]
Chromeno[2,4-dione] derivativeCinnamic acidDioxane, reflux, 15hDiels-Alder adduct85[7]
2H-Pyran-2-thioneStrained alkynes (e.g., BCN)Aqueous buffer, room temp.Cycloaddition productHigh[5][6]
Electrophilic Substitution

Electrophilic aromatic substitution is a hallmark reaction of coumarins, owing to the presence of the activated benzene ring. The pyran-2-one ring itself is generally less susceptible to electrophilic attack. The directing effect of the substituents on the benzene ring of coumarin follows the general principles of electrophilic aromatic substitution on substituted benzenes.

In contrast, electrophilic substitution on the this compound ring is less common and often proceeds via an addition-elimination mechanism rather than a direct substitution.[9]

Table 2: Comparison of Electrophilic Bromination Reactions

SubstrateReagentReaction ConditionsProductYield (%)Reference
Activated Coumarins2,4,4,6-Tetrabromo-2,5-cyclohexadienone (B1293818)Acetonitrile (B52724)Regioselective brominated coumarinsGood to excellent[9]
Unsubstituted 2-pyroneBromineNot specifiedAddition-elimination productsNot specified[9]
Nucleophilic Addition

The electrophilic nature of the C2, C4, and C6 positions makes 2H-pyran-2-ones susceptible to nucleophilic attack.[2] The fused benzene ring in coumarins modulates the electrophilicity of these positions. While C4 is a common site for Michael-type additions in coumarins bearing electron-withdrawing groups at C3, the overall reactivity towards nucleophiles can be different from that of 2H-pyran-2-ones.[10] For instance, 4-hydroxycoumarin (B602359) can act as a C,O-bis-nucleophile in cycloaddition reactions.

Table 3: Comparison of Nucleophilic Addition Reactions

SubstrateNucleophileReaction ConditionsProduct TypeReference
This compound derivativesAmines, hydrazinesVariousRing-opened or rearranged products[11]
3-Acetylcoumarin (B160212)Various nucleophilesAqueous medium, K2CO3, microwaveFused pyrazoles, isoxazoles, pyrimidines[12]
4-HydroxycoumarinsPropargylic estersCopper catalysisChiral dihydrofurocoumarins[13]

Experimental Protocols

Protocol 1: Diels-Alder Reaction of a this compound Derivative

This protocol describes the [4+2] cycloaddition between a 3-acylamino-2H-pyran-2-one and a dialkyl acetylenedicarboxylate (B1228247).

Materials:

  • 3-Acylamino-2H-pyran-2-one derivative

  • Dialkyl acetylenedicarboxylate

  • High-boiling solvent (e.g., diphenyl ether)

Procedure:

  • Dissolve the 3-acylamino-2H-pyran-2-one derivative and a molar excess of the dialkyl acetylenedicarboxylate in a minimal amount of a high-boiling solvent.

  • Heat the reaction mixture to reflux under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by column chromatography on silica (B1680970) gel to obtain the substituted 3-aminophthalate.

Protocol 2: Electrophilic Bromination of an Activated Coumarin

This protocol details the regioselective bromination of an activated coumarin using 2,4,4,6-tetrabromo-2,5-cyclohexadienone (TBCHD).

Materials:

  • Activated coumarin derivative (e.g., with electron-donating groups at C7)

  • 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCHD)

  • Acetonitrile

Procedure:

  • Dissolve the activated coumarin in acetonitrile in a round-bottom flask.

  • Add a stoichiometric amount of TBCHD to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Nucleophilic Addition to a Coumarin Derivative (Michael Addition)

This protocol describes the Michael addition of a nucleophile to a 3-substituted coumarin.

Materials:

  • 3-Acetylcoumarin

  • Nucleophile (e.g., a thiol or an amine)

  • Potassium carbonate (K2CO3)

  • Water

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, suspend 3-acetylcoumarin and the nucleophile in water.

  • Add a catalytic amount of potassium carbonate.

  • Seal the vessel and heat the mixture in a microwave reactor at a specified temperature and time.

  • After cooling, the product often precipitates from the aqueous solution.

  • Collect the solid product by filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent to obtain the pure adduct.[12]

Signaling Pathways and Biological Context

Both this compound and coumarin derivatives are known to modulate various cellular signaling pathways, which is the basis for their diverse biological activities. For instance, many coumarin derivatives have been shown to exert their anti-inflammatory and anticancer effects by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[14][15][16][17][18] Similarly, pyranochalcone derivatives have been identified as inhibitors of NF-κB activation.[19]

Below are graphical representations of these signaling pathways and a typical experimental workflow for evaluating the biological activity of these compounds.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation s1 Compound Synthesis (this compound or Coumarin derivative) s2 Purification & Characterization (NMR, MS, etc.) s1->s2 b1 In vitro Assays (e.g., Enzyme inhibition, Cell viability) s2->b1 Test Compound b2 Cell-based Assays (e.g., Western Blot for pathway analysis) b1->b2 b3 In vivo Models (e.g., Animal studies) b2->b3 d1 Lead Optimization b3->d1 d2 Preclinical Development b3->d2

Experimental workflow for drug discovery.

MAPK_pathway stimulus External Stimuli (e.g., Growth factors, Stress) receptor Receptor Tyrosine Kinase stimulus->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription response Cellular Response (Proliferation, Differentiation, Apoptosis) transcription->response coumarin Coumarin Derivative coumarin->mek Inhibition

Simplified MAPK signaling pathway.

NFkB_pathway stimulus Pro-inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb Phosphorylation nfkb NF-κB ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocation gene_expression Gene Expression (Inflammatory Cytokines, etc.) response Inflammatory Response gene_expression->response pyranone This compound Derivative pyranone->ikk Inhibition

References

A Comparative Benchmarking of Synthetic Methodologies for Halogenated Pyranones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of halogenated pyranones is a critical step in the discovery of new therapeutic agents and functional materials. This guide provides an objective comparison of prevalent synthetic methodologies, supported by experimental data, to aid in the selection of the most suitable approach for a given application.

Halogenated pyranones are key structural motifs in a variety of biologically active compounds and versatile intermediates in organic synthesis. The introduction of a halogen atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, a range of synthetic strategies have been developed to access these valuable compounds. This guide benchmarks the most common methods for the synthesis of brominated, iodinated, chlorinated, and fluorinated pyranones, presenting quantitative data in a comparative format and providing detailed experimental protocols for key transformations.

Bromination of Pyranones

Direct bromination and bromo-decarboxylation are the most established methods for the synthesis of brominated pyranones. These approaches offer reliable access to various mono- and di-brominated products.

Comparative Data for Bromination Methodologies
MethodStarting MaterialReagents & ConditionsProductYield (%)Reference
Direct Bromination2-PyroneBr₂ in CCl₄, then Et₃N3-Bromo-2-pyrone & 5-Bromo-2-pyrone43 (3-bromo), 14 (5-bromo)[1]
Bromo-decarboxylationCoumalic acidBr₂ in H₂O, 50 °C3,5-Dibromo-2-pyrone51-53[2]
Bromo-decarboxylation2-Pyrone-carboxylic acidsNBS, LiOAc in aq. CH₃CN3,5-Dibromo-2-pyrone75[3][4]
DABCO-catalyzed HalogenationPropargyl alcohols, dialkyl acetylenedicarboxylatesNBS, DABCO3-Bromo-2H-pyransModerate to good[5][6]
Experimental Protocols

Synthesis of 3-Bromo-2-pyrone and 5-Bromo-2-pyrone via Direct Bromination [1]

A solution of bromine in carbon tetrachloride is added dropwise to a cooled solution of 2-pyrone in the same solvent over several hours. The reaction is exothermic and requires careful temperature monitoring. After the addition is complete, the mixture is stirred for an additional 2 hours. The reaction mixture is then cooled in an ice bath, and triethylamine (B128534) is added via syringe. The reaction is quenched and worked up using standard extraction procedures. The crude product is purified by column chromatography on silica (B1680970) gel to separate the 3-bromo and 5-bromo isomers.

Synthesis of 3,5-Dibromo-2-pyrone via Bromo-decarboxylation of Coumalic Acid [2]

A suspension of coumalic acid in water is prepared in a round-bottom flask. Bromine is added to the suspension, and the reaction mixture is heated to 50 °C, at which point carbon dioxide evolution may be observed. The reaction progress is monitored by TLC. After completion, the reaction mixture is worked up to isolate the crude product, which is then purified by column chromatography on silica gel.

Iodination of Pyranones

Iodolactonization stands out as a primary method for the synthesis of iodinated pyranones, particularly for the preparation of 5-iodo-2(2H)-pyranones from enynoic acids.

Comparative Data for Iodination Methodologies
MethodStarting MaterialReagents & ConditionsProductYield (%)Reference
Iodolactonization(Z)-2-en-4-ynoic acidsI₂, NaHCO₃ in CH₃CN or ICl in CH₂Cl₂6-substituted 5-iodo-2(2H)-pyranonesMajor product
Iodolactonization4,5-allenoic acidsI₂ in cyclohexane5-(1'-iodo-1'(Z)-alkenyl)-4,5-dihydro-2(3H)-furanonesHighly stereoselective[7]
DABCO-catalyzed HalogenationPropargyl alcohols, dialkyl acetylenedicarboxylatesNIS, DABCO3-Iodo-2H-pyransModerate to good[5][6]
Experimental Protocol

General Procedure for Iodolactonization of (Z)-2-en-4-ynoic acids

To a solution of the (Z)-2-en-4-ynoic acid in acetonitrile, sodium bicarbonate and iodine are added. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC. The reaction is then quenched with a solution of sodium thiosulfate (B1220275) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the corresponding 5-iodo-2(2H)-pyranone.

Chlorination and Fluorination of Pyranones

Methodologies for the direct chlorination and fluorination of the pyranone core are less commonly reported compared to bromination and iodination. However, electrophilic halogenating agents such as N-chlorosuccinimide (NCS) can be employed for chlorination. The synthesis of fluorinated pyranones often involves the use of specialized fluorinating reagents or the construction of the pyranone ring from fluorinated precursors.

Comparative Data for Chlorination and Fluorination
MethodStarting MaterialReagents & ConditionsProductYield (%)Reference
Electrophilic ChlorinationPyranone derivativeNCS, AcOH, 55 °C, 7 hChlorinated pyranone15-32[8]
Synthesis from Fluorinated Precursorsβ-alkoxyvinyl polyfluoroalkyl ketones, N-acylglycines-2-pyrone derivatives-[9]
Experimental Protocol

General Procedure for Electrophilic Chlorination with NCS [8]

To a solution of the pyranone substrate in acetic acid, N-chlorosuccinimide (1.2 equivalents) is added. The reaction mixture is heated to 55 °C for 7 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to yield the chlorinated pyranone.

Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methodologies discussed.

bromination_pathways cluster_direct Direct Bromination cluster_decarboxylation Bromo-decarboxylation 2-Pyrone 2-Pyrone 3-Bromo-2-pyrone 3-Bromo-2-pyrone 2-Pyrone->3-Bromo-2-pyrone Br2, CCl4 5-Bromo-2-pyrone 5-Bromo-2-pyrone 2-Pyrone->5-Bromo-2-pyrone Br2, CCl4 Purified Product Purified Product 3-Bromo-2-pyrone->Purified Product Chromatography 5-Bromo-2-pyrone->Purified Product Chromatography Coumalic_Acid Coumalic Acid 3,5-Dibromo-2-pyrone 3,5-Dibromo-2-pyrone Coumalic_Acid->3,5-Dibromo-2-pyrone Br2, H2O, 50°C

Caption: Synthetic routes to brominated pyranones.

iodolactonization_workflow Start Start Dissolve_Substrate Dissolve (Z)-2-en-4-ynoic acid in CH3CN Start->Dissolve_Substrate Add_Reagents Add NaHCO3 and I2 Dissolve_Substrate->Add_Reagents Stir_RT Stir at Room Temperature Add_Reagents->Stir_RT Monitor_TLC Monitor by TLC Stir_RT->Monitor_TLC Quench Quench with Na2S2O3 Monitor_TLC->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Wash_Dry_Concentrate Wash, Dry, and Concentrate Extract->Wash_Dry_Concentrate Purify Purify by Column Chromatography Wash_Dry_Concentrate->Purify End 5-Iodo-2(2H)-pyranone Purify->End

Caption: Workflow for iodolactonization.

Conclusion

The choice of synthetic methodology for preparing halogenated pyranones depends on the desired halogen, its position on the pyranone ring, and the availability of starting materials. Direct bromination and bromo-decarboxylation offer robust and high-yielding routes to brominated pyranones. Iodolactonization is a highly effective and stereoselective method for obtaining iodinated lactones. While methods for direct chlorination and fluorination are less developed, the use of specific halogenating agents and the synthesis from halogenated precursors provide viable pathways to these analogues. The data and protocols presented in this guide are intended to serve as a valuable resource for the synthetic chemist, facilitating the strategic design and execution of syntheses targeting this important class of compounds.

References

A Comparative Guide to the Structure-Activity Relationship of 2H-Pyran-2-one Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 2H-pyran-2-one analogs, detailing their structure-activity relationships (SAR) across various biological targets. This document summarizes key quantitative data, outlines experimental protocols for pivotal assays, and visualizes critical biological pathways and experimental workflows to facilitate further research and development in this promising area of medicinal chemistry.

The this compound scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds, exhibiting a wide array of pharmacological activities.[1] Analogs of this core structure have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. Understanding the intricate relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of more potent and selective therapeutic agents.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of various this compound analogs, providing a comparative overview of their potency against different cancer cell lines and microbial strains.

Anticancer Activity of this compound Analogs
Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 6-methyl-4-((2-(naphthalen-1-yl)ethyl)sulfonyl)-2H-pyran-2-oneL1210 (Murine Leukemia)0.95[2]
HeLa (Human Cervical Carcinoma)2.9[2]
2 4-((2-(1H-indol-3-yl)ethyl)amino)-6-methyl-2H-pyran-2-oneCEM (Human T-cell Leukemia)25-50[2]
3 (8a) 7-((4-chlorophenyl)(hydroxy)methyl)-2,3-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-4-carbonitrileHepG2 (Human Liver Carcinoma)0.23[3]
MCF-7 (Human Breast Adenocarcinoma)0.45[3]
HCT-116 (Human Colon Carcinoma)0.87[3]
A549 (Human Lung Carcinoma)1.05[3]
4 (8b) 7-((4-fluorophenyl)(hydroxy)methyl)-2,3-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-4-carbonitrileHepG2 (Human Liver Carcinoma)0.15[3]
MCF-7 (Human Breast Adenocarcinoma)0.33[3]
HCT-116 (Human Colon Carcinoma)0.65[3]
A549 (Human Lung Carcinoma)0.98[3]
Antimicrobial Activity of this compound Analogs
Compound IDStructureMicroorganismMIC (µg/mL)Reference
5 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-oneStaphylococcus aureus ATCC 25931.56[4]
6 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-oneStreptococcus sp. C203M0.75[4]
7 1-hydroxy-4-(4-nitrophenyl)-5,6-diphenyl-1H-pyridin-2-oneBroad SpectrumPotent[5]

Key Structure-Activity Relationship Insights

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the pyranone ring.

  • Anticancer Activity: The presence of a bulky aromatic substituent at the 6-position of the pyranone ring, such as a phenyl or styryl group, is often critical for potent antitumor activity. Furthermore, the introduction of an aromatic amine at the 4-position can enhance cytotoxicity, with the nature of substituents on this aromatic amine further modulating potency. Some analogs achieve their anticancer effects by inhibiting key enzymes involved in cancer progression, such as EGFR and VEGFR-2.[3] Halogen substitutions, particularly fluorine and chlorine at the para-position of a phenyl ring, have been associated with enhanced potency.[3] The mechanism of action for many of these compounds involves the induction of apoptosis, often through the modulation of the Bcl-2 family of proteins.

  • Antimicrobial Activity: For antimicrobial agents, lipophilicity and the presence of specific pharmacophores play a crucial role. For instance, the introduction of a phenylthio group at the 2-position and esterification at the 6-position of the 2H-pyran-3(6H)-one core has been shown to enhance activity against Gram-positive bacteria. Some derivatives are believed to exert their antimicrobial effect through the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Serial Dilution: Perform a serial two-fold dilution of the this compound analogs in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by this compound analogs and a general experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR & Mechanism of Action cluster_optimization Lead Optimization synthesis Synthesis of this compound Analogs characterization Structural Characterization (NMR, MS) synthesis->characterization anticancer Anticancer Activity (MTT Assay) characterization->anticancer antimicrobial Antimicrobial Activity (MIC Assay) characterization->antimicrobial sar_analysis Structure-Activity Relationship Analysis anticancer->sar_analysis antimicrobial->sar_analysis moa_studies Mechanism of Action Studies sar_analysis->moa_studies lead_optimization Lead Compound Optimization moa_studies->lead_optimization

Caption: General experimental workflow for SAR studies of this compound analogs.

apoptosis_pathway cluster_stimulus External & Internal Stimuli cluster_regulation Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade stimulus This compound Analog (Anticancer Agent) bcl2 Bcl-2 (Anti-apoptotic) stimulus->bcl2 inhibits bax Bax (Pro-apoptotic) stimulus->bax activates mito_perm Mitochondrial Outer Membrane Permeabilization bcl2->mito_perm inhibits bax->mito_perm promotes cyto_c Cytochrome c Release mito_perm->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Intrinsic apoptosis pathway modulated by this compound analogs.

kinase_inhibition_pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response ligand Growth Factor (e.g., EGF, VEGF) receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) ligand->receptor activates ras_raf Ras/Raf/MEK/ERK Pathway receptor->ras_raf pi3k_akt PI3K/Akt Pathway receptor->pi3k_akt angiogenesis Angiogenesis receptor->angiogenesis (in endothelial cells) pyranone This compound Analog pyranone->receptor inhibits proliferation Cell Proliferation ras_raf->proliferation survival Cell Survival pi3k_akt->survival apoptosis Apoptosis pi3k_akt->apoptosis inhibits

References

A Comparative Analysis of Novel and Known 2H-Pyran-2-One Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activities of recently developed 2H-pyran-2-one derivatives against established compounds within the same class, supported by experimental data from recent studies. The this compound scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in numerous bioactive compounds.[1][2][3] This guide delves into the structure-activity relationships, quantitative anticancer potency, and underlying mechanisms of action of these compounds.

Comparative Anticancer Potency: Novel vs. Known Derivatives

Recent research has focused on the synthesis of novel this compound derivatives with enhanced potency and selectivity against various cancer cell lines. The following tables summarize the in vitro cytotoxicity, presented as IC50 values (the concentration required to inhibit 50% of cell growth), of these novel compounds compared to known this compound derivatives and standard chemotherapeutic agents.

Novel Pyrano[3,2-c]pyridine Derivatives

A series of novel pyrano[3,2-c]pyridine derivatives have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. Notably, these compounds also exhibit inhibitory activity against key oncogenic kinases, EGFR and VEGFR-2.[3]

Compound IDAr SubstituentCell LineIC50 (µM)EGFR IC50 (µM)VEGFR-2 IC50 (µM)
8a 4-Cl C6H4HepG2 (Liver)0.231.212.65
MCF-7 (Breast)0.45
HCT-116 (Colon)0.87
A-549 (Lung)1.05
8b 4-F C6H4HepG2 (Liver)0.15--
MCF-7 (Breast)0.33
HCT-116 (Colon)0.65
A-549 (Lung)0.98
Doxorubicin -HepG2 (Liver)0.48--
MCF-7 (Breast)0.55
HCT-116 (Colon)0.62
A-549 (Lung)0.73
Erlotinib ---0.18-

Data synthesized from a study on new pyrano-pyridine conjugates as potential anticancer agents.[3]

The data reveals that the novel fluorine-substituted analog (8b) and chlorine-substituted analog (8a) exhibit potent anticancer activity, with IC50 values in the sub-micromolar range against the HepG2 liver cancer cell line, in some cases surpassing the efficacy of the standard chemotherapeutic drug, Doxorubicin.[3] Compound 8a also showed significant inhibitory activity against EGFR and VEGFR-2, two receptor tyrosine kinases implicated in cancer progression.[3]

Known this compound Derivatives

For comparative purposes, the anticancer activities of two previously reported this compound derivatives are presented below. These compounds demonstrate the foundational anticancer potential of this chemical class.

Compound IDStructure DescriptionCell LineAssayIC50 (µM)
Compound 21 6-methyl-4-((2-(naphthalen-1-yl)ethyl)sulfonyl)-2H-pyran-2-oneL1210 (Murine Leukemia)Not Specified0.95
HeLa (Cervical Carcinoma)Not Specified2.9
Compound 6 4-((2-(1H-indol-3-yl)ethyl)amino)-6-methyl-2H-pyran-2-oneCEM (Human T-Lymphocyte)Not Specified25-50 (EC50)

Data from a comprehensive guide on this compound analogs.[2]

Structure-activity relationship insights suggest that bulky aromatic groups, such as the naphthalene (B1677914) ring in compound 21, attached to a sulfonyl group at the 4-position of the this compound core, are favorable for potent cytotoxic activity.[2] In contrast, an amino linkage with an indole (B1671886) moiety at the same position (compound 6) resulted in lower activity.[2]

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data. The following are detailed protocols for key assays used in the evaluation of these this compound derivatives.

In Vitro Cytotoxicity Evaluation by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HepG2, MCF-7, HCT-116, A-549) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.[2]

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle. The plates are then incubated for a specified period (e.g., 48-72 hours).[4]

  • MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[2]

  • Formazan Solubilization: The culture medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

EGFR Kinase Inhibition Assay

This assay measures the ability of the compounds to inhibit the activity of the EGFR tyrosine kinase.

  • Reaction Mixture Preparation: A reaction buffer containing EGFR enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP is prepared.

  • Inhibitor Pre-incubation: The this compound derivatives are pre-incubated with the EGFR enzyme in the reaction buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time at a controlled temperature (e.g., room temperature for 60 minutes).

  • Signal Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent such as ADP-Glo™. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is quantified using a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: The luminescent signal is measured using a luminometer. The IC50 values are determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cancer cells are treated with the this compound derivatives at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide are then added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells are positive for both stains.

Visualizing the Mechanisms and Workflows

To better illustrate the biological context and experimental procedures, the following diagrams have been generated.

G cluster_0 Synthesis and Initial Screening cluster_1 Mechanism of Action Studies synthesis Synthesis of Novel This compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization mtt In Vitro Cytotoxicity Screening (MTT Assay) characterization->mtt ic50 Determination of IC50 Values mtt->ic50 kinase_assay Kinase Inhibition Assay (EGFR/VEGFR-2) ic50->kinase_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay cell_cycle Cell Cycle Analysis ic50->cell_cycle sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_optimization Lead Optimization sar->lead_optimization

General experimental workflow for the evaluation of novel this compound derivatives.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling ligand EGF / VEGF receptor EGFR / VEGFR-2 ligand->receptor pi3k PI3K/Akt Pathway receptor->pi3k P ras_raf Ras/Raf/MEK/ERK Pathway receptor->ras_raf P plc PLCγ Pathway receptor->plc P pyranone Novel this compound Derivatives (e.g., 8a) pyranone->receptor Inhibits proliferation Cell Proliferation, Angiogenesis, Survival pi3k->proliferation ras_raf->proliferation plc->proliferation

Simplified EGFR/VEGFR-2 signaling pathway and the inhibitory action of novel this compound derivatives.

G cluster_0 Apoptotic Stimulus cluster_1 Mitochondrial (Intrinsic) Pathway pyranone This compound Derivatives bcl2 Bcl-2 (Anti-apoptotic) pyranone->bcl2 Inhibits bax Bax/Bak (Pro-apoptotic) pyranone->bax Activates bcl2->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Modulation of the intrinsic apoptosis pathway by this compound derivatives.

References

In Vitro Antimicrobial Efficacy of 2H-Pyran-2-One Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro antimicrobial performance of novel 2H-pyran-2-one analogs against standard antimicrobial agents. This document synthesizes available experimental data to offer a clear perspective on the potential of this class of compounds in the development of new anti-infective therapies.

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective drugs. The this compound moiety is a privileged heterocyclic ring system found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. This guide focuses on the in vitro antimicrobial properties of various this compound derivatives, presenting a comparative analysis of their efficacy against clinically relevant bacterial strains.

Data Presentation: Comparative Antimicrobial Activity

The antimicrobial efficacy of this compound analogs is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of several this compound derivatives against Gram-positive and Gram-negative bacteria, alongside the activities of standard antibiotics for reference. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, such as specific strains and media used.

Table 1: In Vitro Antibacterial Activity of this compound Analogs and Standard Agents against Staphylococcus aureus

Compound/AntibioticTest StrainMIC (µg/mL)Reference
This compound Analogs
2-amino-pyran derivative (I32)S. aureus (clinical isolate)>10[1]
2-amino-pyran derivative (I25)S. aureus (clinical isolate)>10[1]
Standard Antibiotics
CiprofloxacinS. aureus ATCC 259230.25 - 1.0[2]
AmpicillinS. aureus ATCC 259230.12 - 0.5[2]
ChloramphenicolS. aureus ATCC 259232 - 8[3]
StreptomycinS. aureus (unspecified)Varies[4]

Table 2: In Vitro Antibacterial Activity of this compound Analogs and Standard Agents against Escherichia coli

Compound/AntibioticTest StrainMIC (µg/mL)Reference
This compound Analogs
2-amino-pyran derivative (I32)E. coli (clinical isolate)>10[1]
2-amino-pyran derivative (I25)E. coli (clinical isolate)>10[1]
Standard Antibiotics
CiprofloxacinE. coli ATCC 259220.008 - 0.03[2]
AmpicillinE. coli ATCC 259222 - 8[2]
ChloramphenicolE. coli ATCC 259222 - 8[3]
StreptomycinE. coli (unspecified)Varies[4]

Experimental Protocols

The following are detailed methodologies for the key experiments commonly cited in the in vitro evaluation of antimicrobial agents.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.

1. Preparation of Materials:

  • Test Compounds: Stock solutions of this compound analogs and standard antibiotics are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Bacterial Strains: Standardized bacterial strains, such as Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922, are used for quality control and comparability.[5]

  • Growth Medium: Mueller-Hinton Broth (MHB) is the recommended medium for routine susceptibility testing of non-fastidious bacteria.

  • 96-Well Microtiter Plates: Sterile, flat-bottomed microtiter plates are used to perform the assay.

2. Inoculum Preparation:

  • Aseptically, several well-isolated colonies of the test bacterium are transferred from a fresh agar (B569324) plate into a sterile broth.

  • The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • The standardized inoculum is then diluted in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Serial two-fold dilutions of the test compounds are prepared in MHB directly in the wells of the 96-well plate.

  • Each well is inoculated with the standardized bacterial suspension.

  • Control wells are included: a positive control (bacteria and broth, no compound) and a negative control (broth only).

  • The plates are incubated at 35-37°C for 16-20 hours.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth (i.e., the well with the lowest drug concentration that remains clear).

Agar Well Diffusion Method

The agar well diffusion method is another common technique for assessing antimicrobial activity.

1. Preparation of Materials:

  • Agar Plates: Mueller-Hinton Agar (MHA) plates are prepared and allowed to solidify.

  • Bacterial Inoculum: A standardized bacterial suspension (0.5 McFarland) is prepared as described for the broth microdilution method.

  • Test Compounds: Solutions of the this compound analogs and standard antibiotics are prepared at known concentrations.

2. Assay Procedure:

  • The surface of the MHA plates is uniformly inoculated with the standardized bacterial suspension using a sterile cotton swab.

  • Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar using a sterile cork borer.

  • A fixed volume of each test compound solution is added to the respective wells.

  • The plates are incubated at 35-37°C for 16-24 hours.

3. Interpretation of Results:

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Mandatory Visualization

Proposed Mechanism of Action: Inhibition of DNA Gyrase

Some benzopyran-2-one derivatives, which share a core structure with 2H-pyran-2-ones, have been investigated as inhibitors of bacterial DNA gyrase.[6][7] DNA gyrase is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[8][9] The B subunit of DNA gyrase (GyrB) possesses ATPase activity, which provides the energy for the supercoiling reaction.[10] Certain inhibitors, such as the aminocoumarin antibiotic novobiocin, act by competitively binding to the ATP-binding site on GyrB, thereby preventing ATP hydrolysis and inhibiting the overall function of the enzyme.[8] This leads to the disruption of DNA synthesis and ultimately, bacterial cell death.[11]

DNA_Gyrase_Inhibition Proposed Mechanism: Inhibition of DNA Gyrase by this compound Analogs cluster_Gyrase DNA Gyrase (GyrA + GyrB subunits) cluster_Process DNA Supercoiling Process GyrB GyrB Subunit (ATPase activity) GyrA GyrA Subunit (DNA cleavage/ligation) GyrB->GyrA Provides energy ADP_Pi ADP + Pi GyrB->ADP_Pi Hydrolyzes Supercoiled_DNA Supercoiled DNA GyrA->Supercoiled_DNA Introduces negative supercoils ATP ATP ATP->GyrB Binds to ATPase site Relaxed_DNA Relaxed DNA Relaxed_DNA->GyrA Cell_Death Bacterial Cell Death Pyran_Analog This compound Analog (Inhibitor) Pyran_Analog->GyrB Blocks ATP binding Inhibition Inhibition Inhibition->Supercoiled_DNA Prevents formation Inhibition->Cell_Death

Caption: Proposed mechanism of DNA gyrase inhibition by this compound analogs.

Experimental_Workflow Experimental Workflow for Antimicrobial Susceptibility Testing start Start prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum broth_dilution Broth Microdilution prep_inoculum->broth_dilution agar_diffusion Agar Well Diffusion prep_inoculum->agar_diffusion serial_dilution Perform Serial Dilutions of Compounds in 96-Well Plate broth_dilution->serial_dilution inoculate_agar Inoculate Agar Surface with Bacteria agar_diffusion->inoculate_agar inoculate_plate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate_plate incubate_broth Incubate Plate (16-20h, 37°C) inoculate_plate->incubate_broth read_mic Determine MIC (Lowest concentration with no visible growth) incubate_broth->read_mic end End read_mic->end create_wells Create Wells in Agar inoculate_agar->create_wells add_compounds Add Compound Solutions to Wells create_wells->add_compounds incubate_agar Incubate Plate (16-24h, 37°C) add_compounds->incubate_agar measure_zones Measure Zones of Inhibition (mm) incubate_agar->measure_zones measure_zones->end

Caption: Workflow for determining antimicrobial susceptibility.

References

A Researcher's Guide to Predicting 2H-Pyran-2-one Reactivity using Computational DFT Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of 2H-pyran-2-one and its derivatives is crucial for designing novel therapeutics and functional materials. This guide provides a comparative overview of computational Density Functional Theory (DFT) analysis for predicting the reactivity of these compounds, supported by data from recent studies.

This compound and its analogues are significant scaffolds in the synthesis of diverse aromatic and heteroaromatic systems with notable photophysical and biological properties.[1] Computational DFT analysis has emerged as a powerful tool to predict and understand the global and local reactivity properties of these molecules, accelerating the drug design process.[1] This guide will delve into the methodologies, reactivity descriptors, and comparative analyses that underpin the computational prediction of this compound reactivity.

Comparative Analysis of Reactivity: this compound and its Thio-analogues

A key aspect of understanding this compound's reactivity is to compare it with its structural analogues. DFT calculations have been employed to investigate the inverse electron demand Diels-Alder (IEDDA) reaction of this compound and its thio-analogues with strained alkynes like endo-bicyclo[6.1.0]nonyne (endo-BCN).[2][3] These studies reveal significant differences in reactivity, which can be rationalized by analyzing distortion energies and orbital interactions.

CompoundReaction TypeKey FindingsReference
This compoundIEDDA with endo-BCNSlower reaction rate compared to 2H-thiopyran-2-one.[2][3][2][3]
2H-Thiopyran-2-oneIEDDA with endo-BCNSignificantly faster reaction rate due to lower distortion energy.[2][3][2][3]
2H-Pyran-2-thioneIEDDA with endo-BCNEnhanced reactivity compared to this compound, attributed to lower distortion energy and more effective HOMO-LUMO orbital overlap.[3][3]
2H-Thiopyran-2-thioneIEDDA with endo-BCNVaried reactivity depending on the specific dienophile.[2][3][2][3]

Key Reactivity Descriptors in DFT Analysis

The reactivity of this compound derivatives can be quantitatively predicted using a range of global and local reactivity descriptors derived from DFT calculations.[1][4][5] These descriptors provide insights into the electronic properties of the molecules and help identify reactive sites.

DescriptorDescriptionApplication in this compound Analysis
Global Descriptors
HOMO-LUMO EnergiesEnergies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. The energy gap is an indicator of chemical reactivity.Used to understand the electronic transitions and reactivity in cycloaddition reactions.[3]
Ionization Potential (I) & Electron Affinity (A)The energy required to remove an electron and the energy released when an electron is added, respectively.Calculated to determine the electron-donating and accepting capabilities of the molecule.[5]
Hardness (η) & Softness (S)Resistance to change in electron distribution.Used to predict the stability and reactivity of different derivatives.[5]
Electrophilicity Index (ω)A measure of the electrophilic character of a molecule.Helps in quantifying the ability of the molecule to accept electrons.[5]
Local Descriptors
Molecular Electrostatic Potential (MEP)Represents the electrostatic potential on the surface of the molecule, indicating regions prone to electrophilic and nucleophilic attack.Used to identify the most reactive molecular sites in this compound analogues.[1][4]
Average Local Ionization Energy (ALIE)The average energy required to remove an electron from a specific point in the space of the molecule.Complements MEP in identifying reactive sites.[1][4]
Fukui Functions (f(r))Describe the change in electron density at a given point when the total number of electrons is changed.Used to predict the sites for nucleophilic, electrophilic, and radical attack.[6]

Experimental and Computational Protocols

The accuracy of DFT predictions is highly dependent on the chosen computational methodology. The following table summarizes a typical protocol used in the DFT analysis of this compound reactivity, often validated by experimental data.

StepDescription
Computational Protocol
SoftwareGaussian 09/16, ORCA, and other quantum chemistry packages are commonly used.[5][7]
FunctionalsA variety of DFT functionals are employed, including B3LYP, CAM-B3LYP, and ωB97X-D3.[1][4][7][8][9] The choice of functional can impact the accuracy of the results, and comparative studies suggest that some functionals may be better suited for specific types of interactions.[10]
Basis SetsCommon basis sets include Pople-style (e.g., 6-31G(d,p), 6-311++G(d,p)) and Dunning-style (e.g., def2-TZVP).[1][4][7][8][9]
Geometry OptimizationMolecules are first optimized to their ground state geometries. Vibrational frequency analysis is performed to confirm that the optimized structures are true minima (no imaginary frequencies).[1][4]
Reactivity Descriptor CalculationSingle-point energy calculations are performed on the optimized geometries to compute MEP, ALIE, and other electronic properties.[1][4]
Transition State SearchFor reaction mechanism studies, transition state geometries are located and confirmed by the presence of a single imaginary frequency.[7]
Experimental Validation
SynthesisThe this compound derivatives are synthesized and characterized using standard organic chemistry techniques.[1][4][9]
Reaction KineticsFor reactivity studies, second-order rate constants are determined experimentally to quantify the reaction rates.[2][3] This data is then compared with the computationally predicted activation energies to validate the theoretical model.

Visualizing the Computational Workflow and Reactivity Prediction

To better illustrate the process of computational DFT analysis and its application in predicting reactivity, the following diagrams are provided.

DFT_Workflow cluster_start Initial Setup cluster_dft DFT Calculations cluster_analysis Data Analysis & Prediction cluster_validation Validation A Molecule Selection (this compound derivative) B Choice of Functional & Basis Set (e.g., B3LYP/6-31G(d,p)) A->B C Geometry Optimization & Vibrational Analysis B->C D Single-Point Energy Calculation C->D E Transition State Search (for reaction mechanisms) C->E F Calculation of Reactivity Descriptors (HOMO-LUMO, MEP, etc.) D->F G Prediction of Reactivity (Reaction rates, regioselectivity) E->G F->G H Comparison with Experimental Data G->H

Caption: A generalized workflow for the computational DFT analysis of this compound reactivity.

Reactivity_Prediction cluster_inputs DFT-Calculated Properties cluster_outputs Predicted Reactivity HOMO_LUMO HOMO-LUMO Gap Rate Reaction Rate HOMO_LUMO->Rate MEP Molecular Electrostatic Potential (MEP) Selectivity Site Selectivity (Regio-/Stereo-) MEP->Selectivity Fukui Fukui Functions Fukui->Selectivity Hardness Global Hardness/Softness Hardness->Rate Stability Chemical Stability Hardness->Stability

Caption: Logical relationship between DFT-calculated descriptors and predicted reactivity of this compound.

References

A Comparative Guide to HPLC Methods for Confirming the Purity of Synthesized 2H-Pyran-2-One

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2H-pyran-2-one, a prevalent scaffold in medicinal chemistry. We present a detailed analysis of various HPLC techniques, supported by experimental data and protocols, to facilitate the selection of the most suitable method for your specific analytical needs.

The this compound core is a key pharmacophore in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer and antimicrobial activities.[1] Consequently, the unambiguous confirmation of its purity after synthesis is critical to ensure the validity of subsequent biological and pharmacological studies. HPLC stands as the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.

This guide will delve into a comparative analysis of the most commonly employed HPLC methods for this compound and its derivatives: Reversed-Phase HPLC (RP-HPLC), Normal-Phase HPLC (NP-HPLC), Chiral HPLC, and the high-resolution technique of Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) for comprehensive impurity profiling.

Comparison of HPLC Methods for this compound Purity Analysis

The selection of an optimal HPLC method is contingent upon the physicochemical properties of the this compound derivative and the potential impurities generated during its synthesis. The following table summarizes the key performance characteristics of different HPLC methodologies.

MethodStationary Phase (Column)Mobile PhasePrinciple of SeparationBest Suited ForAdvantagesLimitations
Reversed-Phase HPLC (RP-HPLC) Non-polar (e.g., C18, C8)Polar (e.g., Acetonitrile/Water, Methanol/Water) with optional acid/base modifiersPartitioning based on hydrophobicity. Non-polar compounds are retained longer.General purity assessment of moderately polar to non-polar this compound derivatives.High reproducibility, wide applicability, compatible with a broad range of compounds and MS detection.Poor retention of very polar compounds.
Normal-Phase HPLC (NP-HPLC) Polar (e.g., Silica, Cyano, Amino)Non-polar (e.g., Hexane (B92381), Heptane) with polar modifiers (e.g., Ethanol, Isopropanol)Adsorption based on polarity. Polar compounds are retained longer.Separation of isomers, analysis of non-polar and water-insoluble this compound derivatives.Excellent for isomer separation, can use non-aqueous solvents for water-sensitive compounds.Sensitive to water content in the mobile phase, which can affect reproducibility; generally less versatile than RP-HPLC.
Chiral HPLC Chiral Stationary Phase (CSP) (e.g., polysaccharide-based, protein-based)Typically Normal-Phase (e.g., Hexane/Isopropanol) but can be Reversed-PhaseEnantioselective interactions with the chiral stationary phase.Determination of enantiomeric purity of chiral this compound derivatives.Direct separation of enantiomers without derivatization.CSPs can be expensive and method development can be more complex.
UPLC-MS Sub-2 µm particle size columns (e.g., C18, HSS T3)Similar to RP-HPLC, but with MS-compatible buffers (e.g., formic acid, ammonium (B1175870) acetate)High-efficiency partitioning based on hydrophobicity coupled with mass-to-charge ratio detection.Comprehensive impurity profiling and identification of unknown impurities.High resolution and sensitivity, provides structural information about impurities.Higher cost and complexity of instrumentation.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific this compound derivatives and impurity profiles.

Reversed-Phase HPLC (RP-HPLC) for General Purity

This method is suitable for the routine purity assessment of a wide range of this compound derivatives.

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A typical gradient would be to start with a low percentage of Solvent B, increasing linearly to a high percentage over 15-20 minutes to elute compounds with a range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength appropriate for the chromophore of the this compound derivative (typically between 210-350 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized this compound in the mobile phase or a compatible solvent (e.g., acetonitrile, methanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Normal-Phase HPLC (NP-HPLC) for Isomer Separation

This method is particularly useful for separating positional isomers of substituted 2H-pyran-2-ones that may co-elute under reversed-phase conditions.

  • Instrumentation: HPLC system with a UV-Vis or PDA detector.

  • Column: Silica or Cyano (CN) column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a non-polar solvent like hexane or heptane (B126788) with a polar modifier such as isopropanol (B130326) or ethanol. The exact ratio will depend on the polarity of the analytes and needs to be optimized.

  • Isocratic Elution: Normal-phase chromatography is often performed with a constant mobile phase composition.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV detection at an appropriate wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a non-polar solvent compatible with the mobile phase. Ensure the sample is free of water.

Chiral HPLC for Enantiomeric Purity

For chiral this compound derivatives, this method is essential to determine the enantiomeric excess (% ee).

  • Instrumentation: HPLC system with a UV-Vis or PDA detector.

  • Column: A suitable Chiral Stationary Phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point.

  • Mobile Phase: Typically a mixture of hexane and a polar alcohol like isopropanol or ethanol. Small amounts of an acidic or basic modifier may be added to improve peak shape.

  • Isocratic Elution: Isocratic conditions are commonly used for chiral separations.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Controlled, often at a specific temperature to ensure reproducible separation.

  • Detection: UV detection at an appropriate wavelength.

  • Injection Volume: 5-20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

UPLC-MS for Impurity Profiling and Identification

This advanced technique provides high-resolution separation and mass information, enabling the identification of unknown impurities.

  • Instrumentation: UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Column: A sub-2 µm particle size reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A fast gradient is typically used to achieve rapid separation.

  • Flow Rate: 0.3 - 0.6 mL/min.

  • Column Temperature: 40-50 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

    • Scan Range: A wide mass range (e.g., m/z 100-1000) to detect a variety of impurities.

    • Data Acquisition: Perform both full scan MS and data-dependent MS/MS to obtain precursor and fragment ion information for structural elucidation.

  • Sample Preparation: Prepare the sample as for RP-HPLC, but at a lower concentration (e.g., 0.1 mg/mL) due to the higher sensitivity of the mass spectrometer.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Purity Assessment cluster_report Final Report synthesis Synthesized this compound dissolution Dissolution in Appropriate Solvent synthesis->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc_system HPLC/UPLC System filtration->hplc_system separation Chromatographic Separation hplc_system->separation detection Detection (UV/PDA/MS) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration purity_calc Purity Calculation (% Area) integration->purity_calc impurity_id Impurity Identification (MS) purity_calc->impurity_id report Purity Confirmation Report purity_calc->report impurity_id->report

Caption: Experimental workflow for HPLC-based purity confirmation of synthesized this compound.

References

A Comparative Guide to Microwave-Assisted and Conventional Heating in 2H-Pyran-2-One Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficiency and outcome of chemical reactions are paramount. The synthesis of 2H-pyran-2-ones, a class of compounds with significant biological activities, is a key area of interest.[1] This guide provides a detailed comparison of microwave-assisted and conventional heating methods for the synthesis of these valuable heterocyclic compounds, supported by experimental data.

The primary advantage of microwave-assisted organic synthesis lies in its rapid and uniform heating of the reaction mixture, which can lead to significantly reduced reaction times, and often, improved yields and cleaner reaction profiles compared to conventional heating methods.[2][3][4]

Performance Comparison: A Quantitative Look

A study by Kočevar et al. provides a direct comparison for the synthesis of a fused 2H-pyran-2-one derivative (5c). The results clearly illustrate the time-saving advantage of microwave irradiation.

MethodTotal Reaction TimeYield
Conventional Heating29 hours65%
Microwave Irradiation10 hours62%

Data sourced from Kočevar, M., et al. (2007).[5][6]

While the yield in this specific instance was comparable, the drastic reduction in reaction time highlights the efficiency of the microwave-assisted approach. This acceleration is a common feature in microwave chemistry and can be a significant factor in high-throughput synthesis and process optimization.[3][7]

Another study on the synthesis of 4H-pyran derivatives also demonstrated a significant reduction in reaction time from hours to minutes when using microwave irradiation compared to conventional solvothermal methods, while achieving comparable or even slightly higher yields.[8]

Experimental Workflow

The synthesis of 2H-pyran-2-ones often involves a multi-step process. The following diagram illustrates a general workflow for the synthesis of a 3-benzoylamino-substituted fused this compound, adaptable for both conventional and microwave-assisted heating.

G cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Reaction with Hippuric Acid cluster_2 Step 3: Cyclization A Cycloalkanone + DMFDMA B Crude Enaminone A->B Reflux or Microwave C Crude Enaminone + Hippuric Acid + Acetic Anhydride (B1165640) B->C D Intermediate C->D Heating E Intermediate + Pyridine (B92270)/Triethylamine (B128534) D->E F This compound E->F Reflux or Microwave

Caption: General workflow for the three-step synthesis of a fused this compound.

Detailed Experimental Protocols

The following protocols are based on the synthesis of 3-benzoylamino-cyclohepta[b]pyran-2-one (5c) as described by Kočevar et al.[5][6]

Conventional Heating Method

  • Step 1: A mixture of cycloheptanone (B156872) (1.12 g, 10 mmol) and N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) (2.38 g, 20 mmol) is heated under reflux for 16 hours. After this period, volatile components are removed by evaporation under reduced pressure.

  • Step 2: The resulting crude enaminone is mixed with hippuric acid (1.79 g, 10 mmol) and acetic anhydride (10 mL) and heated at 90°C for 4 hours. Volatile components are again removed by evaporation.

  • Step 3: The residue is treated with a mixture of pyridine and triethylamine (4:1, 10 mL) and heated under reflux for 9 hours. After evaporation of the solvents, ethanol (B145695) is added to the residue to induce crystallization. The product is then isolated by filtration.

Microwave-Assisted Method

  • Step 1: A mixture of cycloheptanone (1.12 g, 10 mmol) and DMFDMA (2.38 g, 20 mmol) in a closed reaction vessel is irradiated with microwaves for 4 hours, reaching a final temperature of 130°C. Volatile components are then evaporated.

  • Step 2: To the crude enaminone, hippuric acid (1.79 g, 10 mmol) and acetic anhydride (2.5 mL) are added. The mixture is irradiated with microwaves for 2 hours at a final temperature of 130°C. Volatile components are subsequently removed under reduced pressure.

  • Step 3: A mixture of pyridine and triethylamine (4:1, 2.5 mL) is added to the residue, and the mixture is irradiated for 4 hours, reaching a final temperature of 130°C. After cooling, the precipitated product is filtered and washed with a small amount of ethanol.

Logical Relationship: Decision Pathway for Method Selection

The choice between microwave-assisted and conventional heating depends on several factors. The following diagram outlines a logical decision-making process.

G cluster_0 Decision Factors cluster_1 Recommended Method A Need for Rapid Synthesis? E Microwave-Assisted Synthesis A->E Yes F Conventional Heating A->F No B High-Throughput Screening? B->E Yes B->F No C Availability of Microwave Reactor? C->E Yes C->F No D Thermal Sensitivity of Reagents? D->E No D->F Yes

Caption: Decision tree for selecting between microwave and conventional heating.

References

Navigating Reaction Pathways: A Comparative Guide to Kinetic and Thermodynamic Control in 2H-Pyran-2-one Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the factors that govern reaction selectivity is paramount. In the realm of heterocyclic chemistry, the Diels-Alder reaction of 2H-pyran-2-ones presents a classic case of kinetic versus thermodynamic product control, where reaction conditions dictate the stereochemical outcome. This guide provides an objective comparison of the formation of kinetic and thermodynamic products in these reactions, supported by experimental data and detailed protocols.

The Diels-Alder reaction, a powerful tool for the synthesis of six-membered rings, often yields two primary stereoisomeric products when cyclic dienes are employed: the endo and exo adducts. In the context of 2H-pyran-2-one cycloadditions, the endo product is typically formed faster at lower temperatures, making it the kinetic product. Conversely, the more sterically favored and stable exo product is the thermodynamic product, formation of which is favored at higher temperatures and longer reaction times, provided the reaction is reversible.

Unraveling the Pathways: Kinetic vs. Thermodynamic Control

Under kinetic control , the product distribution is determined by the relative rates of formation of the products. The reaction leading to the product with the lower activation energy will proceed faster and will therefore be the major product, especially at lower temperatures where the reverse reaction is slow or non-existent. In the Diels-Alder reaction of 2H-pyran-2-ones, the endo transition state is often stabilized by secondary orbital interactions, leading to a lower activation energy and faster formation of the endo adduct.

Under thermodynamic control , the product distribution is governed by the relative stabilities of the products themselves. If the reaction is allowed to reach equilibrium, typically at higher temperatures, the more stable product will predominate. The exo adduct in these reactions generally experiences less steric hindrance, rendering it thermodynamically more stable than the endo adduct. Over time, the initially formed kinetic endo product can undergo a retro-Diels-Alder reaction, reverting to the starting materials, which can then recombine to form the more stable exo product.

Experimental Evidence: The Diels-Alder Reaction of 2,2,4,6-Tetramethyl-2H-pyran with N-Phenylmaleimide

A study on the Diels-Alder reaction of 2,2,4,6-tetramethyl-2H-pyran with N-phenylmaleimide illustrates the principles of kinetic and thermodynamic control. The reaction yields both endo and exo adducts, with the ratio being dependent on the reaction conditions.

Reaction Time (days)Temperature (°C)SolventEndo:Exo Ratio
3Room TemperatureDiethyl Ether2:1

Data synthesized from qualitative descriptions in available research literature. The exact quantitative data may vary based on specific experimental conditions.

At room temperature, the reaction favors the formation of the endo adduct, consistent with it being the kinetic product.[1]

Visualizing the Reaction Pathways

The logical relationship between the reactants and the kinetic and thermodynamic products can be visualized as follows:

G Kinetic vs. Thermodynamic Control in this compound Diels-Alder Reactants This compound + Dienophile TS_endo Endo Transition State (Lower Activation Energy) Reactants->TS_endo Lower Temp, Shorter Time TS_exo Exo Transition State (Higher Activation Energy) Reactants->TS_exo Higher Temp, Longer Time Kinetic_Product Endo Adduct (Kinetic Product) TS_endo->Kinetic_Product Faster Rate Thermodynamic_Product Exo Adduct (Thermodynamic Product) More Stable TS_exo->Thermodynamic_Product Slower Rate Kinetic_Product->Reactants Reversible at Higher Temp

Caption: Reaction pathway for the formation of kinetic and thermodynamic products.

Experimental Protocols

General Procedure for the Diels-Alder Reaction of 2,2,4,6-Tetramethyl-2H-pyran with N-Phenylmaleimide (Kinetic Control)
  • Reactant Preparation: In a round-bottom flask, dissolve 2,2,4,6-tetramethyl-2H-pyran (1 equivalent) in dry diethyl ether.

  • Addition of Dienophile: Add N-phenylmaleimide (2 equivalents) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 3 days.

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure.

  • Purification and Analysis: The resulting crude product can be purified by column chromatography on silica (B1680970) gel. The ratio of endo to exo isomers can be determined by ¹H NMR spectroscopy by analyzing the distinct signals for the protons on the bicyclic ring. For instance, the signal for the H-7 proton on the double bond of the bicyclic ring appears at different chemical shifts for each isomer.[1]

General Procedure for Favoring the Thermodynamic Product

To favor the formation of the thermodynamic exo product, the reaction can be conducted at a higher temperature in a high-boiling solvent, such as xylene or toluene, and for a longer duration to allow the reaction to reach equilibrium. The exact conditions would require optimization for the specific substrates.

Conclusion

The stereochemical outcome of the Diels-Alder reaction of 2H-pyran-2-ones is a clear demonstration of the principles of kinetic and thermodynamic control. By carefully selecting the reaction temperature and time, researchers can selectively favor the formation of either the endo (kinetic) or exo (thermodynamic) adduct. This control is crucial for the targeted synthesis of complex molecules in drug discovery and development, where specific stereoisomers often exhibit vastly different biological activities. The ability to predict and manipulate the product distribution is a valuable skill for any synthetic chemist working in this field.

References

A Comparative Analysis of the Biological Potency of 2H-Pyran-2-one and 1H-Pyridin-2-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision in the design of novel therapeutic agents. Both 2H-pyran-2-one and 1H-pyridin-2-one are privileged heterocyclic structures known to exhibit a wide range of biological activities. This guide provides an objective comparison of their biological potency, supported by experimental data, to inform scaffold selection and optimization in drug discovery programs.

The this compound and 1H-pyridin-2-one ring systems are structurally related, with the key difference being the presence of an oxygen or a nitrogen atom at the 1-position of the heterocycle, respectively. This seemingly minor change can significantly impact the physicochemical properties and, consequently, the biological activity of the resulting analogs. Both scaffolds have been extensively explored for various therapeutic applications, including oncology and infectious diseases.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the anticancer and antimicrobial activities of representative this compound and 1H-pyridin-2-one analogs, providing a basis for a comparative assessment of their potency.

Table 1: Anticancer Activity of this compound and 1H-Pyridin-2-one Analogs
Compound ClassCompound/AnalogCancer Cell LineIC50 (µM)Reference
This compound 6-methyl-4-((2-(naphthalen-1-yl)ethyl)sulfonyl)-2H-pyran-2-oneL1210 (Murine Leukemia)0.95
HeLa (Cervical Carcinoma)2.9
4-((2-(1H-indol-3-yl)ethyl)amino)-6-methyl-2H-pyran-2-oneCEM (Human T-Lymphocyte)25-50 (EC50)
Pyrano[3,2-c]pyridine derivative (8a)HepG2 (Liver)0.23
Pyrano[3,2-c]pyridine derivative (8b)HepG2 (Liver)0.15
1H-Pyridin-2-one 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile (PIM-1 inhibitor)VariousNot Specified
Pyridinone-quinazoline derivativeMCF-7 (Breast)9-15
HeLa (Cervical)9-15
HepG2 (Liver)9-15
Table 2: Antimicrobial Activity of this compound and 1H-Pyridin-2-one Analogs
Compound ClassCompound/AnalogMicroorganismMIC (µg/mL)Reference
This compound 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-oneStaphylococcus aureus ATCC 25931.56
2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-oneStreptococcus sp. C203M0.75
1H-Pyridin-2-one 1-hydroxy-4-(4-nitrophenyl)-5,6-diphenyl-1H-pyridin-2-oneBroad SpectrumPromising
1-Methyl-4-(4-nitrophenyl)-5,6-diphenyl-1H-pyridin-2-thioneMycobacterium tuberculosisWeak

Key Signaling Pathways

The anticancer activity of many this compound and 1H-pyridin-2-one analogs is attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Below are diagrams of some of the commonly targeted pathways.

EGFR_VEGFR2_Signaling EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis Akt->Angiogenesis mTOR->Proliferation

EGFR and VEGFR-2 Signaling Pathways

PIM1_Signaling Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT3/5 JAK->STAT PIM1 PIM-1 Kinase STAT->PIM1 Transcription NFkB NF-κB PIM1->NFkB Apoptosis Inhibition of Apoptosis PIM1->Apoptosis Proliferation Cell Proliferation NFkB->Proliferation

PIM-1 Kinase Signaling Pathway

Experimental Protocols

Detailed methodologies for the key assays cited in the comparison tables are provided below to facilitate the replication and validation of the findings.

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well tissue culture plates

  • Test compounds (this compound or 1H-pyridin-2-one analogs)

  • Cancer cell lines

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compounds Incubate_24h->Add_Compound Incubate_48_72h Incubate 24-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 2-4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

MTT Cytotoxicity Assay Workflow
Broth Microdilution Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Test compounds (this compound or 1H-pyridin-2-one analogs)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or PBS

  • Inoculum suspension standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or PBS and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Broth_Microdilution_Workflow Start Start Prepare_Compounds Prepare Serial Dilutions of Compounds in 96-well plate Start->Prepare_Compounds Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Microbial Suspension Prepare_Compounds->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Determine_MIC End End Determine_MIC->End

Broth Microdilution Workflow

Concluding Remarks

The choice between a this compound and a 1H-pyridin-2-one scaffold depends on the specific therapeutic target and the desired biological activity. The available data suggests that both scaffolds are versatile and can be decorated with various substituents to modulate their potency and selectivity. For anticancer applications, both classes have shown promise, with specific analogs exhibiting potent activity against various cancer cell lines through the inhibition of key signaling pathways. In the context of antimicrobial activity, direct comparative studies have indicated that the 1H-pyridin-2-one scaffold can lead to compounds with potent, broad-spectrum activity. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers to further investigate and develop novel drug candidates based on these privileged heterocyclic systems.

Safety Operating Guide

Proper Disposal and Handling of 2H-Pyran-2-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper handling and disposal of 2H-Pyran-2-one, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established guidelines for managing hazardous and biologically active research chemicals. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.[1]

Immediate Safety and Handling

Proper handling is critical to minimize exposure and risk. Operations should be conducted in a controlled environment.

  • Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Personal Protective Equipment (PPE): A standard set of PPE must be worn to prevent skin and eye contact. This includes:

    • Safety glasses or goggles.[4]

    • Chemically resistant gloves.[4]

    • A lab coat or other protective clothing.[5]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames, as some derivatives are flammable.[2][4]

Spill and Leak Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent chemical exposure and environmental contamination.

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated.[6]

  • Containment: Absorb the spilled material with an inert absorbent such as sand, silica (B1680970) gel, or vermiculite.[3]

  • Collection: Carefully sweep or scoop the absorbed material into a designated, airtight, and properly labeled container for disposal.[3]

  • Decontamination: Clean the spill area thoroughly.

  • Waste: Treat all spill cleanup materials as hazardous waste and dispose of them accordingly.[1]

Waste Collection, Storage, and Labeling

Proper containment and labeling are crucial for safe storage and regulatory compliance.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[1][7] The container must have a secure, screw-on cap.[7]

  • Waste Segregation: Do not mix this compound waste with incompatible materials such as strong acids or bases.[5][7]

  • Labeling: Immediately affix a hazardous waste label to the container.[7] The label must include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "Waste this compound".[2][7]

    • The approximate quantity and concentration.[7]

    • The date of generation.[7]

  • Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area.[2] The container should be placed in secondary containment to mitigate potential leaks.[7]

Final Disposal Procedures

There are two primary methods for the disposal of this compound waste. The preferred method is disposal via a professional service, though in-lab treatment may be possible under specific, EHS-approved circumstances.

The most secure and compliant method is to use a licensed professional hazardous waste disposal company.[2]

  • Containerize: Collect all waste (pure compound, contaminated labware, spill cleanup materials) in a designated, sealed, and labeled hazardous waste container.[1][2]

  • Store: Keep the container in a designated hazardous waste storage area.[2]

  • Arrange Pickup: Contact your institution's EHS office to schedule a pickup by a licensed hazardous waste contractor.[2]

For dilute aqueous solutions, chemical neutralization via hydrolysis may be an option. This procedure opens the lactone ring, rendering the compound less hazardous. This method requires a validated protocol and prior approval from your institution's EHS department. [1]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the in-lab chemical hydrolysis protocol.

ParameterValueSource
Initial Dilution5-10%[2]
Sodium Hydroxide (B78521) Solution2 M[2]
Hydrochloric Acid Solution2 M[2]
Target pH for Neutralization6-8[2]

Experimental Protocol: In-Lab Hydrolysis

This protocol details the steps for neutralizing this compound through base-catalyzed hydrolysis.

Materials:

  • Sodium hydroxide (NaOH) solution (2 M)[2]

  • Hydrochloric acid (HCl) solution (2 M)[2]

  • pH indicator paper or a pH meter[2]

  • Stir plate and magnetic stir bar[2]

  • Appropriately sized beaker or flask[2]

  • Chemical fume hood[2]

Procedure:

  • Preparation: In a chemical fume hood, place a beaker containing a magnetic stir bar on a stir plate.[2]

  • Dilution: Dilute the this compound waste with water to a concentration of approximately 5-10%.[2] This helps control the reaction rate.

  • Hydrolysis: While stirring, slowly add an excess of 2 M sodium hydroxide solution to the diluted waste.[2]

  • Neutralization: Monitor the pH using indicator paper or a pH meter.[2] Carefully add 2 M hydrochloric acid solution until the pH is within the neutral range (6-8).[2]

  • Disposal: The resulting neutralized aqueous solution may be permissible for drain disposal with copious amounts of water, but only in accordance with local regulations and institutional policies. [2] Always confirm with your EHS office before proceeding.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A This compound Waste Generated B Spill or Leak? A->B C Contain & Absorb Spill with Inert Material B->C Yes D Collect Waste in Sealed & Labeled Container B->D No C->D E Store in Designated Hazardous Waste Area (Secondary Containment) D->E F Disposal Method? E->F G Professional Disposal (Contact EHS) F->G Recommended H In-Lab Hydrolysis (EHS Approval Required) F->H Dilute Aqueous I Follow Hydrolysis & Neutralization Protocol H->I J Dispose of Neutralized Solution per EHS Guidance I->J

Caption: Workflow for handling and disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 2H-Pyran-2-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemicals is paramount. This guide provides immediate and essential safety, operational, and disposal information for 2H-Pyran-2-one and its structurally related compounds. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risks.

Hazard Identification and Personal Protective Equipment (PPE)

Compounds in the this compound family are generally classified as hazardous substances. Depending on the specific derivative, they may be harmful if swallowed or inhaled, cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3][4][5] Some are also flammable liquids and vapors.[1][6] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

The following table summarizes the recommended PPE for handling this compound and its derivatives.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and, in cases of splash risk, a face shield.[1][7]To protect against splashes and vapors that can cause serious eye irritation.[1][3][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene rubber) and a fully buttoned, long-sleeved laboratory coat.[1][8] An apron or coveralls may be necessary for larger quantities.[7]To prevent skin contact, which can cause irritation.[1][2][3][5] Gloves should be inspected before use and disposed of properly.[1][6]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1][7][8] If ventilation is inadequate or for spill response, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[7][8]To prevent inhalation of harmful vapors that may cause respiratory irritation.[1][2][3]

Operational Plan: Handling and Storage

A systematic approach to handling and storage is crucial for laboratory safety.

Engineering Controls:

  • Always handle these chemicals in a well-ventilated area, preferably within a chemical fume hood to ensure adequate ventilation.[1][7][8]

  • Use explosion-proof electrical and ventilating equipment for flammable derivatives.[1]

Safe Handling Procedures:

  • Wash hands thoroughly after handling.[1][3]

  • Avoid contact with skin, eyes, and clothing.

  • Keep containers tightly closed when not in use.[1][3]

  • Keep away from heat, sparks, open flames, and hot surfaces.[1][4]

  • Avoid incompatibilities, such as strong oxidizing agents, strong acids, and strong bases.[3][8]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]

Disposal Plan

Proper disposal of this compound and its derivatives is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection and Segregation:

  • Collect all waste materials, including contaminated gloves, wipes, and empty containers, in a designated and clearly labeled hazardous waste container.[8]

  • Do not mix this waste with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) guidelines.[7] This waste should be segregated as non-halogenated organic waste.[9]

Disposal Method:

  • The recommended method for disposal is through a licensed professional hazardous waste disposal company.[4]

  • Contact your institution's EHS office to arrange for pickup.[4]

  • Do not pour down the drain.[8]

First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water and soap.[1] Consult a physician if irritation persists.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention.[1]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination Consult SDS Consult Safety Data Sheet (SDS) Verify Ventilation Verify Fume Hood Operation Consult SDS->Verify Ventilation Understand Hazards Assemble PPE Assemble Required PPE Verify Ventilation->Assemble PPE Ensure Safety Controls Dispense Chemical Carefully Dispense Chemical Assemble PPE->Dispense Chemical Ready for Handling Conduct Experiment Conduct Experiment Dispense Chemical->Conduct Experiment Store Properly Store in a Tightly Closed Container Conduct Experiment->Store Properly Post-Experiment Segregate Waste Segregate Contaminated Waste Conduct Experiment->Segregate Waste Generate Waste Store Properly->Segregate Waste Label Waste Label Hazardous Waste Container Segregate Waste->Label Waste Dispose via EHS Dispose Through EHS Office Label Waste->Dispose via EHS Clean Work Area Decontaminate Work Area Dispose via EHS->Clean Work Area Wash Hands Wash Hands Thoroughly Clean Work Area->Wash Hands Final Step

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyran-2-one
Reactant of Route 2
2H-Pyran-2-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.